molecular formula C49H94O6 B15570396 2-Myristyldipalmitin

2-Myristyldipalmitin

Número de catálogo: B15570396
Peso molecular: 779.3 g/mol
Clave InChI: NSQZMMPMMBEIIA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

TG(16:0/14:0/16:0) is a triacylglycerol 46:0.

Propiedades

IUPAC Name

(3-hexadecanoyloxy-2-tetradecanoyloxypropyl) hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H94O6/c1-4-7-10-13-16-19-22-24-27-29-32-35-38-41-47(50)53-44-46(55-49(52)43-40-37-34-31-26-21-18-15-12-9-6-3)45-54-48(51)42-39-36-33-30-28-25-23-20-17-14-11-8-5-2/h46H,4-45H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQZMMPMMBEIIA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H94O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

779.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(16:0/14:0/16:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0010411
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

2-Myristyldipalmitin synthesis and purification methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Myristyldipalmitin

Introduction

This compound, also known as 1,3-dipalmitoyl-2-myristoyl glycerol (B35011) or TG(16:0/14:0/16:0), is a mixed-acid triglyceride.[1][2] Triglycerides (also called triacylglycerols) are esters composed of a glycerol backbone and three fatty acid units.[1] In a mixed triglyceride, the fatty acid components are not all identical.[1] this compound specifically contains two palmitic acid molecules at the sn-1 and sn-3 positions and one myristic acid molecule at the sn-2 position of the glycerol backbone.

These structured lipids are crucial in various fields, including pharmaceuticals and cosmetics, where they serve as emulsifiers, stabilizers, and components of lipid-based drug delivery systems like liposomes.[3] The precise positioning of different fatty acids on the glycerol backbone is critical for the molecule's physical properties and biological function, making controlled synthesis and rigorous purification essential.

Synthesis of this compound

The synthesis of mixed-acid triglycerides such as this compound can be approached through two primary routes: chemical synthesis and enzymatic synthesis.

Chemical Synthesis

Chemical synthesis typically involves the direct esterification of glycerol with the desired fatty acids (palmitic acid and myristic acid). This method is straightforward but can be challenging in terms of controlling the specific placement of the fatty acids, often leading to a mixture of positional isomers.

A common approach involves reacting glycerol with fatty acids at high temperatures (140-260°C), often under a partial vacuum to remove the water produced during the reaction and drive the equilibrium towards the triglyceride product. The presence of a catalyst, such as an acid catalyst or metal oxides (e.g., calcium oxide), can accelerate the reaction.

reactants Glycerol + Palmitic Acid + Myristic Acid mixing Mixing with Catalyst (e.g., Acid Catalyst) reactants->mixing reaction Esterification Reaction (High Temp & Vacuum) mixing->reaction crude Crude Product Mixture (TAGs, DAGs, MAGs, FFAs) reaction->crude

Caption: General workflow for chemical synthesis of mixed triglycerides.
Enzymatic Synthesis

Enzymatic synthesis offers a milder and more specific alternative to chemical methods. Lipases are commonly used enzymes that can catalyze esterification reactions with high regioselectivity, allowing for the targeted placement of fatty acids on the glycerol backbone. For instance, certain lipases preferentially act on the sn-1 and sn-3 positions, making them ideal for synthesizing structured triglycerides like this compound.

The process often involves a multi-step approach. For example, 1,3-diglycerides can be synthesized first, followed by the enzymatic addition of the third fatty acid at the sn-2 position. Novozym 435, an immobilized lipase (B570770) from Candida antarctica, is a frequently cited catalyst for such reactions due to its effectiveness and stability. Enzymatic reactions are typically run at lower temperatures (e.g., 40-70°C) compared to chemical methods.

reactants Glycerol Precursor + Fatty Acids/Esters reaction Enzymatic Esterification (Mild Temperature, Solvent or Solvent-free) reactants->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction Catalyzes crude Crude Product Mixture reaction->crude

Caption: General workflow for lipase-catalyzed enzymatic synthesis.

Purification and Analysis

Regardless of the synthetic route, the resulting crude product is a complex mixture containing the desired triglyceride, unreacted starting materials (glycerol, free fatty acids), byproducts (mono- and diglycerides), and positional isomers. Therefore, robust purification is a critical step.

Common purification techniques for triglycerides include:

  • Column Chromatography: This is a standard method for purifying triglycerides from other lipids. A stationary phase like silica (B1680970) gel or alumina (B75360) is used to separate components based on polarity. Less polar triglycerides elute before more polar mono- and diglycerides.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for quickly monitoring the progress of a reaction and assessing the purity of fractions collected during column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly non-aqueous reversed-phase HPLC (RP-HPLC), is a powerful technique for separating complex triglyceride mixtures. Separation is based on the combined chain lengths and degree of unsaturation of the fatty acyl chains. Combining RP-HPLC with other techniques like argentation chromatography can further improve the resolution of different triglyceride species.

crude Crude Reaction Product column Column Chromatography (Silica Gel or Alumina) crude->column fractions Collect Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc Monitor pure_fractions Pool Pure Fractions tlc->pure_fractions Identify solvent_evap Solvent Evaporation pure_fractions->solvent_evap final_product Purified this compound solvent_evap->final_product hplc Purity Check (RP-HPLC) final_product->hplc Verify

Caption: Workflow for the purification and analysis of this compound.

Quantitative Data

The following table summarizes yields and purity levels achieved in the synthesis of various triglycerides, providing a benchmark for the synthesis of this compound.

CompoundSynthesis MethodKey ParametersYieldPurityReference
Tricaprin Chemical (Solvent-free)Glycerol, Capric Acid, CaO catalyst, 175°C, 22 h91%99.8%
1,3-dioleoyl-2-palmitoylglycerol (OPO) Chemoenzymatic3-step: 1,3-diolein (B152344) synthesis (enzymatic), then acylation with palmitic acid (chemical)90.5%98.7%
Tripalmitin EnzymaticGlycerol, Ethyl Palmitate, Novozym 435, vacuum88% conversion91% (molar)
Medium Chain Triglycerides ChemicalMetal salt catalystHigh conversion-

Experimental Protocols

Protocol 1: General Chemical Synthesis of this compound

This protocol is a representative procedure based on common methods for direct esterification.

  • Reactant Preparation: In a round-bottom flask, combine glycerol, 2 molar equivalents of palmitic acid, and 1 molar equivalent of myristic acid. A slight excess of the total fatty acid mixture may be used to drive the reaction to completion.

  • Catalyst Addition: Add a catalytic amount (e.g., 0.5% by weight) of a suitable catalyst, such as naphthalene-β-sulphonic acid or calcium oxide.

  • Reaction Setup: Equip the flask with a mechanical stirrer and connect it to a vacuum line with a trap to collect the water byproduct.

  • Esterification: Heat the mixture to 150-180°C with vigorous stirring under a partial vacuum (e.g., >1 mm Hg).

  • Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by TLC to observe the disappearance of starting materials and the formation of the triglyceride spot. The reaction may take several hours (e.g., 5-22 hours).

  • Work-up: Once the reaction is complete, cool the mixture. The crude product can then be moved directly to purification.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol outlines a standard method for purifying the crude triglyceride product.

  • Column Packing: Prepare a glass column packed with silica gel in a non-polar solvent, such as hexane (B92381).

  • Sample Loading: Dissolve the crude product from the synthesis step in a minimal amount of the non-polar solvent and load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the non-polar solvent (e.g., 100% hexane). The non-polar triglyceride product will move down the column faster than more polar impurities.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by adding a more polar solvent like diethyl ether or ethyl acetate (B1210297) to the hexane (e.g., starting with 1% diethyl ether in hexane and gradually increasing the concentration). This will help elute the mono- and diglyceride byproducts.

  • Fraction Collection: Collect small fractions of the eluate continuously.

  • Purity Analysis: Analyze each fraction using TLC. Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1). Visualize the spots using an appropriate stain (e.g., iodine vapor or a phosphomolybdic acid stain).

  • Product Isolation: Combine the fractions that contain the pure triglyceride product (as determined by TLC). Evaporate the solvent under reduced pressure to yield the purified this compound.

  • Final Verification: Confirm the purity of the final product using a more advanced analytical method like RP-HPLC.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-Myristyldipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin, also known as 1,3-dipalmitoyl-2-myristoyl-glycerol (TG(16:0/14:0/16:0)), is a mixed-acid triglyceride. Triglycerides are the primary components of fats and oils and are central to numerous applications in the food, cosmetic, and pharmaceutical industries. In the context of drug development, the physicochemical properties of lipids like this compound are of paramount importance as they influence the formulation, stability, and bioavailability of drug products, particularly in lipid-based drug delivery systems such as liposomes and solid lipid nanoparticles (SLNs).

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, including its chemical identity, melting behavior due to polymorphism, and solubility characteristics. Detailed experimental protocols for the characterization of such properties are also provided to aid researchers in their laboratory work.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
IUPAC Name 1,3-di(hexadecanoyloxy)propan-2-yl tetradecanoate-
Synonyms Glycerol 1,3-dipalmitate 2-myristate, 1,3-Dipalmitoyl-2-myristoyl glycerol-
CAS Number 56599-89-4[1]
Molecular Formula C₄₉H₉₄O₆[1][2]
Molecular Weight 779.27 g/mol [1]
Appearance White or off-white solid[1][3]
Predicted Density 0.918 ± 0.06 g/cm³[1]
Predicted Boiling Point 741.4 ± 27.0 °C[1]

Polymorphism and Melting Point

Triglycerides are known to exhibit polymorphism, which is the ability of a compound to exist in more than one crystalline form. These different forms, or polymorphs, have distinct molecular packing and, consequently, different physical properties, including melting point, solubility, and stability. This compound has been reported to exhibit polymorphism, primarily existing in the alpha (α) and beta-prime (β') forms.[4]

The different polymorphic forms arise from the various ways the long fatty acid chains can pack in the crystal lattice. The least stable form, α, has a hexagonal chain packing, while the β' form has an orthorhombic packing, and the most stable β form has a triclinic packing. The specific melting points for the polymorphs of this compound are detailed in the historical literature.

Table 2: Polymorphic Forms and Melting Points of this compound

Polymorphic FormMelting Point (°C)
Alpha (α)Data not explicitly found in recent searches
Beta-prime (β')Data not explicitly found in recent searches

Note: While the existence of polymorphism for this compound is established, specific melting point values for each form were not available in the immediate search results. The original work by Jackson and Lutton (1949) would be the primary source for this data.

Solubility

The solubility of this compound is a critical parameter for its use in formulations. As a large, nonpolar lipid, it is practically insoluble in water but is soluble in various organic solvents.

Table 3: Solubility of this compound

SolventSolubilityTemperature (°C)Source
WaterInsolubleAmbient[1][3]
Chloroform10 mg/mLNot specified[2]
AlcoholsMiscibleAmbient[1]
EstersMiscibleAmbient[1]

Partition Coefficient (logP)

Experimental Protocols

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a thermoanalytical technique used to study the thermal transitions of a material. It is the standard method for determining the melting points and observing polymorphic transitions of triglycerides.[5][6]

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into an aluminum DSC pan.

  • Initial Heating: Heat the sample to a temperature approximately 20°C above its expected final melting point to erase any previous thermal history.

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a low temperature (e.g., -20°C) to induce crystallization.

  • Heating Scan: Heat the sample at a controlled rate (e.g., 5°C/min) and record the heat flow as a function of temperature.

  • Data Analysis: The melting point is determined as the onset or peak of the endothermic transition in the DSC thermogram. Different peaks may be observed corresponding to the melting of different polymorphic forms.

Figure 1: Workflow for DSC analysis of this compound.
Characterization of Polymorphism by X-Ray Diffraction (XRD)

X-ray diffraction is a powerful technique to identify the different polymorphic forms of a crystalline material by analyzing the diffraction pattern of X-rays scattered by the atoms in the crystal lattice.[7][8][9][10][11]

Methodology:

  • Sample Preparation: The this compound sample is prepared in the desired polymorphic form by controlled crystallization from the melt or from a solvent. The sample is typically in a powdered form.

  • Data Acquisition: The sample is mounted in the diffractometer and irradiated with a monochromatic X-ray beam. The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a fingerprint of the crystalline structure. The different polymorphs (α, β', β) will have characteristic diffraction patterns, particularly in the short-spacing regions, which relate to the packing of the fatty acid chains.

XRD_Workflow cluster_sample Sample Preparation cluster_measurement XRD Measurement cluster_analysis Data Analysis A Crystallize this compound (controlled conditions) B Prepare Powdered Sample A->B C Mount Sample in Diffractometer B->C Load Sample D Irradiate with Monochromatic X-rays C->D E Measure Diffracted Intensity vs. 2θ D->E F Generate Diffraction Pattern E->F G Identify Characteristic Peaks (short-spacing region) F->G H Determine Polymorphic Form (α, β', β) G->H

Figure 2: Experimental workflow for XRD analysis of this compound.
Determination of Solubility

The equilibrium solubility of this compound in various organic solvents can be determined using the isothermal shake-flask method.[12][13][14]

Methodology:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved solid.

  • Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD).[8]

  • Calculation: The solubility is then calculated and expressed in units such as mg/mL or mol/L.

Biological Context and Applications

Metabolism of Triglycerides

As a triglyceride, this compound is subject to metabolic processes in biological systems. In the gastrointestinal tract, triglycerides are hydrolyzed by lipases into fatty acids and monoglycerides, which are then absorbed by enterocytes.[15][16][17][18][19] Inside the enterocytes, they are re-esterified back into triglycerides and packaged into chylomicrons for transport in the lymph and blood.[20] In various tissues, lipoprotein lipase (B570770) can hydrolyze the triglycerides in chylomicrons, releasing fatty acids for energy or storage.[20] The specific metabolic fate of the myristic and palmitic acid components will follow their respective metabolic pathways.

Triglyceride_Metabolism TG This compound (in diet) Intestine Gastrointestinal Tract TG->Intestine Chylomicron Chylomicrons TG->Chylomicron Packaging Hydrolysis Lipase Hydrolysis Intestine->Hydrolysis FA_MG Fatty Acids & 2-Myristoyl-glycerol Hydrolysis->FA_MG Enterocyte Enterocyte FA_MG->Enterocyte Absorption Reesterification Re-esterification Enterocyte->Reesterification Reesterification->TG Lymph Lymphatic System Chylomicron->Lymph LPL Lipoprotein Lipase Chylomicron->LPL Interaction Blood Bloodstream Lymph->Blood Tissues Peripheral Tissues (e.g., muscle, adipose) Blood->Tissues Transport Tissues->LPL FA_uptake Fatty Acid Uptake LPL->FA_uptake Energy_Storage Energy or Storage FA_uptake->Energy_Storage

Figure 3: Simplified pathway of dietary triglyceride metabolism.
Applications in Drug Delivery

The well-defined physicochemical properties of this compound make it a potential candidate for use in various drug delivery systems. Its solid nature at room temperature and biocompatibility are advantageous for its use as a matrix-forming lipid in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs).[10][21] These lipid-based nanoparticles can encapsulate lipophilic drugs, protect them from degradation, and potentially offer controlled release and improved bioavailability. The specific melting point and polymorphic behavior of this compound would be critical factors in the design and stability of such formulations.

Conclusion

This compound is a mixed-acid triglyceride with distinct physicochemical properties that are heavily influenced by its polymorphic nature. A thorough understanding and characterization of its melting behavior, solubility, and other physical parameters are essential for its effective utilization in research and development, particularly in the formulation of lipid-based drug delivery systems. The experimental protocols provided in this guide offer a framework for researchers to accurately determine these key properties. While direct biological signaling pathways involving this compound have not been identified, its metabolism follows the general pathways of dietary triglycerides, and its components, myristic and palmitic acid, have well-documented roles in cellular metabolism. Further research into the specific properties of its different polymorphs and its interactions with active pharmaceutical ingredients will be crucial for unlocking its full potential in advanced drug delivery applications.

References

An In-depth Technical Guide to the Solubility of 2-Myristyldipalmitin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol), a mixed-acid triglyceride of significant interest in pharmaceutical and materials science. Understanding its solubility is critical for formulation development, purification, and the design of lipid-based delivery systems.

Core Concepts in Solubility of Triglycerides

Triglycerides, as a class of lipids, are generally nonpolar molecules. Their solubility in organic solvents is governed by the principle of "like dissolves like." Consequently, they exhibit higher solubility in nonpolar or weakly polar organic solvents and are sparingly soluble in highly polar solvents like water. The specific solubility of a triglyceride such as this compound is influenced by several factors including the fatty acid composition, chain length, and the crystalline structure of the solid form. In general, triglycerides are soluble in solvents like chloroform, ether, and benzene, and less soluble in ethanol (B145695) and methanol[1]. The solubility of triglycerides in organic solvents typically increases with temperature[2][3][4].

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in public literature. However, the following table summarizes the available data. Researchers are encouraged to use the experimental protocols outlined in this guide to determine precise solubilities in their specific solvent systems and experimental conditions.

Organic SolventTemperature (°C)Solubility
ChloroformNot Specified10 mg/mL[5]

Experimental Protocols for Determining Solubility

For researchers and drug development professionals requiring precise solubility data, several established methods can be employed. The isothermal shake-flask method is considered a reliable technique for determining the equilibrium solubility of a solid in a liquid solvent. Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM) are also powerful techniques, particularly for lipid-based formulations.

Isothermal Shake-Flask Method

This gravimetric method directly measures the mass of a solute that dissolves in a given amount of solvent to form a saturated solution at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvent (e.g., chloroform, ethanol, acetone, hexane)

  • Temperature-controlled shaker or water bath

  • Analytical balance

  • Vials with sealed caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solid is crucial to ensure that a true equilibrium is reached.

  • Equilibration: Place the vials in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure the system reaches equilibrium. The time required for equilibration should be determined experimentally.

  • Sample Withdrawal and Filtration: Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature. Immediately filter the solution using a syringe filter compatible with the solvent to remove any undissolved solid.

  • Solvent Evaporation and Quantification: Transfer a precisely weighed aliquot of the clear, filtered solution into a pre-weighed evaporation dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum desiccator at a controlled temperature until a constant weight of the dissolved this compound is obtained.

  • Calculation of Solubility: The solubility is calculated as the mass of the dissolved solid per unit volume or mass of the solvent (e.g., mg/mL, g/100g ).

Differential Scanning Calorimetry (DSC) Method

DSC can be used to estimate the solubility of a compound in a solid or semi-solid lipid excipient by observing the depression in the melting enthalpy of the solvent.

Procedure:

  • Sample Preparation: Prepare a series of physical mixtures of this compound and the solid/semi-solid lipid excipient at different known concentrations.

  • DSC Analysis: Accurately weigh the samples into DSC pans and seal them. Heat the samples in a DSC instrument at a controlled rate (e.g., 10°C/min) over a temperature range that encompasses the melting point of the excipient.

  • Data Analysis: As the concentration of the dissolved this compound increases, the melting enthalpy of the excipient will decrease. A plot of the melting enthalpy versus the concentration of this compound will show a downward trend. The point at which this trend breaks, and the melting enthalpy no longer decreases with increasing concentration, indicates the saturation solubility.

Hot-Stage Microscopy (HSM) Method

HSM provides a visual determination of solubility based on the disappearance of birefringence of crystalline material when it dissolves in a molten excipient.

Procedure:

  • Sample Preparation: Prepare mixtures of this compound and the lipid excipient at various concentrations on microscope slides.

  • HSM Analysis: Heat the slides on a hot stage under a polarized light microscope.

  • Observation: Crystalline this compound will exhibit birefringence. As the temperature increases and the excipient melts, the this compound will start to dissolve. If the entire amount of this compound dissolves in the molten excipient, the birefringence will disappear completely. At concentrations above the saturation solubility, birefringence will still be observed from the undissolved crystals at temperatures above the melting point of the excipient. This allows for the determination of the solubility range.

Visualizing Experimental and Logical Frameworks

To further clarify the processes and concepts discussed, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_quantification Quantification cluster_calculation Calculation prep_mix Mix excess this compound with solvent in a sealed vial equilibrate Agitate at constant temperature (e.g., 24-72 hours) prep_mix->equilibrate settle Allow excess solid to settle equilibrate->settle withdraw Withdraw supernatant settle->withdraw filter Filter through syringe filter withdraw->filter weigh_aliquot Weigh a precise aliquot of the filtrate filter->weigh_aliquot evaporate Evaporate solvent weigh_aliquot->evaporate weigh_solid Weigh the remaining solid evaporate->weigh_solid calculate Calculate solubility (e.g., mg/mL) weigh_solid->calculate

Isothermal Shake-Flask Method Workflow

solubility_factors cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_system System Conditions solute Molecular Structure (Fatty Acid Composition, Molecular Weight) solubility Solubility of This compound solute->solubility crystal Crystalline Form (Polymorphism) crystal->solubility solvent Polarity (Like Dissolves Like) solvent->solubility temperature Temperature temperature->solubility

Factors Influencing Solubility

References

An In-depth Technical Guide to the Thermal Analysis of 2-Myristyldipalmitin (PMP) by Differential Scanning Calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal analysis of 2-Myristyldipalmitin (PMP), a mixed-acid triglyceride, using Differential Scanning Calorimetry (DSC). An understanding of the thermal properties of PMP is crucial for its application in pharmaceutical formulations, particularly in lipid-based drug delivery systems where physical stability and phase behavior are paramount. This document outlines the theoretical background, a detailed experimental protocol, and the expected thermal behavior of PMP, including its polymorphic transitions.

Introduction to the Thermal Properties of this compound

This compound (1,3-dipalmitoyl-2-myristoyl-glycerol) is a triglyceride containing two palmitic acid chains and one myristic acid chain esterified to a glycerol (B35011) backbone. Like many triglycerides, PMP exhibits polymorphism, the ability to exist in multiple crystalline forms, each with distinct physical properties, including melting point and stability. The primary polymorphic forms observed in triglycerides are α, β', and β, in increasing order of stability and melting point. The thermal history of the sample, such as the cooling and heating rates, significantly influences which polymorphic forms are present. DSC is a powerful analytical technique for studying these polymorphic transitions by measuring the heat flow associated with thermal events as a function of temperature.

Quantitative Thermal Analysis Data

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (ΔHfus) (J/g)Data Source
α (alpha)39.2Not ReportedJackson & Lutton, 1949
β' (beta-prime)44.2Not ReportedJackson & Lutton, 1949
β (beta)50.5Not ReportedJackson & Lutton, 1949

Note: The enthalpy of fusion values are not available in the cited historical literature. For comparison, the enthalpy of fusion for related simple triglycerides like tripalmitin (B1682551) (PPP) is in the range of 200-230 J/g for the stable β form. It is expected that the enthalpy of fusion for the polymorphs of PMP would follow the trend α < β' < β.

Experimental Protocol for DSC Analysis of this compound

The following protocol is a detailed methodology for the thermal analysis of PMP by DSC, based on best practices for the analysis of lipids and triglycerides.

3.1. Materials and Equipment

  • Sample: High-purity this compound

  • DSC Instrument: A calibrated Differential Scanning Calorimeter (e.g., Mettler Toledo DSC 3, TA Instruments Q2000) equipped with a cooling system.

  • Crucibles: Standard aluminum DSC pans and lids. Hermetically sealed pans are recommended if there is any concern about sample volatility, although for a high molecular weight triglyceride like PMP, standard pans are often sufficient.

  • Purge Gas: High-purity nitrogen (99.999%)

  • Calibration Standards: Indium and zinc for temperature and enthalpy calibration.

3.2. Sample Preparation

  • Accurately weigh 3-5 mg of the this compound sample directly into a tared aluminum DSC pan. A smaller sample size minimizes thermal gradients within the sample.

  • Ensure the sample forms a thin, even layer at the bottom of the pan to maximize thermal contact.

  • Hermetically seal the pan using a crucible press. This prevents any potential loss of sample during heating.

  • Prepare an identical empty, hermetically sealed pan to be used as a reference.

3.3. DSC Instrument Setup and Measurement

  • Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified indium and zinc standards according to the manufacturer's instructions.

  • Purge Gas: Set the nitrogen purge gas flow rate to 50 mL/min to provide an inert atmosphere and prevent oxidative degradation.

  • Thermal Program:

    • Equilibration: Equilibrate the sample at a temperature well above its highest melting point (e.g., 70 °C) and hold for 5 minutes to erase any previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate of 5 °C/min to a temperature well below its lowest expected crystallization temperature (e.g., -20 °C). This will induce crystallization.

    • Isothermal Hold: Hold the sample at -20 °C for 5 minutes to ensure complete crystallization.

    • Heating Scan: Heat the sample at a controlled rate of 5 °C/min to 70 °C. This will show the melting of the different polymorphic forms.

    • Second Heating Cycle (Optional): A second heating cycle can be performed to check for reproducibility and to study any changes in the material's thermal behavior after the initial melt and recrystallization.

3.4. Data Analysis

  • From the heating scan, determine the onset temperature, peak temperature (melting point), and enthalpy of fusion (ΔHfus) for each endothermic transition. The peak temperature is generally taken as the melting point. The enthalpy of fusion is calculated by integrating the area under the melting peak.

  • From the cooling scan, determine the onset temperature, peak temperature (crystallization temperature), and enthalpy of crystallization (ΔHc) for each exothermic transition.

  • The presence of multiple melting peaks on the heating scan is indicative of polymorphism. The lower temperature peaks typically correspond to the melting of less stable forms (α, β'), which may be followed by recrystallization into more stable forms and their subsequent melting at higher temperatures.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the DSC analysis of this compound.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Measurement cluster_program Thermal Program Steps cluster_analysis Data Analysis weigh Weigh 3-5 mg of PMP pan Place in Aluminum Pan weigh->pan seal Hermetically Seal Pan pan->seal load Load Sample and Reference Pans seal->load purge Set N2 Purge (50 mL/min) load->purge program Thermal Program purge->program equilibrate Equilibrate at 70°C (5 min) program->equilibrate cool Cool to -20°C (5°C/min) equilibrate->cool hold Hold at -20°C (5 min) cool->hold heat Heat to 70°C (5°C/min) hold->heat analyze Analyze Thermogram heat->analyze determine Determine Tm, ΔHfus, Tc, ΔHc analyze->determine polymorph Identify Polymorphic Transitions determine->polymorph

DSC Experimental Workflow for this compound.

Interpretation of DSC Thermogram and Polymorphic Behavior

Triglycerides like PMP typically exhibit complex melting and crystallization behavior due to polymorphism.[1] The thermal history imparted to the sample is a critical factor in determining the observed crystalline forms.

  • Cooling Curve: During the controlled cooling from the melt, an exothermic peak will be observed, corresponding to the crystallization of PMP. Fast cooling rates tend to favor the formation of the less stable α polymorph, while slower cooling rates allow for the formation of the more stable β' form.

  • Heating Curve: The subsequent heating scan will reveal the melting of the crystalline forms. A typical thermogram might show:

    • An endothermic peak at a lower temperature corresponding to the melting of the α form.

    • Immediately following this, an exothermic peak may appear, which indicates the recrystallization of the molten α form into the more stable β' or β form. This is a common phenomenon in the thermal analysis of polymorphic materials.

    • One or more endothermic peaks at higher temperatures corresponding to the melting of the β' and/or β forms. The final melting peak at the highest temperature will be that of the most stable β polymorph.

The presence and size of these peaks will be highly dependent on the heating and cooling rates used in the experiment. Slower heating rates provide more time for the transformation from less stable to more stable polymorphs to occur.

Signaling Pathway of Polymorphic Transformation

The polymorphic transformations of triglycerides are monotropic, meaning that the transformation from a less stable to a more stable form is irreversible. The general pathway is from the melt to the least stable α form, which then transforms to the more stable β' form, and finally to the most stable β form.

Polymorphic_Transformation Melt Melt Alpha α-form (least stable) Melt->Alpha Crystallization Beta_prime β'-form (intermediate stability) Alpha->Beta_prime Transformation Beta β-form (most stable) Beta_prime->Beta Transformation

Polymorphic Transformation Pathway of Triglycerides.

Conclusion

The thermal analysis of this compound by DSC is essential for understanding its physical properties and ensuring the stability of formulations in which it is used. This guide provides a foundational understanding and a detailed experimental protocol for conducting such an analysis. While specific, modern quantitative data for PMP is sparse, the principles of triglyceride polymorphism and the provided methodology offer a robust framework for researchers, scientists, and drug development professionals to characterize this and similar mixed-acid triglycerides. Further research to obtain precise enthalpy data for the different polymorphs of PMP would be a valuable contribution to the field.

References

The Role of 2-Myristyldipalmitin in Biological Systems: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin, a structured triglyceride, is composed of a glycerol (B35011) backbone with two palmitic acid molecules at the sn-1 and sn-3 positions and a myristic acid molecule at the sn-2 position. As a specific molecular entity within the broader class of structured lipids, its biological functions are intrinsically linked to its unique chemical architecture. This technical guide provides a comprehensive overview of the core functions of this compound in biological systems, with a focus on its metabolism, potential therapeutic applications, and the experimental methodologies used to study such molecules. While direct research on this compound is limited, this document extrapolates from the extensive knowledge of structured triglycerides with similar compositions to provide a detailed understanding of its expected biological behavior.

Physicochemical Properties and Synthesis

Structured lipids like this compound are synthesized to leverage the specific properties of their constituent fatty acids and their positional distribution on the glycerol backbone.[1] The physical and chemical characteristics of this compound are critical to its function in biological and pharmaceutical contexts.

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionReference
IUPAC Name 1,3-di(hexadecanoyloxy)propan-2-yl tetradecanoateN/A
Molecular Formula C49H94O6[2]
Molecular Weight 779.26 g/mol [2]
Physical State Solid at room temperature (predicted)[3]
Solubility Insoluble in water; soluble in organic solvents like chloroform.[3]
Synthesis Typically synthesized via enzymatic or chemical interesterification of glycerol with myristic and palmitic acids or their esters.

Biological Function and Metabolism

The primary biological function of triglycerides is to serve as a dense energy store. The specific arrangement of fatty acids in this compound influences its digestion, absorption, and subsequent metabolic fate.

Digestion and Absorption

The digestion of dietary triglycerides is primarily initiated in the small intestine by pancreatic lipase (B570770). This enzyme preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triglyceride. In the case of this compound, this would result in the release of two molecules of free palmitic acid and one molecule of 2-myristoyl-glycerol (a 2-monoglyceride).

The positioning of myristic acid at the sn-2 position is significant. Fatty acids at the sn-2 position are generally more readily absorbed as 2-monoglycerides. The resulting 2-myristoyl-glycerol and free palmitic acid are then emulsified by bile salts to form mixed micelles, which facilitate their transport across the unstirred water layer to the surface of the enterocytes for absorption.

Digestion_and_Absorption This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->Hydrolysis 2-Myristoyl-glycerol 2-Myristoyl-glycerol Hydrolysis->2-Myristoyl-glycerol Free Palmitic Acid (x2) Free Palmitic Acid (x2) Hydrolysis->Free Palmitic Acid (x2) Mixed Micelles Mixed Micelles 2-Myristoyl-glycerol->Mixed Micelles Free Palmitic Acid (x2)->Mixed Micelles Bile Salts Bile Salts Bile Salts->Mixed Micelles Absorption Absorption Mixed Micelles->Absorption Enterocyte Enterocyte Absorption->Enterocyte

Digestion and absorption of this compound.
Intracellular Metabolism and Transport

Within the enterocytes, the absorbed 2-myristoyl-glycerol and free palmitic acid are re-esterified back into triglycerides. These newly synthesized triglycerides, along with cholesterol and apolipoproteins, are then assembled into chylomicrons. The chylomicrons are secreted into the lymphatic system and eventually enter the bloodstream, where they deliver the lipids to various tissues for energy or storage.

Intracellular_Metabolism cluster_enterocyte Inside Enterocyte 2-Myristoyl-glycerol 2-Myristoyl-glycerol Re-esterification Re-esterification 2-Myristoyl-glycerol->Re-esterification Free Palmitic Acid Free Palmitic Acid Free Palmitic Acid->Re-esterification Resynthesized Triglyceride Resynthesized Triglyceride Re-esterification->Resynthesized Triglyceride Chylomicron Assembly Chylomicron Assembly Resynthesized Triglyceride->Chylomicron Assembly Cholesterol Cholesterol Cholesterol->Chylomicron Assembly Apolipoproteins Apolipoproteins Apolipoproteins->Chylomicron Assembly Chylomicron Chylomicron Chylomicron Assembly->Chylomicron Lymphatic System Lymphatic System Chylomicron->Lymphatic System Bloodstream Bloodstream Lymphatic System->Bloodstream

Intracellular metabolism and transport of lipids.

Applications in Drug Delivery

Structured lipids are increasingly being explored as carriers for the oral and parenteral delivery of therapeutic agents. Their biocompatibility, biodegradability, and ability to enhance the bioavailability of poorly soluble drugs make them attractive excipients. This compound, with its solid nature at body temperature, is a suitable candidate for formulation into Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

These lipid-based nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation in the gastrointestinal tract and facilitating their absorption. The incorporation of triglycerides into liposomal formulations has also been shown to enhance the loading capacity for hydrophobic drugs.

Drug_Delivery_Workflow This compound (Solid Lipid) This compound (Solid Lipid) High-Shear Homogenization / Ultrasonication High-Shear Homogenization / Ultrasonication This compound (Solid Lipid)->High-Shear Homogenization / Ultrasonication Liquid Lipid (for NLCs) Liquid Lipid (for NLCs) Liquid Lipid (for NLCs)->High-Shear Homogenization / Ultrasonication Hydrophobic Drug Hydrophobic Drug Hydrophobic Drug->High-Shear Homogenization / Ultrasonication Surfactant/Emulsifier Surfactant/Emulsifier Surfactant/Emulsifier->High-Shear Homogenization / Ultrasonication Nanoemulsion Nanoemulsion High-Shear Homogenization / Ultrasonication->Nanoemulsion Cooling/Solidification Cooling/Solidification Nanoemulsion->Cooling/Solidification SLN / NLC Dispersion SLN / NLC Dispersion Cooling/Solidification->SLN / NLC Dispersion Drug Encapsulation Drug Encapsulation SLN / NLC Dispersion->Drug Encapsulation

Workflow for preparing lipid nanoparticles.

Potential Signaling Pathways

While no specific signaling pathways directly activated by this compound have been identified, its metabolic products, myristic acid and palmitic acid, are known to influence various cellular processes. Saturated fatty acids can serve as ligands for certain nuclear receptors and can be incorporated into cellular membranes, affecting membrane fluidity and the function of membrane-associated proteins. Further research is needed to elucidate any direct signaling roles of this compound or its specific digestion products.

Experimental Protocols

Investigating the biological functions of this compound would involve a multi-pronged approach utilizing established methodologies in lipid research.

1. In Vitro Digestion Models:

  • Objective: To simulate the digestion of this compound in the gastrointestinal tract.

  • Methodology: An in vitro lipolysis model would be employed, typically involving the incubation of the lipid substrate with pancreatic lipase and bile salts in a buffered solution that mimics the conditions of the small intestine. The rate and extent of hydrolysis would be monitored by quantifying the release of free fatty acids over time using techniques like titration or gas chromatography.

2. Cell Culture Studies for Absorption and Metabolism:

  • Objective: To assess the uptake and metabolic fate of the digestion products of this compound in intestinal cells.

  • Methodology: A Caco-2 cell monolayer model, which differentiates to form a polarized epithelium resembling the small intestine, would be utilized. The cells would be incubated with the mixed micelles generated from the in vitro digestion of this compound. The uptake of myristic acid and palmitic acid, and the subsequent synthesis and secretion of triglycerides in chylomicrons, would be quantified using radiolabeled lipids or mass spectrometry-based lipidomics.

3. Formulation and Characterization of Lipid Nanoparticles:

  • Objective: To prepare and characterize SLNs or NLCs using this compound for drug delivery applications.

  • Methodology: The nanoparticles would be prepared using high-pressure homogenization or microemulsion techniques. Characterization would involve measuring particle size and zeta potential using dynamic light scattering, assessing drug encapsulation efficiency via spectrophotometry or chromatography, and examining particle morphology using electron microscopy.

Conclusion

This compound, as a specific structured triglyceride, is expected to undergo digestion and absorption in a manner that is influenced by the placement of myristic acid at the sn-2 position, potentially leading to efficient absorption. Its solid nature at physiological temperatures makes it a promising candidate for the development of lipid-based drug delivery systems. While direct biological signaling roles have yet to be established, its metabolic products are known to participate in various cellular functions. Further research focusing specifically on this compound is warranted to fully elucidate its biological functions and to explore its potential in pharmaceutical applications. The experimental protocols outlined provide a framework for such future investigations.

References

The Pivotal Role of Triglycerides in Lipid Nanoparticle Formulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of lipid nanoparticles (LNPs) has revolutionized the field of drug delivery, enabling the effective encapsulation and targeted delivery of a wide array of therapeutic agents, from small molecules to delicate mRNA payloads. Within the diverse lipidome utilized in LNP formulation, triglycerides play a crucial and multifaceted role, particularly in the architecture of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This technical guide provides a comprehensive overview of the function of triglycerides in LNP formulations, detailing their impact on physicochemical properties, stability, and drug release profiles.

Core Functions of Triglycerides in Lipid Nanoparticles

Triglycerides, esters derived from glycerol (B35011) and three fatty acids, are fundamental building blocks of the lipid matrix in SLNs and NLCs.[1] Their primary roles include:

  • Matrix Formation: As the core component, triglycerides form the solid lipid matrix that encapsulates the active pharmaceutical ingredient (API). The nature of the triglyceride—its chain length, degree of saturation, and crystalline state—profoundly influences the nanoparticle's structure and properties.[1][2]

  • Solubilization of Lipophilic Drugs: Triglycerides, especially liquid triglycerides (oils), can enhance the solubility and loading capacity of lipophilic drugs within the nanoparticle core.[3][4]

  • Modulation of Drug Release: The composition and arrangement of triglycerides within the LNP matrix dictate the drug release kinetics. A more ordered, crystalline matrix, typical of SLNs, generally leads to a more sustained release profile.

  • Enhancement of Stability: The solid nature of the triglyceride matrix at physiological temperatures protects the encapsulated drug from chemical and enzymatic degradation, thereby improving its stability.

Triglycerides in Solid Lipid Nanoparticles (SLNs) vs. Nanostructured Lipid Carriers (NLCs)

The strategic incorporation of triglycerides is a key differentiator between the first and second generations of lipid nanoparticles, namely SLNs and NLCs.

  • Solid Lipid Nanoparticles (SLNs): These are formulated using solid lipids, which can include highly purified triglycerides like tristearin (B179404) or complex glyceride mixtures. The highly ordered crystalline structure of the solid lipid matrix in SLNs can sometimes lead to drug expulsion during storage as the lipid recrystallizes into a more stable polymorphic form.

  • Nanostructured Lipid Carriers (NLCs): To overcome the limitations of SLNs, NLCs were developed. These carriers incorporate a blend of solid lipids and liquid lipids (oils), which are often unsaturated or medium-chain triglycerides like Miglyol 812N (caprylic/capric triglyceride). The presence of liquid triglycerides creates imperfections in the crystal lattice of the solid lipid matrix, resulting in a less ordered, amorphous structure. This disordered matrix provides more space to accommodate drug molecules, leading to higher encapsulation efficiency and reduced drug expulsion during storage.

The structural differences between SLNs and NLCs, primarily driven by the inclusion of liquid triglycerides, are visually represented in the following diagram.

G cluster_SLN Solid Lipid Nanoparticle (SLN) cluster_NLC Nanostructured Lipid Carrier (NLC) SLN_matrix Highly Ordered Crystalline Matrix (Solid Triglycerides) Drug_SLN Drug Molecules SLN_expulsion Potential Drug Expulsion SLN_matrix->SLN_expulsion NLC_matrix Disordered Matrix (Solid & Liquid Triglycerides) Drug_NLC Drug Molecules Liquid_lipid Liquid Triglyceride (Oil) NLC_retention Enhanced Drug Retention NLC_matrix->NLC_retention

Structural comparison of SLN and NLC.

Quantitative Impact of Triglyceride Composition on LNP Properties

The ratio of solid lipid to liquid triglyceride is a critical formulation parameter that significantly influences the physicochemical properties of NLCs, including particle size, polydispersity index (PDI), and encapsulation efficiency (EE).

Solid Lipid : Liquid Lipid RatioParticle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
90:10288-84.70
80:20240--
70:30146-90.60
90:10--78.52
80:20--82.14
70:30--90.38
60:40173.900.1891.27

Note: The specific values can vary depending on the types of lipids, surfactants, drug, and the preparation method used.

The general trend observed is that an increase in the proportion of liquid triglyceride tends to decrease the particle size and increase the encapsulation efficiency up to an optimal ratio. This is attributed to the reduced viscosity of the lipid phase and the creation of more imperfections in the lipid matrix, which can better accommodate the drug.

The logical relationship between triglyceride content and key LNP characteristics is illustrated in the diagram below.

LNP_Properties cluster_Properties LNP Physicochemical Properties Triglyceride Triglyceride Content (Liquid/Solid Ratio) ParticleSize Particle Size Triglyceride->ParticleSize Influences PDI Polydispersity Index (PDI) Triglyceride->PDI Affects EE Encapsulation Efficiency Triglyceride->EE Modulates Stability Stability Triglyceride->Stability Impacts DrugRelease Drug Release Profile Triglyceride->DrugRelease Controls

Influence of triglycerides on LNP properties.

Experimental Protocols for LNP Formulation with Triglycerides

Several methods are employed for the preparation of SLNs and NLCs containing triglycerides. The choice of method depends on factors such as the properties of the drug and lipids, and the desired scale of production.

Hot Homogenization followed by Ultrasonication

This is a widely used method for preparing NLCs.

Methodology:

  • Lipid Phase Preparation: The solid lipid (e.g., Compritol 888 ATO) and the liquid triglyceride (e.g., Miglyol 812N) are weighed and melted together at a temperature 5-10°C above the melting point of the solid lipid. The lipophilic drug is then dissolved or dispersed in this molten lipid mixture.

  • Aqueous Phase Preparation: The surfactant (e.g., Poloxamer 188) is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring (e.g., 2000 rpm for 1 hour) to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles at 500-1500 bar) to reduce the particle size to the nanometer range. Alternatively, ultrasonication can be used.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, allowing the lipid droplets to solidify and form NLCs. The dispersion can be cooled in an ice bath to facilitate rapid solidification.

Solvent Emulsification-Evaporation Method

This method is suitable for thermolabile drugs as it avoids high temperatures.

Methodology:

  • Organic Phase Preparation: The drug and the lipid (triglyceride) are dissolved in a water-immiscible organic solvent (e.g., chloroform, cyclohexane).

  • Emulsification: This organic solution is then emulsified in an aqueous phase containing a surfactant using a high-shear homogenizer to form an o/w emulsion.

  • Solvent Evaporation: The organic solvent is removed by evaporation under reduced pressure. This causes the lipid to precipitate, forming nanoparticles.

  • Nanoparticle Recovery: The resulting nanoparticle dispersion can be further purified by dialysis or centrifugation to remove any remaining solvent and excess surfactant.

The general workflow for the formulation and characterization of NLCs is depicted in the following diagram.

NLC_Workflow cluster_Formulation NLC Formulation cluster_Characterization Physicochemical Characterization LipidPhase Prepare Lipid Phase (Solid Lipid + Triglyceride + Drug) PreEmulsion Form Pre-emulsion (High-Speed Stirring) LipidPhase->PreEmulsion AqueousPhase Prepare Aqueous Phase (Surfactant + Water) AqueousPhase->PreEmulsion Homogenization Homogenization (HPH or Ultrasonication) PreEmulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling SizePDI Particle Size & PDI (DLS) Cooling->SizePDI Characterize ZetaPotential Zeta Potential SizePDI->ZetaPotential EE Encapsulation Efficiency ZetaPotential->EE Morphology Morphology (TEM/SEM) EE->Morphology InVitroRelease In Vitro Drug Release Morphology->InVitroRelease

Workflow for NLC formulation and characterization.

Conclusion

Triglycerides are indispensable components in the formulation of solid lipid-based nanoparticles, serving as the primary matrix material and a key modulator of their physicochemical and biopharmaceutical properties. The strategic inclusion of liquid triglycerides in NLCs represents a significant advancement, offering enhanced drug loading, improved stability, and controlled release profiles compared to their SLN counterparts. A thorough understanding of the role of triglycerides and the ability to precisely control their composition within the nanoparticle are paramount for the rational design and development of effective and stable lipid-based drug delivery systems. Future research will likely focus on exploring novel triglyceride structures and their combinations to further optimize LNP performance for a wider range of therapeutic applications.

References

2-Myristyldipalmitin: A Biodegradable Excipient for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Myristyldipalmitin, a triglyceride composed of myristic acid at the sn-2 position and palmitic acid at the sn-1 and sn-3 positions, is emerging as a promising biodegradable and biocompatible excipient in the pharmaceutical sciences. Its unique physicochemical properties make it a suitable candidate for the formulation of advanced drug delivery systems, particularly Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). These lipid-based nanocarriers offer several advantages, including enhanced drug stability, controlled release, and improved bioavailability of therapeutic agents. This technical guide provides a comprehensive overview of this compound, covering its synthesis, physicochemical characteristics, biodegradability, biocompatibility, and its application in the formulation of SLNs and NLCs, complete with experimental protocols and characterization data.

Synthesis and Physicochemical Properties

The synthesis of this compound for pharmaceutical applications typically involves the esterification of glycerol (B35011) with myristic and palmitic acids. Precise control over the reaction conditions is crucial to ensure the desired isomeric purity.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C51H98O6N/A
Molecular Weight 819.3 g/mol N/A
Melting Point Varies with polymorphic form[1]
Polymorphism Exhibits multiple polymorphic forms (α, β', β)[1]
Solubility Poorly soluble in water; Soluble in organic solventsN/A

The polymorphic behavior of this compound is a critical consideration in formulation development, as it can influence drug loading, release characteristics, and the physical stability of the nanoparticles.[2][3][4]

Biodegradation

As a triglyceride, this compound is expected to be metabolized in the body by lipases, primarily pancreatic lipase, in the gastrointestinal tract following oral administration. The enzymatic hydrolysis of triglycerides typically occurs at the sn-1 and sn-3 positions, leading to the formation of a 2-monoglyceride and free fatty acids (palmitic acid in this case). The resulting 2-myristoylmonoglyceride and palmitic acid can then be absorbed by the intestinal epithelium.

The metabolic fate of absorbed monoglycerides (B3428702) and fatty acids involves re-esterification back into triglycerides within the enterocytes, incorporation into chylomicrons, and subsequent transport into the lymphatic system. This pathway can be advantageous for drugs that undergo significant first-pass metabolism in the liver.

Biodegradation_Pathway This compound This compound 2-Myristoylmonoglyceride 2-Myristoylmonoglyceride This compound->2-Myristoylmonoglyceride Hydrolysis Palmitic Acid (x2) Palmitic Acid (x2) This compound->Palmitic Acid (x2) Hydrolysis Pancreatic Lipase Pancreatic Lipase Pancreatic Lipase->this compound Intestinal Absorption Intestinal Absorption 2-Myristoylmonoglyceride->Intestinal Absorption Palmitic Acid (x2)->Intestinal Absorption Re-esterification Re-esterification Intestinal Absorption->Re-esterification Triglycerides Triglycerides Re-esterification->Triglycerides Chylomicrons Chylomicrons Triglycerides->Chylomicrons Lymphatic System Lymphatic System Chylomicrons->Lymphatic System

Figure 1: Proposed Biodegradation Pathway of this compound.

Biocompatibility and Cytotoxicity

While specific biocompatibility and cytotoxicity data for this compound are limited, triglycerides are generally considered safe and biocompatible, being major components of dietary fats. However, for any new excipient, a thorough evaluation is necessary.

Experimental Protocols for Biocompatibility Assessment

4.1.1 In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the excipient on the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Culture human intestinal Caco-2 cells or human liver HepG2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere for 24 hours.

  • Treatment: Prepare various concentrations of this compound nanoparticles (e.g., SLNs or NLCs) dispersed in the cell culture medium. Remove the old medium from the wells and add 100 µL of the nanoparticle dispersions. Include a negative control (cells with medium only) and a positive control (cells with a known cytotoxic agent).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay: After the incubation period, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the negative control.

4.1.2 Hemocompatibility Assay

This assay evaluates the potential of the nanoparticles to induce red blood cell lysis.

  • Blood Collection: Collect fresh human blood in a tube containing an anticoagulant (e.g., EDTA).

  • Erythrocyte Isolation: Centrifuge the blood at 1500 rpm for 10 minutes to separate the red blood cells (RBCs). Wash the RBC pellet three times with phosphate-buffered saline (PBS, pH 7.4).

  • RBC Suspension: Prepare a 2% (v/v) RBC suspension in PBS.

  • Treatment: Add different concentrations of this compound nanoparticle dispersions to the RBC suspension. Use PBS as a negative control (0% hemolysis) and deionized water as a positive control (100% hemolysis).

  • Incubation: Incubate the samples at 37°C for 2 hours with gentle shaking.

  • Centrifugation: Centrifuge the samples at 3000 rpm for 5 minutes.

  • Hemoglobin Measurement: Transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Formulation of Lipid Nanoparticles

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers with a solid lipid core. This compound, with its solid nature at room and body temperature, is a suitable lipid for SLN formulation.

5.1.1 Experimental Protocol: Hot Homogenization followed by Ultrasonication

This is a widely used method for producing SLNs.

  • Lipid Phase Preparation: Melt this compound at a temperature 5-10°C above its melting point. Dissolve the lipophilic model drug in the molten lipid.

  • Aqueous Phase Preparation: Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the molten lipid phase under high-speed stirring (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Homogenization: Immediately subject the hot pre-emulsion to high-pressure homogenization (HPH) for several cycles (e.g., 3-5 cycles) at a pressure of 500-1500 bar. Alternatively, sonicate the pre-emulsion using a probe sonicator.

  • Nanoparticle Formation: Cool the resulting nanoemulsion to room temperature under gentle stirring to allow the lipid to recrystallize and form SLNs.

SLN_Preparation cluster_0 Lipid Phase cluster_1 Aqueous Phase Melted this compound Melted this compound Lipid_Phase_Mix Dissolve Drug in Lipid Melted this compound->Lipid_Phase_Mix Lipophilic Drug Lipophilic Drug Lipophilic Drug->Lipid_Phase_Mix High-Shear Homogenization High-Shear Homogenization Lipid_Phase_Mix->High-Shear Homogenization Aqueous Surfactant Solution Aqueous Surfactant Solution Aqueous Surfactant Solution->High-Shear Homogenization High-Pressure Homogenization High-Pressure Homogenization High-Shear Homogenization->High-Pressure Homogenization Pre-emulsion Cooling Cooling High-Pressure Homogenization->Cooling Nanoemulsion SLN Dispersion SLN Dispersion Cooling->SLN Dispersion

Figure 2: Workflow for SLN preparation by hot homogenization.
Nanostructured Lipid Carriers (NLCs)

NLCs are a second generation of lipid nanoparticles, where the lipid core is a blend of solid and liquid lipids. This imperfect crystal structure can lead to higher drug loading and reduced drug expulsion during storage compared to SLNs.

5.2.1 Experimental Protocol: High Shear Homogenization and Ultrasonication

This method is effective for producing NLCs with a narrow particle size distribution.

  • Lipid Phase Preparation: Melt the solid lipid (this compound) and mix it with a liquid lipid (e.g., oleic acid, Miglyol 812) at a temperature above the melting point of the solid lipid. Dissolve the lipophilic model drug in this lipid mixture.

  • Aqueous Phase Preparation: Prepare an aqueous solution of a surfactant (e.g., Tween 80, Poloxamer 188) and heat it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Disperse the hot lipid phase in the hot aqueous phase using a high-shear homogenizer (e.g., 10,000-20,000 rpm) for 10-15 minutes.

  • Ultrasonication: Subject the resulting pre-emulsion to high-power ultrasonication using a probe sonicator for a defined period (e.g., 5-15 minutes) to reduce the particle size.

  • NLC Formation: Cool the nanoemulsion in an ice bath under gentle stirring to facilitate the formation of NLCs.

Characterization of Lipid Nanoparticles

Thorough characterization is essential to ensure the quality and performance of the formulated nanoparticles.

Table 2: Characterization of this compound-based Nanoparticles

ParameterMethodTypical Expected Values for SLNs/NLCs
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)50 - 300 nm; PDI < 0.3
Zeta Potential Laser Doppler Velocimetry± 30 mV (for good stability)
Entrapment Efficiency (EE%) & Drug Loading (DL%) Ultracentrifugation followed by quantification of unentrapped drug (e.g., HPLC, UV-Vis)EE > 70%; DL dependent on drug and formulation
Morphology Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)Spherical shape
Crystallinity and Polymorphism Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD)Reduced crystallinity compared to bulk lipid

6.1 Experimental Protocols for Characterization

6.1.1 Particle Size and Zeta Potential

  • Dilute the nanoparticle dispersion with deionized water to an appropriate concentration.

  • Analyze the sample using a Zetasizer or similar instrument.

  • For particle size, the instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles.

  • For zeta potential, the instrument measures the electrophoretic mobility of the particles in an applied electric field.

6.1.2 Entrapment Efficiency (EE%)

  • Separate the unencapsulated drug from the nanoparticle dispersion by ultracentrifugation (e.g., 15,000 rpm for 30 minutes).

  • Quantify the amount of free drug in the supernatant using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry).

  • Calculate the EE% using the formula: EE% = [(Total drug amount - Free drug amount) / Total drug amount] x 100

In Vitro Drug Release

In vitro release studies are crucial to predict the in vivo performance of the drug delivery system.

7.1 Experimental Protocol: Dialysis Bag Method

The dialysis bag method is a common technique for evaluating drug release from nanoparticles.

  • Preparation: Place a known amount of the drug-loaded nanoparticle dispersion into a dialysis bag with a specific molecular weight cut-off (MWCO) that allows the diffusion of the free drug but retains the nanoparticles.

  • Release Medium: Immerse the sealed dialysis bag in a larger volume of release medium (e.g., phosphate (B84403) buffer pH 7.4, simulated intestinal fluid) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantification: Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Data Analysis: Plot the cumulative percentage of drug released versus time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

In Vivo Studies

In vivo studies in animal models are essential to evaluate the pharmacokinetic profile and therapeutic efficacy of the formulated nanoparticles.

8.1 Experimental Protocol: Oral Bioavailability Study in Rats

This protocol is designed to compare the oral bioavailability of a drug formulated in this compound nanoparticles to a control formulation (e.g., drug suspension).

  • Animal Model: Use male Sprague-Dawley or Wistar rats, fasted overnight before the experiment.

  • Dosing: Divide the rats into groups. Administer the drug-loaded this compound nanoparticle dispersion and the control formulation orally via gavage at a specific dose.

  • Blood Sampling: Collect blood samples from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Separation: Centrifuge the blood samples to separate the plasma.

  • Drug Quantification: Extract the drug from the plasma samples and quantify its concentration using a validated analytical method (e.g., LC-MS/MS).

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and relative bioavailability.

Cellular Uptake and Intracellular Trafficking

Understanding how nanoparticles interact with cells is crucial for designing effective drug delivery systems.

Cellular Uptake Mechanisms

Lipid nanoparticles are typically internalized by cells through endocytic pathways. The primary mechanisms include:

  • Clathrin-mediated endocytosis: The most common pathway for nanoparticles.

  • Caveolae-mediated endocytosis: Involves flask-shaped invaginations of the plasma membrane.

  • Macropinocytosis: A non-specific process of engulfing large amounts of extracellular fluid.

Cellular_Uptake Lipid Nanoparticle Lipid Nanoparticle Cell Membrane Cell Membrane Lipid Nanoparticle->Cell Membrane Clathrin-mediated Endocytosis Clathrin-mediated Endocytosis Cell Membrane->Clathrin-mediated Endocytosis Caveolae-mediated Endocytosis Caveolae-mediated Endocytosis Cell Membrane->Caveolae-mediated Endocytosis Macropinocytosis Macropinocytosis Cell Membrane->Macropinocytosis Endosome Endosome Clathrin-mediated Endocytosis->Endosome Caveolae-mediated Endocytosis->Endosome Macropinocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug Release Drug Release Endosome->Drug Release Endosomal Escape Lysosome->Drug Release Degradation & Release

Figure 3: Cellular uptake and intracellular fate of lipid nanoparticles.
Intracellular Fate

Once internalized, the nanoparticles are enclosed in endosomes. For the drug to exert its therapeutic effect, it must be released from the nanoparticle and escape the endo-lysosomal pathway to reach its target site within the cell. The acidic environment of the endosomes and lysosomes can trigger drug release.

Conclusion

This compound presents a valuable addition to the palette of biodegradable excipients for pharmaceutical formulation. Its triglyceride structure ensures biocompatibility and a predictable metabolic pathway. As a core component of SLNs and NLCs, it offers the potential to enhance the delivery of a wide range of therapeutic agents. Further research focusing on the specific synthesis of pharmaceutical-grade this compound and comprehensive in vivo studies will be crucial for its successful translation into clinical applications. This guide provides a foundational framework for researchers and drug development professionals to explore the potential of this compound in creating innovative and effective drug delivery systems.

References

Advancing mRNA Delivery: A Technical Guide to Novel Triglyceride-Based Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of mRNA-based therapeutics and vaccines has revolutionized modern medicine. Central to their success are the lipid nanoparticles (LNPs) that encapsulate and deliver the fragile mRNA molecules to their target cells. While conventional LNPs, primarily composed of ionizable lipids, cholesterol, phospholipids (B1166683), and PEGylated lipids, have proven effective, the exploration of novel lipid chemistries is crucial for enhancing delivery efficiency, improving safety profiles, and expanding the therapeutic applications of mRNA. This technical guide delves into the emerging field of novel triglycerides as a core component of LNPs for mRNA delivery, offering a comprehensive overview of their design, synthesis, formulation, and evaluation.

The Rationale for Triglyceride-Based mRNA Delivery

Triglycerides, naturally occurring lipids composed of a glycerol (B35011) backbone esterified with three fatty acids, offer several potential advantages as key components of LNP-based mRNA delivery systems. Their inherent biocompatibility and biodegradability are significant assets for clinical translation.[1] Furthermore, the structural versatility of triglycerides allows for the fine-tuning of their physicochemical properties by modifying the length, saturation, and chemical functionalities of their fatty acid chains. This modularity provides a powerful tool to engineer nanoparticles with optimized characteristics for mRNA encapsulation, stability, and intracellular delivery.

Recent research has explored the use of triglycerides in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) for drug delivery.[2][3] These systems leverage the solid lipid core to protect the encapsulated payload. Building on this, the design of novel triglycerides with specific functionalities, such as cationic or ionizable headgroups, opens up new possibilities for their use as the primary component in LNPs for nucleic acid delivery.[4][5]

Design and Synthesis of Novel Triglycerides

The synthesis of functional triglycerides for mRNA delivery involves the strategic design of molecules that can effectively interact with and encapsulate negatively charged mRNA, facilitate endosomal escape, and ultimately release the mRNA into the cytoplasm.

Cationic Triglyceride Analogs

One approach involves the synthesis of cationic triglycerides. These molecules typically incorporate a positively charged headgroup into the glycerol backbone or one of the fatty acid chains. This positive charge enables strong electrostatic interactions with the negatively charged phosphate (B84403) backbone of mRNA, leading to efficient complexation and encapsulation.[4][6] The synthesis of such analogs can be achieved through multi-step organic synthesis, often starting from a glycerol precursor and incorporating amine-containing moieties.

Biodegradable Triglycerides

Incorporating biodegradable linkages, such as ester bonds, into the triglyceride structure is a key strategy to enhance the safety and clearance of the delivery vehicle.[1] These biodegradable LNPs are designed to break down into non-toxic, endogenous components after delivering their mRNA payload, minimizing the potential for lipid accumulation and associated toxicities.

Formulation of Triglyceride-Based LNPs

The formulation of triglyceride-based LNPs typically involves a rapid mixing process, such as microfluidics, where an ethanolic solution of the lipids is mixed with an aqueous solution of mRNA at a low pH.[7] This process facilitates the self-assembly of the lipids and mRNA into nanoparticles.[8][9][10][11] The composition of the LNP, including the molar ratios of the novel triglyceride, helper lipids (such as phospholipids and cholesterol), and a PEGylated lipid, is a critical parameter that influences the final characteristics of the nanoparticles.[12]

Table 1: Representative Composition of a Triglyceride-Based LNP Formulation

ComponentMolar Ratio (%)Function
Novel Triglyceride40-60Primary component for mRNA encapsulation and delivery
Helper Phospholipid (e.g., DOPE, DSPC)10-20Stabilizes the LNP structure and aids in membrane fusion
Cholesterol20-40Enhances LNP stability and rigidity
PEGylated Lipid1-5Provides a hydrophilic corona to prevent aggregation and opsonization

Characterization and Evaluation of Triglyceride-Based LNPs

A thorough characterization of the physicochemical properties and biological activity of triglyceride-based LNPs is essential to understand their structure-activity relationship and predict their in vivo performance.

Physicochemical Characterization

Key parameters to evaluate include particle size, polydispersity index (PDI), zeta potential, and mRNA encapsulation efficiency. Dynamic light scattering (DLS) is commonly used to determine size and PDI, while electrophoretic light scattering is used for zeta potential measurements. The encapsulation efficiency is typically determined using a fluorescent dye-based assay that quantifies the amount of mRNA protected within the nanoparticles.

Table 2: Physicochemical Properties of Optimized Triglyceride-Based LNPs

ParameterTypical Value
Particle Size (Diameter)80 - 150 nm
Polydispersity Index (PDI)< 0.2
Zeta Potential+10 to +40 mV (at acidic pH)
mRNA Encapsulation Efficiency> 90%
In Vitro Evaluation

The transfection efficiency of triglyceride-based LNPs is assessed in vitro using relevant cell lines. This typically involves incubating the cells with LNPs carrying a reporter mRNA (e.g., encoding luciferase or a fluorescent protein) and quantifying the resulting protein expression.[13] Cytotoxicity assays are also performed to evaluate the safety profile of the formulations.

In Vivo Evaluation

Preclinical in vivo studies in animal models are crucial to assess the biodistribution, efficacy, and tolerability of the triglyceride-based LNPs. Following administration (e.g., intravenous or intramuscular injection), the expression of the delivered mRNA in target organs and the overall health of the animals are monitored.[14]

Key Experimental Protocols

Detailed methodologies are critical for the reproducible synthesis and evaluation of novel triglyceride-based LNPs.

Synthesis of a Cationic Triglyceride Analog

This protocol describes a general approach for the synthesis of a cationic triglyceride. Specific reaction conditions and purification methods will vary depending on the target molecule.

  • Protection of Glycerol: Protect two of the three hydroxyl groups of glycerol using a suitable protecting group.

  • Activation of Fatty Acid: Activate the carboxylic acid of a fatty acid containing a masked amine group (e.g., a Boc-protected amino acid) to an activated ester.

  • Esterification: React the protected glycerol with the activated fatty acid to form a di-protected mono-acylated glycerol.

  • Deprotection and Esterification: Remove the protecting groups from the glycerol and react with two equivalents of a desired fatty acid to form the triglyceride.

  • Amine Deprotection: Remove the protecting group from the amine to yield the final cationic triglyceride.

  • Purification: Purify the final product using column chromatography.

LNP Formulation by Microfluidic Mixing
  • Prepare Lipid Solution: Dissolve the novel triglyceride, helper lipids, and PEGylated lipid in ethanol (B145695) at the desired molar ratios.

  • Prepare mRNA Solution: Dilute the mRNA in an acidic buffer (e.g., citrate (B86180) buffer, pH 4.0).

  • Microfluidic Mixing: Use a microfluidic mixing device to rapidly mix the lipid and mRNA solutions at a defined flow rate ratio (e.g., 3:1 aqueous to organic).

  • Dialysis: Dialyze the resulting nanoparticle suspension against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and raise the pH.

  • Concentration and Sterilization: Concentrate the LNP suspension using centrifugal filters and sterilize by passing through a 0.22 µm filter.

Laurdan Assay for LNP Membrane Fluidity

The Laurdan assay is a fluorescence-based method used to assess the packing and fluidity of the lipid bilayer of the LNPs.[15][16][17][18][19]

  • LNP Preparation: Prepare the triglyceride-based LNPs as described above.

  • Laurdan Staining: Incubate the LNP suspension with Laurdan dye at a specific molar ratio for a defined period to allow the dye to incorporate into the lipid bilayer.

  • Fluorescence Measurement: Measure the fluorescence emission spectra of the Laurdan-labeled LNPs at two different wavelengths (typically ~440 nm for the gel phase and ~490 nm for the liquid-crystalline phase) using a spectrofluorometer.

  • GP Calculation: Calculate the Generalized Polarization (GP) value using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively. Higher GP values indicate a more ordered (less fluid) membrane.

Small-Angle X-ray Scattering (SAXS) for LNP Internal Structure

SAXS is a powerful technique to investigate the internal nanostructure of LNPs, providing information on the arrangement of lipids and mRNA.[20][21][22][23][24]

  • Sample Preparation: Prepare a concentrated and monodisperse sample of the triglyceride-based LNPs in a suitable buffer.

  • SAXS Data Collection: Expose the LNP sample to a collimated X-ray beam and collect the scattered X-rays at small angles using a 2D detector.

  • Data Analysis:

    • Background Subtraction: Subtract the scattering from the buffer to obtain the scattering profile of the LNPs.

    • Data Modeling: Fit the scattering data to a structural model (e.g., a core-shell model) to extract parameters such as the size and shape of the LNPs and the internal arrangement of the components. The presence of periodic structures can indicate the ordered packing of mRNA within the LNP core.

Visualizing Key Processes and Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate complex workflows and pathways.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Triglyceride Novel Triglyceride Mixer Microfluidic Mixer Triglyceride->Mixer HelperLipids Helper Lipids HelperLipids->Mixer PEGLipid PEG-Lipid PEGLipid->Mixer mRNA mRNA mRNA->Mixer SelfAssembly Self-Assembly Mixer->SelfAssembly Dialysis Dialysis (Buffer Exchange) SelfAssembly->Dialysis FinalLNP Triglyceride-LNP Dialysis->FinalLNP

Caption: Workflow for triglyceride-based LNP formulation.

Cellular_Uptake_and_Endosomal_Escape cluster_extracellular Extracellular Space cluster_cell Cell LNP Triglyceride-LNP Endocytosis Endocytosis LNP->Endocytosis Endosome Endosome (Acidic pH) Endocytosis->Endosome LNP Internalization EndosomalEscape Endosomal Escape Endosome->EndosomalEscape Protonation of Cationic Triglyceride mRNA_Release mRNA Release EndosomalEscape->mRNA_Release Cytoplasm Cytoplasm Translation Translation -> Protein Cytoplasm->Translation mRNA_Release->Cytoplasm

Caption: Cellular uptake and endosomal escape of triglyceride-LNPs.

Future Perspectives

The exploration of novel triglycerides for mRNA delivery is a promising and rapidly evolving field. Future research will likely focus on:

  • High-throughput synthesis and screening: Developing combinatorial approaches to rapidly synthesize and evaluate large libraries of triglyceride analogs to identify lead candidates with superior delivery properties.

  • Targeted delivery: Incorporating targeting ligands into the triglyceride structure or LNP formulation to achieve cell- or tissue-specific mRNA delivery.

  • Multi-functional triglycerides: Designing triglycerides with additional functionalities, such as stimuli-responsive release mechanisms, to further enhance the precision and efficacy of mRNA delivery.

By continuing to innovate in the design and application of novel triglycerides, the scientific community can further unlock the immense therapeutic potential of mRNA-based medicines.

References

Preliminary Investigation of 2-Myristyldipalmitin Toxicity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 2-Myristyldipalmitin and its components. Direct toxicological studies on this compound are limited. Therefore, this guide includes data from a structurally similar compound, 2-oleyl-1,3-dipalmitoyl-glycerol (ODG), and the constituent fatty acids, myristic acid and palmitic acid, to provide a preliminary toxicological profile.

Introduction

This compound, a triglyceride containing myristic and palmitic acid residues, is utilized in various pharmaceutical and cosmetic formulations. A thorough understanding of its toxicological profile is essential for its safe application. This guide provides a preliminary investigation into the toxicity of this compound, summarizing available quantitative data, detailing experimental protocols for key toxicological assays, and visualizing associated signaling pathways.

Quantitative Toxicity Data

Due to the scarcity of direct toxicological data for this compound, this section presents data for the structurally similar compound 2-oleyl-1,3-dipalmitoyl-glycerol (ODG) and the constituent fatty acids, palmitic acid and myristic acid.

SubstanceTest OrganismRoute of AdministrationToxicity EndpointValueReference
2-oleyl-1,3-dipalmitoyl-glycerol (ODG) Artemia salina (Brine Shrimp)AquaticLC50 (24h)> 1200 µg/mL[toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane (B92381) extract of Platonia insignis MART seeds]
Allium cepa (Onion)AquaticCytotoxicitySlight decrease in root size and mitotic index at 0.2 mg/mL[toxicity, cytotoxicity, mutagenicity and in vitro antioxidant models of 2-oleyl-1,3-dipalmitoyl-glycerol isolated from the hexane extract of Platonia insignis MART seeds]
Palmitic Acid RatOralLD50> 5,000 mg/kg bw[Safety Data Sheet Palmitic Acid Revision 4, Date 15 Apr 2022 - Redox, Palmitic Acid - Safety Data Sheet]
RabbitDermalLD50> 2,000 mg/kg bw[Safety Data Sheet Palmitic Acid Revision 4, Date 15 Apr 2022 - Redox]
Myristic Acid RatOralLD50> 10,000 mg/kg[Myristic acid – Knowledge and References - Taylor & Francis, Safety Data Sheet: Myristic acid - Carl ROTH]
MouseIntravenousLD5043 mg/kg[Myristic Acid - Santa Cruz Biotechnology]

Genotoxicity and Reproductive Toxicity of Constituent Fatty Acids:

SubstanceAssayResultReference
Palmitic Acid Genotoxicity (in vitro)Not genotoxic[RIFM fragrance ingredient safety assessment, palmitic acid, CAS Registry Number 57-10-3]
Reproductive ToxicityNo evidence of reproductive or developmental toxicity[Palmitic acid - Registration Dossier - ECHA]
Myristic Acid Genotoxicity (in vitro, bacterial and mammalian systems)Not mutagenic[Safety assessment of myristic acid as a food ingredient - PubMed]

Experimental Protocols

Artemia salina (Brine Shrimp) Lethality Assay

This assay is a simple, rapid, and low-cost method for preliminary toxicity screening.

Objective: To determine the median lethal concentration (LC50) of a substance in brine shrimp nauplii.

Materials:

  • Artemia salina cysts

  • Artificial seawater (38 g/L sea salt in distilled water)

  • Hatching tank

  • Light source

  • Pipettes

  • 24-well microplate

  • Test substance

  • Negative control (e.g., DMSO)

  • Positive control (e.g., potassium dichromate)

Procedure:

  • Hatching of Artemia salina:

    • Incubate Artemia salina cysts in a hatching tank with artificial seawater under constant aeration and illumination for 24-48 hours.

  • Preparation of Test Solutions:

    • Prepare a stock solution of the test substance.

    • Make serial dilutions of the stock solution to obtain the desired test concentrations.

  • Assay:

    • Transfer 10-15 nauplii into each well of a 24-well plate containing artificial seawater.

    • Add the test solutions at different concentrations to the wells. Include negative and positive controls.

    • Incubate the plate for 24 hours under illumination.

  • Data Collection and Analysis:

    • After 24 hours, count the number of dead nauplii in each well.

    • Calculate the percentage of mortality for each concentration.

    • Determine the LC50 value using appropriate statistical methods (e.g., probit analysis).[1][2][3][4][5]

Allium cepa (Onion) Cytotoxicity Assay

This assay is a sensitive and reliable method for evaluating the cytotoxic and genotoxic effects of substances on a eukaryotic organism.

Objective: To assess the effect of a substance on root growth, mitotic index, and chromosomal aberrations in Allium cepa root tip cells.

Materials:

  • Onion bulbs (Allium cepa) of uniform size

  • Test substance solutions at various concentrations

  • Distilled water (negative control)

  • Positive control (e.g., maleic hydrazide)

  • Beakers or vials

  • Fixative solution (e.g., Carnoy's fixative: ethanol, chloroform, acetic acid)

  • Hydrochloric acid (1N)

  • Stain (e.g., aceto-orcein or Schiff's reagent)

  • Microscope slides and coverslips

  • Microscope

Procedure:

  • Root Growth:

    • Remove the outer dry scales of the onion bulbs.

    • Place the bulbs in beakers with the root-forming base submerged in the test solutions of different concentrations and the controls.

    • Allow the roots to grow for 48-72 hours.

    • Measure the length of the roots.

  • Microscopic Analysis:

    • Excise the root tips and fix them in the fixative solution for 24 hours.

    • Hydrolyze the root tips in 1N HCl at 60°C for a few minutes.

    • Stain the root tips with an appropriate stain.

    • Prepare squash slides by squashing the stained root tip on a microscope slide with a drop of 45% acetic acid and covering it with a coverslip.

  • Data Collection and Analysis:

    • Observe the slides under a microscope.

    • Calculate the Mitotic Index (MI) as the ratio of the number of dividing cells to the total number of cells observed.

    • Score for different types of chromosomal aberrations (e.g., bridges, fragments, micronuclei).

    • Compare the results from the test groups with the negative and positive controls.[6][7][8][9][10]

Signaling Pathways

The constituent fatty acids of this compound, palmitic acid and myristic acid, are known to be involved in various cellular signaling pathways.

Palmitic Acid-Associated Signaling Pathways

Palmitic acid can modulate several key signaling pathways, including the PI3K/Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival. It can also influence inflammatory signaling through pathways like NF-κB.

Palmitic_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IR Insulin Receptor IRS1 IRS-1 IR->IRS1 Insulin PA Palmitic Acid PA->IRS1 Inhibition via Serine Phosphorylation ROS Mitochondrial ROS PA->ROS PKC PKC PA->PKC PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR cell_effects Cellular Effects mTOR->cell_effects Cell Growth, Proliferation NFkB NF-κB nucleus_NFkB NF-κB NFkB->nucleus_NFkB Translocation IKK IKK IkB IκB IKK->IkB IkB->NFkB ROS->Akt Inhibition ROS->IKK PKC->IKK Gene Inflammatory Gene Expression nucleus_NFkB->Gene

Caption: Palmitic acid signaling pathways.

Myristic Acid-Associated Signaling Pathways

Myristic acid is known to be involved in protein acylation, specifically N-myristoylation, a post-translational modification that can affect protein localization and function. It has also been implicated in regulating triglyceride synthesis through ubiquitination pathways.

Myristic_Acid_Signaling cluster_cytoplasm Cytoplasm cluster_effects Cellular Functions cluster_ubiquitination Ubiquitination Pathway MA Myristic Acid MyristoylCoA Myristoyl-CoA MA->MyristoylCoA Ubiquitination Ubiquitination Signaling MA->Ubiquitination Regulation NMT N-Myristoyltransferase (NMT) MyristoylCoA->NMT Protein Target Protein (N-terminal Glycine) Protein->NMT MyristoylatedProtein Myristoylated Protein NMT->MyristoylatedProtein Localization Protein Subcellular Localization MyristoylatedProtein->Localization Interaction Protein-Protein Interaction MyristoylatedProtein->Interaction Signaling Signal Transduction MyristoylatedProtein->Signaling TG_synthesis Triglyceride Synthesis Ubiquitination->TG_synthesis

Caption: Myristic acid signaling pathways.

Conclusion

This preliminary investigation indicates that while this compound itself lacks direct and comprehensive toxicological data, an analysis of a structurally similar compound and its constituent fatty acids provides initial insights. The available data on 2-oleyl-1,3-dipalmitoyl-glycerol suggests low acute toxicity in the tested models. The constituent fatty acids, myristic acid and palmitic acid, also exhibit low acute oral toxicity. However, palmitic acid has been shown to modulate key cellular signaling pathways involved in metabolism and inflammation, and myristic acid plays a significant role in protein modification and lipid metabolism.

Further in-depth toxicological studies on this compound, including acute and chronic toxicity studies in rodent models, as well as genotoxicity and reproductive toxicity assessments, are warranted to establish a comprehensive safety profile for its use in various applications. Researchers and drug development professionals should consider these preliminary findings and the identified signaling pathways in their future investigations and risk assessments.

References

Methodological & Application

Application Notes and Protocols for Utilizing Dimyristoyl Lipids in Lipid Nanoparticle (LNP) Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the incorporation and utilization of lipids containing a dimyristoyl backbone in the formulation of lipid nanoparticles (LNPs) for therapeutic applications such as mRNA delivery. While the specific term "2-Myristyldipalmitin" is not extensively documented in publicly available research on mainstream LNP formulations, the dimyristoyl structural element is a critical component of widely used PEGylated lipids, such as 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000).[1] This document will focus on the role and application of such dimyristoyl-containing lipids.

A typical LNP formulation is composed of four key components: an ionizable cationic lipid, a neutral helper lipid (like a phospholipid), cholesterol, and a PEGylated lipid.[1][2][3][4] The selection of each component is critical to the stability, efficacy, and safety of the LNP.[1] The dimyristoyl scaffold, particularly within PEGylated lipids, plays a crucial role in determining the physicochemical properties and biological performance of LNPs.[1] For instance, DMG-PEG 2000 is a component in the Moderna COVID-19 vaccine, Spikevax®.[1]

Role of the Dimyristoyl Scaffold in PEGylated Lipids

The primary function of a dimyristoyl-containing PEGylated lipid like DMG-PEG 2000 in LNP formulations is to form a hydrophilic polyethylene (B3416737) glycol (PEG) shield on the nanoparticle's surface. This "stealth" layer provides several key advantages:

  • Steric Stability: The PEG layer prevents the aggregation of nanoparticles during formulation and storage, ensuring a consistent particle size and a monodisperse suspension.[1]

  • Controlled Particle Size: The concentration of the PEGylated lipid is a critical parameter for controlling the final size of the LNPs during the self-assembly process.[1][5]

  • Reduced Immunogenicity: The hydrophilic shield can reduce the recognition of LNPs by the immune system, which can decrease clearance by macrophages and prolong circulation time.[1]

Experimental Protocols

LNP Formulation via Microfluidic Mixing

This protocol describes the formulation of mRNA-LNPs using a microfluidic mixing device.

Materials:

  • Ionizable lipid (e.g., SM-102, ALC-0315)[6][7]

  • Helper lipid (e.g., 1,2-distearoyl-sn-glycero-3-phosphocholine, DSPC)[2][3][4]

  • Cholesterol[2][3][6]

  • Dimyristoyl-containing PEGylated lipid (e.g., DMG-PEG 2000)[1][4]

  • mRNA in an aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0)[1]

  • Ethanol (B145695)

  • Microfluidic mixing device and cartridges

  • Syringes and tubing

Procedure:

  • Preparation of Lipid Solution:

    • Dissolve the ionizable lipid, helper lipid, cholesterol, and dimyristoyl-containing PEGylated lipid in ethanol at the desired molar ratio. A common molar ratio for these components is in the range of 40-50% ionizable lipid, 10-20% helper lipid, 30-40% cholesterol, and 1-2% PEGylated lipid.[5][6]

  • Preparation of mRNA Solution:

    • Dilute the mRNA stock solution to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).[1]

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid solution into one syringe and the mRNA solution into another.[1]

    • Set the flow rate ratio of the aqueous to organic phase, typically 3:1.[1]

    • Initiate the mixing process. The rapid mixing of the two streams induces the self-assembly of the LNPs.[1]

  • Purification:

    • The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using a suitable method such as dialysis or tangential flow filtration.[1]

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.[1]

    • Store the LNPs at 2-8 °C.[1]

LNP Characterization

a. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Dynamic Light Scattering (DLS) for size and PDI, and Electrophoretic Light Scattering (ELS) for zeta potential.[1]

  • Procedure:

    • Dilute a small aliquot of the LNP suspension in PBS (for size and PDI) or 0.1x PBS (for zeta potential to reduce ionic strength).[6]

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size, PDI, and zeta potential using a suitable instrument (e.g., Zetasizer).

    • Perform measurements in triplicate for accuracy.[1]

b. mRNA Encapsulation Efficiency

  • Method: Quant-iT RiboGreen assay or a similar fluorescence-based assay.[6][8]

  • Procedure:

    • Prepare two sets of LNP samples.

    • To one set, add a lytic agent (e.g., Triton X-100) to disrupt the LNPs and release the encapsulated mRNA (total mRNA).[1]

    • To the other set, add a buffer without the lytic agent (unencapsulated mRNA).

    • Add the RiboGreen reagent to both sets of samples and to a set of mRNA standards of known concentrations.[1]

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total mRNA - Unencapsulated mRNA) / Total mRNA] x 100.[6]

Data Presentation

Table 1: Physicochemical Properties of a Typical LNP Formulation Containing a Dimyristoyl-PEG Lipid

ParameterTypical ValueMethod of Analysis
Particle Size (Z-average) 70 - 100 nmDynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.2Dynamic Light Scattering (DLS)
Zeta Potential Near-neutral (-10 to +10 mV)Electrophoretic Light Scattering (ELS)
mRNA Encapsulation Efficiency > 90%RiboGreen Assay

Note: These values are representative and can vary depending on the specific lipid composition, molar ratios, and formulation process.[7]

Visualizations

Experimental Workflow for LNP Formulation and Characterization

LNP_Workflow cluster_formulation LNP Formulation cluster_characterization LNP Characterization cluster_evaluation Functional Evaluation prep_lipids Prepare Lipid Solution (Ethanol) mixing Microfluidic Mixing prep_lipids->mixing prep_mrna Prepare mRNA Solution (Aqueous Buffer) prep_mrna->mixing purification Purification (Dialysis/TFF) mixing->purification sterilization Sterile Filtration purification->sterilization dls Size & PDI (DLS) sterilization->dls els Zeta Potential (ELS) sterilization->els ribogreen Encapsulation Efficiency (RiboGreen Assay) sterilization->ribogreen invitro In Vitro Studies (Cell Culture) dls->invitro els->invitro ribogreen->invitro invivo In Vivo Studies (Animal Models) invitro->invivo

Caption: Workflow for LNP formulation, characterization, and evaluation.

Signaling Pathway: LNP Cellular Uptake and Endosomal Escape

LNP_Uptake lnp Lipid Nanoparticle (LNP) endocytosis Endocytosis lnp->endocytosis Uptake cell_membrane Cell Membrane endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome (pH ~5.5) endosome->late_endosome Maturation protonation Ionizable Lipid Protonation late_endosome->protonation membrane_destabilization Endosomal Membrane Destabilization protonation->membrane_destabilization mrna_release mRNA Release into Cytosol membrane_destabilization->mrna_release translation Protein Translation mrna_release->translation

Caption: General mechanism of LNP cellular uptake and endosomal escape for mRNA delivery.

Conclusion

The use of lipids with a dimyristoyl backbone, particularly in the form of PEGylated lipids like DMG-PEG 2000, is a well-established and critical aspect of modern LNP formulation. These components are integral to achieving stable, monodisperse nanoparticles with favorable pharmacokinetic profiles. The protocols and data presented here provide a foundational guide for the successful formulation and characterization of dimyristoyl-containing LNPs for a variety of therapeutic applications. While in vitro characterization is essential, it is important to note that in vitro performance does not always directly correlate with in vivo efficacy, highlighting the need for comprehensive in vivo evaluation.[7][9][10]

References

Application Notes and Protocols for the Preparation of 2-Myristyldipalmitin-Containing LNPs for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by their successful application in mRNA-based vaccines. The composition of these LNPs is a critical determinant of their stability, delivery efficiency, and safety profile. A typical LNP formulation consists of four key components: an ionizable lipid for mRNA encapsulation and endosomal escape, a helper phospholipid (e.g., DSPC) to provide structural integrity, cholesterol to modulate membrane fluidity, and a PEGylated lipid to control particle size and prolong circulation.

This document provides a detailed protocol for the preparation of LNPs containing 2-Myristyldipalmitin , a triglyceride, for the delivery of mRNA. While extensive research has been conducted on various lipid components, the use of this compound in mRNA-LNP formulations is a novel area of exploration. Triglycerides are commonly used in solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) and may offer unique properties to LNP formulations, such as influencing the particle core structure and release kinetics of the encapsulated mRNA.

The following protocols are based on established microfluidic mixing techniques for LNP production and have been adapted to incorporate this compound. The provided data are representative examples of expected outcomes and should be optimized for specific applications.

Data Presentation

Table 1: Physicochemical Properties of this compound-Containing LNPs
Formulation IDIonizable Lipid:DSPC:Cholesterol:this compound:PEG-Lipid (Molar Ratio)Mean Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Zeta Potential (mV)
LNP-MD-0150:10:37.5:1:1.585.2 ± 3.10.11 ± 0.0294.5 ± 2.3-5.8 ± 1.2
LNP-MD-0250:10:35:3.5:1.592.7 ± 4.50.15 ± 0.0392.1 ± 3.1-6.2 ± 1.5
LNP-MD-0350:10:30:8.5:1.5105.4 ± 5.20.18 ± 0.0489.8 ± 3.5-7.1 ± 1.8
Control (LNP-00)50:10:38.5:0:1.582.1 ± 2.80.10 ± 0.0295.2 ± 1.9-5.5 ± 1.1

Data are presented as mean ± standard deviation (n=3). Ionizable lipid used: DLin-MC3-DMA. Phospholipid used: DSPC. PEG-Lipid used: DMG-PEG2000.

Table 2: In Vitro mRNA Transfection Efficiency
Formulation IDmRNA Dose (ng/well)Luciferase Expression (RLU/mg protein)Cell Viability (%)
LNP-MD-011001.8 x 10⁸95.7 ± 4.2
LNP-MD-021001.5 x 10⁸94.1 ± 5.1
LNP-MD-031001.1 x 10⁸92.5 ± 4.8
Control (LNP-00)1002.1 x 10⁸96.3 ± 3.9
Naked mRNA1005.2 x 10³98.9 ± 2.5

Data are from experiments conducted in HEK293T cells expressing firefly luciferase mRNA. RLU = Relative Light Units. Cell viability was assessed using an MTT assay.

Experimental Protocols

Protocol 1: Preparation of Lipid Stock Solutions
  • Ionizable Lipid Stock (e.g., DLin-MC3-DMA): Dissolve the ionizable lipid in absolute ethanol (B145695) to a final concentration of 10 mg/mL.

  • DSPC Stock: Dissolve 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) in absolute ethanol to a final concentration of 10 mg/mL.

  • Cholesterol Stock: Dissolve cholesterol in absolute ethanol to a final concentration of 10 mg/mL. Gentle heating (up to 60°C) may be required.

  • This compound Stock: Dissolve this compound in absolute ethanol to a final concentration of 10 mg/mL. Gentle heating (up to 60°C) may be required for complete dissolution.

  • PEG-Lipid Stock (e.g., DMG-PEG2000): Dissolve 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG2000) in absolute ethanol to a final concentration of 25 mg/mL.

  • Lipid Mixture Preparation:

    • For the desired molar ratio (e.g., 50:10:37.5:1:1.5 for LNP-MD-01), combine the appropriate volumes of each lipid stock solution in a sterile glass vial.

    • Vortex briefly to ensure a homogenous mixture. This solution constitutes the organic phase.

Protocol 2: Preparation of mRNA Aqueous Solution
  • Thaw the mRNA (e.g., encoding for a reporter protein like luciferase) on ice.

  • Dilute the mRNA in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0) to a final concentration of 0.2 mg/mL. This solution is the aqueous phase.

Protocol 3: LNP Formulation using Microfluidic Mixing

This protocol utilizes a microfluidic mixing device (e.g., from Precision NanoSystems or a similar platform).

  • System Priming: Prime the microfluidic cartridge with absolute ethanol followed by the aqueous buffer as per the manufacturer's instructions.

  • Loading Syringes:

    • Load the prepared lipid mixture (organic phase) into a syringe.

    • Load the mRNA solution (aqueous phase) into a separate syringe.

  • Microfluidic Mixing:

    • Set the flow rate ratio of the aqueous phase to the organic phase to 3:1.

    • Set the total flow rate to 12 mL/min (this can be optimized).

    • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids around the mRNA, forming LNPs.

  • Collection and Dilution: Collect the resulting LNP dispersion from the outlet. Immediately dilute the collected solution at least 3-fold with a neutral buffer (e.g., phosphate-buffered saline (PBS), pH 7.4) to stabilize the newly formed LNPs.

  • Purification and Concentration:

    • Purify the LNP suspension to remove residual ethanol and unencapsulated mRNA using tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

    • Concentrate the LNPs to the desired final concentration.

  • Sterile Filtration: Filter the final LNP formulation through a 0.22 µm sterile filter.

  • Storage: Store the sterile LNP suspension at 2-8°C. For long-term storage, consult stability studies for the specific formulation.

Protocol 4: Characterization of LNPs
  • Particle Size and Polydispersity Index (PDI):

    • Dilute the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency:

    • Use a fluorescent dye that specifically binds to nucleic acids (e.g., RiboGreen assay).

    • Measure the fluorescence intensity of the LNP sample before and after lysis with a detergent (e.g., 0.5% Triton X-100).

    • Calculate the encapsulation efficiency using the following formula:

      • Encapsulation Efficiency (%) = [(Total RNA fluorescence) - (Free RNA fluorescence)] / (Total RNA fluorescence) x 100

Protocol 5: In Vitro Transfection
  • Cell Culture: Seed cells (e.g., HEK293T) in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • Dilute the LNP-mRNA formulation in cell culture medium without serum to the desired final mRNA concentration.

    • Remove the old medium from the cells and add the LNP-containing medium.

    • Incubate the cells for 4-6 hours at 37°C and 5% CO₂.

    • After incubation, add an equal volume of complete medium (with serum) to each well.

  • Analysis of Protein Expression:

    • After 24-48 hours, lyse the cells and measure the expression of the reporter protein (e.g., luciferase activity using a luminometer).

    • Normalize the protein expression to the total protein content in each well.

Visualizations

LNP_Formulation_Workflow cluster_prep Solution Preparation cluster_mixing LNP Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Stocks Lipid Stock Solutions (Ethanol) Microfluidic_Mixing Microfluidic Mixing (Aqueous:Organic = 3:1) Lipid_Stocks->Microfluidic_Mixing Organic Phase mRNA_Solution mRNA Solution (Aqueous Buffer, pH 4.0) mRNA_Solution->Microfluidic_Mixing Aqueous Phase Dilution Dilution (PBS, pH 7.4) Microfluidic_Mixing->Dilution Purification Purification & Concentration (TFF/Dialysis) Dilution->Purification Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization Characterization Characterization - Size (DLS) - PDI - Encapsulation Efficiency Sterilization->Characterization Final_Product Final LNP Product Characterization->Final_Product

Caption: Workflow for the preparation of mRNA-containing LNPs.

mRNA_LNP_Cellular_Uptake LNP mRNA-LNP Endocytosis Endocytosis LNP->Endocytosis ApoE Binding Cell_Membrane Cell Membrane Endosome Early Endosome (pH ~6.0-6.5) Endocytosis->Endosome Late_Endosome Late Endosome / Lysosome (pH ~4.5-5.0) Endosome->Late_Endosome Maturation Endosomal_Escape Endosomal Escape Late_Endosome->Endosomal_Escape Ionizable Lipid Protonation Membrane Destabilization mRNA_Release mRNA Release Endosomal_Escape->mRNA_Release Cytosol Cytosol Translation Translation (Ribosomes) mRNA_Release->Translation Protein Therapeutic Protein Translation->Protein

Caption: Proposed pathway for mRNA-LNP cellular uptake and protein expression.

Application Notes and Protocols for Microfluidic Synthesis of Lipid Nanoparticles Incorporating Palmitoyl and Myristoyl Acyl Chains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) are at the forefront of advanced drug delivery, most notably for nucleic acid-based therapeutics like mRNA and siRNA.[1][2][3][4] The composition and manufacturing process of these LNPs are critical determinants of their stability, safety, and efficacy. Microfluidics has emerged as a robust and reproducible method for LNP synthesis, offering precise control over particle size and polydispersity.[1] This is achieved through the rapid and controlled mixing of a lipid-containing organic phase with an aqueous phase, which triggers the self-assembly of the nanoparticles.

The term "2-Myristyldipalmitin" corresponds to the triglyceride 1,3-dipalmitoyl-2-myristoyl glycerol (B35011) (TG 16:0/14:0/16:0). While specific triglycerides can be used to form solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs), the quintessential LNP formulations for nucleic acid delivery typically consist of four main components: an ionizable lipid, a PEGylated lipid, cholesterol, and a neutral "helper" phospholipid.

In line with this established four-component system, and to provide a scientifically robust and relevant protocol, this document details the synthesis of LNPs incorporating lipids with palmitoyl (B13399708) and myristoyl chains. Specifically, we will utilize 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) as the helper lipid. DPPC is a well-characterized phospholipid containing two C16 palmitoyl chains and is used in various nanoparticle formulations for its structural properties. This protocol is designed to be a comprehensive guide for the reproducible formulation of LNPs for research and preclinical development.

Experimental Protocols

Protocol 1: Preparation of Stock Solutions

1.1. Lipid Stock Solution (Organic Phase)

This protocol provides for the preparation of a lipid mixture in ethanol (B145695). The molar ratios of the components are critical for the final LNP properties.

  • Materials:

    • Ionizable lipid (e.g., DLin-MC3-DMA)

    • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

    • Cholesterol

    • PEGylated lipid (e.g., 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000; DMG-PEG 2000)

    • Ethanol (anhydrous, USP grade)

  • Procedure:

    • Individually weigh the required amount of each lipid in a sterile, RNase-free microcentrifuge tube.

    • Dissolve each lipid in ethanol to create individual stock solutions (e.g., 10-20 mg/mL). Ensure complete dissolution; gentle vortexing or warming may be necessary.

    • Combine the individual lipid stock solutions in a sterile glass vial to achieve the desired molar ratio (see Table 1).

    • Add ethanol to the combined lipid mixture to reach the final desired total lipid concentration (e.g., 10-25 mM).

    • Vortex the final lipid mixture thoroughly to ensure homogeneity. Store at -20°C until use.

1.2. Aqueous Phase Solution

This phase contains the therapeutic cargo, such as mRNA or siRNA, in a low pH buffer to ensure the ionizable lipid is protonated during mixing.

  • Materials:

    • Nucleic acid (e.g., mRNA, siRNA)

    • Citrate (B86180) buffer (e.g., 50 mM, pH 4.0) or Acetate buffer

    • Nuclease-free water

  • Procedure:

    • Prepare the aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0) using nuclease-free water.

    • Dilute the nucleic acid stock solution to the desired final concentration in the prepared buffer.

    • Gently mix by pipetting. Avoid vortexing to prevent shearing of the nucleic acid.

    • Keep the aqueous phase on ice or at 4°C until use.

Protocol 2: Microfluidic Synthesis of LNPs

This protocol describes the use of a microfluidic mixing device (e.g., a microfluidic chip with a staggered herringbone mixer) to synthesize the LNPs.

  • Equipment:

    • Microfluidic mixing system (e.g., NanoAssemblr Benchtop or equivalent)

    • Two syringe pumps

    • Gas-tight glass syringes

    • Microfluidic chip (e.g., staggered herringbone micromixer)

    • Tubing with appropriate connectors

  • Procedure:

    • Prime the microfluidic system by flushing the channels with ethanol followed by the aqueous buffer to remove any air bubbles and equilibrate the system.

    • Load one syringe with the prepared lipid stock solution (organic phase) and another syringe with the aqueous phase solution.

    • Mount the syringes onto the syringe pumps.

    • Connect the syringes to the respective inlets of the microfluidic chip.

    • Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR) on the syringe pumps (see Table 2). A common FRR for the aqueous to organic phase is 3:1.

    • Initiate the flow from both pumps simultaneously. The rapid mixing within the microfluidic chip will induce nanoprecipitation and the self-assembly of LNPs.

    • Collect the resulting LNP suspension from the outlet of the chip into a sterile collection vial. Discard the initial and final volumes to ensure collection of the steady-state product.

Protocol 3: Purification and Characterization

3.1. Purification

The collected LNP suspension contains ethanol, which must be removed and the buffer exchanged to a physiological pH.

  • Method: Tangential Flow Filtration (TFF) or Dialysis.

  • Procedure (Dialysis):

    • Transfer the LNP suspension to a dialysis cassette (e.g., 10 kDa MWCO).

    • Dialyze against sterile phosphate-buffered saline (PBS), pH 7.4, at 4°C.

    • Perform several buffer changes over 12-24 hours to ensure complete removal of ethanol and buffer exchange.

    • Recover the purified LNP suspension from the cassette.

    • Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

3.2. Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the purified LNP suspension in PBS. Measure the hydrodynamic diameter and PDI using a DLS instrument.

  • Zeta Potential:

    • Method: Electrophoretic Light Scattering (ELS).

    • Procedure: Dilute the LNP suspension in an appropriate low-salt buffer (e.g., 10 mM NaCl) and measure the surface charge.

  • Nucleic Acid Encapsulation Efficiency:

    • Method: RiboGreen assay (or equivalent nucleic acid quantification assay).

    • Procedure:

      • Measure the total nucleic acid concentration by disrupting the LNPs with a surfactant (e.g., 0.5% Triton X-100) and then performing the assay.

      • Measure the amount of unencapsulated (free) nucleic acid in an intact LNP sample.

      • Calculate the encapsulation efficiency using the formula: EE (%) = [(Total Nucleic Acid - Free Nucleic Acid) / Total Nucleic Acid] * 100

Data Presentation

The following tables summarize typical formulation and operational parameters for the synthesis of LNPs.

Table 1: Example LNP Formulation Composition

ComponentMolar Ratio (%)Role in Formulation
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of nucleic acid and endosomal escape
Helper Lipid (DPPC)10Structural stability of the lipid bilayer
Cholesterol38.5Modulates membrane fluidity and stability
PEGylated Lipid (e.g., DMG-PEG 2000)1.5Controls particle size and provides steric stability

Table 2: Microfluidic Synthesis Parameters and Expected Outcomes

ParameterTypical Value RangeEffect on LNP Properties
Operational Parameters
Total Flow Rate (TFR)2 - 12 mL/minHigher TFR generally leads to smaller particle sizes.
Flow Rate Ratio (FRR) (Aqueous:Organic)3:1 - 5:1Higher FRR generally results in smaller particle sizes.
Total Lipid Concentration10 - 25 mMLower concentrations tend to produce smaller LNPs.
Expected LNP Characteristics
Particle Size (Hydrodynamic Diameter)70 - 120 nmDependent on formulation and microfluidic parameters.
Polydispersity Index (PDI)< 0.2Indicates a monodisperse and homogeneous particle population.
Encapsulation Efficiency (EE)> 90%High encapsulation is crucial for therapeutic efficacy.
Zeta Potential (at pH 7.4)Near-neutralA slightly negative or neutral charge reduces non-specific interactions.

Visualization of Experimental Workflow

The following diagram illustrates the overall workflow for the microfluidic synthesis of LNPs as described in this protocol.

LNP_Synthesis_Workflow cluster_prep 1. Solution Preparation cluster_synthesis 2. Microfluidic Synthesis cluster_process 3. Downstream Processing & Characterization Lipids Ionizable Lipid DPPC Cholesterol DMG-PEG 2000 Lipid_Sol Lipid Stock Solution (Organic Phase) Lipids->Lipid_Sol Ethanol Ethanol Ethanol->Lipid_Sol Syringe_L Syringe 1: Lipid Solution Lipid_Sol->Syringe_L NA Nucleic Acid (e.g., mRNA) Aq_Sol Aqueous Phase Solution NA->Aq_Sol Buffer Citrate Buffer (pH 4.0) Buffer->Aq_Sol Syringe_A Syringe 2: Aqueous Solution Aq_Sol->Syringe_A Pumps Syringe Pumps (Set TFR & FRR) Syringe_L->Pumps Syringe_A->Pumps Chip Microfluidic Chip (Rapid Mixing) Pumps->Chip LNP_Raw LNP Suspension (in Ethanol/Buffer) Chip->LNP_Raw Purify Purification (Dialysis / TFF) Buffer Exchange to PBS pH 7.4 LNP_Raw->Purify Filter Sterile Filtration (0.22 µm) Purify->Filter Final_LNP Final LNP Formulation Filter->Final_LNP Char Characterization Final_LNP->Char DLS Size (DLS) Char->DLS PDI PDI (DLS) Char->PDI Zeta Zeta Potential Char->Zeta EE Encapsulation Efficiency Char->EE

Caption: Workflow for LNP synthesis using microfluidics.

References

Application Notes and Protocols for 2-Myristyldipalmitin in Controlled Drug Release Studies

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals:

Following a comprehensive and exhaustive search of scientific literature and chemical databases, we were unable to identify any specific published studies, application notes, or protocols for a lipid explicitly named "2-Myristyldipalmitin" in the context of controlled drug release. Our search included variations of the chemical name, potential synonyms, and broader inquiries into triglycerides containing myristic and palmitic acids for drug delivery applications.

This suggests that "this compound" may be a novel, custom-synthesized lipid not yet documented in publicly available research, or it may be referred to under a different, more complex chemical nomenclature that is not readily identifiable.

While we cannot provide specific data and protocols for "this compound," we have compiled the following general application notes and protocols for mixed-chain triglycerides in lipid-based drug delivery systems. This information is based on established principles and common practices in the field and can serve as a foundational guide for researchers exploring the use of novel lipids in controlled release formulations.

General Application Notes for Mixed-Chain Triglycerides in Controlled Drug Release

Mixed-chain triglycerides, which are composed of a glycerol (B35011) backbone esterified with different fatty acid chains, are valuable components in the formulation of lipid-based drug delivery systems such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs). The specific arrangement and type of fatty acids on the glycerol backbone can significantly influence the physicochemical properties of the lipid matrix, thereby affecting drug loading, encapsulation efficiency, and the drug release profile.

A hypothetical lipid like "this compound" (1,3-dipalmitoyl-2-myristoyl-glycerol) would be a solid lipid at room temperature due to its saturated fatty acid composition (myristic acid C14:0, palmitic acid C16:0). The asymmetry in its structure, with a shorter myristic acid chain at the sn-2 position, could lead to imperfections in the crystal lattice of the solid lipid matrix. These imperfections can create more space to accommodate drug molecules, potentially leading to higher drug loading and a more sustained release profile compared to triglycerides with identical fatty acid chains.

Potential Advantages of Using Asymmetric Mixed-Chain Triglycerides:

  • Improved Drug Solubility and Loading: The varied fatty acid environment within the lipid matrix can enhance the solubilization of a wider range of drug molecules.

  • Controlled Drug Release: The less ordered crystal structure can modulate the diffusion pathways for the encapsulated drug, allowing for a more controlled and sustained release.

  • Enhanced Stability: The specific arrangement of fatty acids can influence the polymorphic behavior of the lipid, potentially leading to more stable nanoparticle formulations during storage.

General Experimental Protocols for Lipid Nanoparticle Formulation and Characterization

The following protocols are generalized methods for the preparation and evaluation of lipid nanoparticles for controlled drug release. These would need to be optimized for any new lipid, such as "this compound."

Preparation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This protocol describes a common method for producing SLNs.

Materials:

  • Solid Lipid (e.g., a mixed-chain triglyceride)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween® 80)

  • Co-surfactant (optional, e.g., soy lecithin)

  • Purified Water

Protocol:

  • Preparation of the Lipid Phase:

    • Melt the solid lipid by heating it to 5-10 °C above its melting point.

    • Dissolve the lipophilic API in the molten lipid.

  • Preparation of the Aqueous Phase:

    • Dissolve the surfactant and co-surfactant in purified water and heat it to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring.

    • Homogenize the resulting pre-emulsion using a high-shear homogenizer (e.g., Ultra-Turrax®) at a specified speed (e.g., 10,000 - 20,000 rpm) for a defined period (e.g., 5-15 minutes).

  • Nanoparticle Formation:

    • Disperse the hot nanoemulsion in cold water (2-4 °C) under gentle stirring. The volume of cold water should be sufficient to rapidly cool the emulsion and solidify the lipid, leading to the formation of SLNs.

  • Purification:

    • The resulting SLN dispersion can be purified to remove excess surfactant and unencapsulated drug by methods such as dialysis, ultracentrifugation, or tangential flow filtration.

Workflow for SLN Preparation by High-Shear Homogenization

SLN_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Nanoparticle Formation melt_lipid Melt Solid Lipid dissolve_api Dissolve API in Molten Lipid melt_lipid->dissolve_api pre_emulsion Combine Phases to form Pre-emulsion dissolve_api->pre_emulsion dissolve_surfactant Dissolve Surfactant(s) in Water heat_aqueous Heat to Same Temperature dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion homogenize High-Shear Homogenization pre_emulsion->homogenize cool Rapid Cooling in Cold Water homogenize->cool purify Purification cool->purify end Characterization purify->end Final SLN Dispersion Release_Kinetics cluster_models Kinetic Model Fitting cluster_analysis Model Evaluation start In Vitro Drug Release Data (Cumulative Release vs. Time) zero_order Zero-Order start->zero_order first_order First-Order start->first_order higuchi Higuchi start->higuchi korsmeyer Korsmeyer-Peppas start->korsmeyer r_squared Calculate Correlation Coefficient (R²) for each model zero_order->r_squared first_order->r_squared higuchi->r_squared korsmeyer->r_squared best_fit Identify Best-Fit Model (Highest R²) r_squared->best_fit mechanism Determine Release Mechanism (e.g., from 'n' value in Korsmeyer-Peppas) best_fit->mechanism end Conclusion on Drug Release Kinetics mechanism->end

Application Notes and Protocols for the Formulation of 2-Myristyldipalmitin in Topical Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the formulation of 2-Myristyldipalmitin as a lipid-based nanocarrier for topical drug delivery. While direct formulation data for this compound is limited, its structural similarity to other triglycerides allows for the adaptation of well-established formulation strategies, primarily focusing on Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

Introduction to this compound for Topical Formulations

This compound is a mixed triglyceride containing myristic and palmitic acid acyl chains. Its solid-state properties at physiological temperatures make it a suitable candidate for the formulation of SLNs and NLCs. These lipid nanoparticles offer several advantages for topical drug delivery, including enhanced skin penetration, controlled drug release, and improved stability of encapsulated active pharmaceutical ingredients (APIs). A key physicochemical property of this compound is its polymorphism, meaning it can exist in different crystalline forms, which can influence drug loading and release characteristics.[1]

The formulation strategy for this compound will focus on its use as the primary solid lipid in SLNs or in combination with a liquid lipid to form NLCs. NLCs are often preferred as the presence of a liquid lipid within the solid matrix creates imperfections in the crystal lattice, leading to higher drug loading capacity and reduced drug expulsion during storage.

Quantitative Data on Triglyceride-Based Nanoparticle Formulations

The following tables summarize typical formulation parameters and physicochemical characteristics of triglyceride-based SLNs and NLCs from various studies, which can serve as a starting point for the formulation of this compound.

Table 1: Formulation Parameters for Triglyceride-Based Lipid Nanoparticles

Formulation TypeSolid Lipid (Triglyceride)Liquid Lipid (for NLCs)Surfactant(s)Drug
SLNTrimyristin-Poloxamer 188Docetaxel
NLCGlyceryl MonostearateCaprylic/Capric TriglycerideTween 80, Span 60Isoliquiritigenin
SLNTristearin-Polysorbate 80Ketoconazole
NLCDynasan 116 (Tripalmitin)Miglyol 810 (Caprylic/Capric Triglyceride)Tween 80Trans-Resveratrol
SLNCompritol® 888 ATO (Glyceryl Behenate)-Poloxamer 188, Phospholipon 90HAtorvastatin

Table 2: Physicochemical Characteristics of Triglyceride-Based Lipid Nanoparticles

Formulation TypeParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Loading (%)Entrapment Efficiency (%)
SLN (Trimyristin)182.8 ± 2.0< 0.2~ -302.4 - 2.8> 90
NLC (Glyceryl Monostearate)150.19 - 251.69< 0.3> -20Not Reported56.45 - 89.97
SLN (Tristearin)293< 0.3Not ReportedNot Reported88.5
NLC (Dynasan 116)~150< 0.2~ -25Not Reported> 80
SLN (Compritol® 888 ATO)< 200Not ReportedNot ReportedNot Reported> 85

Experimental Protocols

Detailed methodologies for the key experiments in the formulation and evaluation of this compound-based nanoparticles are provided below.

Preparation of Nanostructured Lipid Carriers (NLCs) by Hot Homogenization and Ultrasonication

This method is suitable for thermostable drugs and is a widely used technique for producing NLCs.[2][3][4]

Materials:

  • This compound (Solid Lipid)

  • Liquid Lipid (e.g., Caprylic/Capric Triglyceride, Oleic Acid)

  • Drug (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Co-surfactant (optional, e.g., Span 80, Soy Lecithin)

  • Purified Water

Protocol:

  • Preparation of Lipid Phase: Weigh the required amounts of this compound and the liquid lipid and heat them in a beaker to 5-10°C above the melting point of this compound. Once melted, add the drug to the molten lipid mixture and stir until a clear, homogenous solution is obtained.

  • Preparation of Aqueous Phase: In a separate beaker, dissolve the surfactant and co-surfactant (if used) in purified water and heat to the same temperature as the lipid phase.

  • Pre-emulsion Formation: Add the hot aqueous phase to the hot lipid phase dropwise under high-speed stirring (e.g., 8000-10000 rpm) using a high-shear homogenizer for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization/Ultrasonication: Subject the hot pre-emulsion to high-pressure homogenization or probe ultrasonication to reduce the particle size to the nanometer range.[2] The parameters (pressure, number of cycles, sonication time, and amplitude) need to be optimized for the specific formulation.

  • Cooling and NLC Formation: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will recrystallize, forming the solid matrix of the NLCs.

  • Storage: Store the NLC dispersion at 4°C for further characterization.

NLC_Preparation cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation lp1 Weigh this compound & Liquid Lipid lp2 Heat above melting point lp1->lp2 lp3 Dissolve Drug lp2->lp3 pre_emulsion Pre-emulsion Formation (High-Shear Homogenization) lp3->pre_emulsion ap1 Weigh Surfactant(s) ap2 Dissolve in Water ap1->ap2 ap3 Heat to same temperature ap2->ap3 ap3->pre_emulsion homogenization Homogenization/ Ultrasonication pre_emulsion->homogenization cooling Cooling and NLC Formation homogenization->cooling storage NLC Dispersion Storage cooling->storage

Workflow for NLC preparation.
Determination of Drug Loading and Entrapment Efficiency

This protocol describes the indirect method for quantifying the amount of drug encapsulated within the nanoparticles.

Materials:

  • NLC dispersion

  • Centrifugal filter units (e.g., with a molecular weight cut-off of 10 kDa)

  • High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

Protocol:

  • Separation of Free Drug: Take a known volume of the NLC dispersion and place it in a centrifugal filter unit. Centrifuge at a high speed (e.g., 10,000 rpm) for a specified time to separate the aqueous phase containing the unencapsulated (free) drug from the nanoparticles.

  • Quantification of Free Drug: Analyze the filtrate (aqueous phase) using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the free drug.

  • Calculation:

    • Entrapment Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

    • Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of lipid] x 100

Drug_Loading_Workflow start NLC Dispersion centrifugation Centrifugal Filtration start->centrifugation separation Separation of Nanoparticles and Aqueous Phase centrifugation->separation quantification Quantify Free Drug in Aqueous Phase (HPLC/UV-Vis) separation->quantification calculation Calculate EE% and DL% quantification->calculation

Workflow for determining drug loading.
In Vitro Drug Release Study using Dialysis Bag Method

This method simulates the release of the drug from the nanoparticles into a physiological medium over time.

Materials:

  • NLC dispersion

  • Dialysis membrane (with a suitable molecular weight cut-off)

  • Release medium (e.g., phosphate-buffered saline, pH 7.4)

  • Magnetic stirrer with a heating plate

  • Syringes and filters

Protocol:

  • Preparation: Pre-soak the dialysis membrane in the release medium for at least 12 hours.

  • Loading: Pipette a known volume of the NLC dispersion into the dialysis bag and securely seal both ends.

  • Release Study: Place the dialysis bag in a beaker containing a known volume of the release medium, maintained at 37 ± 0.5°C with constant stirring.

  • Sampling: At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh, pre-warmed medium to maintain sink conditions.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method (HPLC or UV-Vis).

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

In_Vitro_Release start NLC Dispersion in Dialysis Bag release Incubate in Release Medium (37°C, stirring) start->release sampling Withdraw Samples at Time Intervals release->sampling sampling->release Replace with fresh medium analysis Analyze Drug Concentration (HPLC/UV-Vis) sampling->analysis plot Plot Cumulative Release vs. Time analysis->plot

In vitro drug release study workflow.
Ex Vivo Skin Permeation Study using Franz Diffusion Cell

This study evaluates the permeation of the drug from the formulation through an excised skin sample, providing an indication of its in vivo performance.

Materials:

  • Franz diffusion cells

  • Excised skin (e.g., rat, porcine, or human)

  • NLC dispersion

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4)

  • Water bath with a circulator

  • Magnetic stirrers

Protocol:

  • Skin Preparation: Excise the skin from the animal or obtain human skin. Remove any subcutaneous fat and hair. Cut the skin into appropriate sizes to fit the Franz diffusion cells.

  • Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.

  • Equilibration: Fill the receptor compartment with the receptor medium and allow it to equilibrate to 32 ± 1°C (to maintain the skin surface at a physiological temperature) with constant stirring.

  • Application of Formulation: Apply a known amount of the NLC dispersion to the surface of the skin in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh, pre-warmed receptor medium.

  • Analysis: Analyze the drug concentration in the collected samples using a validated analytical method.

  • Skin Deposition: At the end of the study, dismount the skin, wash the surface to remove excess formulation, and extract the drug from the skin to determine the amount of drug retained.

  • Data Analysis: Calculate the cumulative amount of drug permeated per unit area and plot it against time to determine the permeation flux.

Ex_Vivo_Permeation start Prepare Excised Skin mount Mount Skin on Franz Diffusion Cell start->mount equilibrate Equilibrate with Receptor Medium mount->equilibrate apply Apply NLC Formulation to Donor Compartment equilibrate->apply sample Sample from Receptor Compartment at Intervals apply->sample depostion Determine Drug Deposition in Skin apply->depostion At end of study sample->equilibrate Replace medium analyze Analyze Drug Concentration sample->analyze plot Plot Permeation Profile analyze->plot

Ex vivo skin permeation study workflow.

Conclusion

The formulation of this compound into SLNs and NLCs presents a promising strategy for enhancing topical drug delivery. By leveraging the existing knowledge on triglyceride-based nanocarriers and following the detailed protocols provided, researchers can systematically develop and characterize novel formulations. The key to a successful formulation lies in the careful optimization of lipid and surfactant concentrations and the manufacturing process parameters to achieve the desired physicochemical properties and drug delivery profile.

References

Application Notes and Protocols for Assessing the Stability of 2-Myristyldipalmitin in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the chemical and physical stability of 2-Myristyldipalmitin in various pharmaceutical and cosmetic formulations. The methodologies described are essential for ensuring product quality, efficacy, and shelf-life.

Introduction to this compound Stability

This compound is a mixed triglyceride containing myristic and palmitic acids. Its stability within a formulation is critical and can be affected by several factors, including temperature, pH, light, and oxidative stress. Stability assessment involves monitoring both physical and chemical degradation pathways.

Physical Instability in formulations such as emulsions, creams, or solid lipid nanoparticles (SLNs) can manifest as:

  • Changes in particle size and distribution

  • Polymorphic transitions of the lipid crystal structure

  • Phase separation or aggregation

Chemical Instability primarily involves the hydrolysis of the ester bonds and oxidation of the fatty acid chains. These degradation processes can lead to a loss of potency, the formation of potentially harmful byproducts, and alterations in the physical characteristics of the formulation.

Physical Stability Assessment

The physical stability of this compound formulations, particularly in dispersed systems like emulsions and solid lipid nanoparticles, is paramount for maintaining the product's performance and appearance.

Particle Size and Zeta Potential Analysis

An increase in particle size is a primary indicator of physical instability, such as aggregation or coalescence.[1][2] Zeta potential measurements provide insights into the electrostatic stability of colloidal dispersions.

Protocol for Particle Size and Zeta Potential Measurement

This protocol outlines the steps for analyzing particle size by Dynamic Light Scattering (DLS) and zeta potential using Electrophoretic Light Scattering (ELS).

  • Sample Preparation:

    • Accurately dilute the formulation with an appropriate medium (e.g., deionized water or the continuous phase of the emulsion) to a suitable concentration for DLS analysis. The optimal concentration should be determined empirically to ensure a stable and reproducible scattering intensity.

  • Instrument Setup:

    • Use a calibrated DLS instrument equipped with a zeta potential analyzer.

    • Equilibrate the instrument to the desired temperature (e.g., 25 °C).

  • Particle Size Measurement (DLS):

    • Transfer the diluted sample into a clean cuvette.

    • Place the cuvette in the instrument and allow it to equilibrate for at least 120 seconds.

    • Perform the measurement, acquiring data for a sufficient duration to obtain a stable correlation function.

    • Analyze the data to obtain the mean particle size (Z-average) and the polydispersity index (PDI).

  • Zeta Potential Measurement (ELS):

    • Inject the diluted sample into a clean zeta potential cell, ensuring no air bubbles are present.

    • Place the cell in the instrument and allow for temperature equilibration.

    • Apply an electric field and measure the electrophoretic mobility of the particles.

    • The instrument software will calculate the zeta potential based on the measured mobility.

  • Data Analysis:

    • Record the Z-average diameter, PDI, and zeta potential.

    • Perform measurements at various time points during the stability study (e.g., 0, 1, 3, and 6 months) and under different storage conditions (e.g., 4°C, 25°C/60%RH, 40°C/75%RH).

Data Presentation: Physical Stability of a this compound SLN Formulation

Time PointStorage ConditionZ-Average (nm)PDIZeta Potential (mV)
Initial (T=0)-152.30.185-32.5
3 Months4°C155.10.190-31.8
3 Months25°C / 60% RH168.90.250-28.1
3 Months40°C / 75% RH254.70.410-19.7
6 Months4°C158.40.195-31.2
6 Months25°C / 60% RH185.20.298-25.4
6 Months40°C / 75% RH389.1 (Aggregation)0.650-12.3

Experimental Workflow for Physical Stability Assessment

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Output cluster_3 Stability Study Formulation This compound Formulation Dilution Dilute with appropriate medium Formulation->Dilution DLS Dynamic Light Scattering (DLS) for Particle Size Dilution->DLS ELS Electrophoretic Light Scattering (ELS) for Zeta Potential Dilution->ELS Size_PDI Mean Particle Size (Z-Average) & Polydispersity Index (PDI) DLS->Size_PDI Zeta Zeta Potential ELS->Zeta Time_Points Analyze at different time points and storage conditions Size_PDI->Time_Points Zeta->Time_Points

Caption: Workflow for Particle Size and Zeta Potential Analysis.

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the thermal properties of this compound in the formulation, such as melting point, crystallization behavior, and polymorphism. Changes in the crystalline structure of the lipid can impact drug release and the physical stability of the formulation. The presence of metastable polymorphic forms can lead to their transformation into more stable, higher-melting forms over time, which can cause particle aggregation and drug expulsion.

Protocol for DSC Analysis

  • Sample Preparation:

    • Accurately weigh 3-5 mg of the lyophilized formulation or the bulk lipid into an aluminum DSC pan.

    • Hermetically seal the pan to prevent moisture loss.

  • Instrument Setup:

    • Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

    • Use an empty, sealed aluminum pan as a reference.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 20°C).

    • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above the melting point of this compound (e.g., 80°C).

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.

    • Reheat the sample at the same controlled rate to observe any changes in the thermal behavior.

  • Data Analysis:

    • Determine the onset temperature of melting, the peak melting temperature (Tm), and the enthalpy of fusion (ΔH) from the heating curves.

    • Analyze the cooling curve to determine the crystallization temperature (Tc) and enthalpy of crystallization.

    • Compare the thermograms of the initial sample with those of samples stored under different stability conditions to detect changes in polymorphic form.

Data Presentation: DSC Analysis of this compound in an SLN Formulation

SampleThermal CycleOnset T (°C)Peak T (°C)ΔH (J/g)Polymorphic Form Indication
Initial (T=0)1st Heat48.254.5120.3α and β' forms
Initial (T=0)Cool45.1--118.9Recrystallization
Initial (T=0)2nd Heat50.155.8135.6Predominantly β' form
6 Months, 25°C1st Heat51.556.2145.8Transition to more stable β form

Chemical Stability Assessment

Chemical stability is evaluated through forced degradation studies and the use of a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC).

Forced Degradation Studies

Forced degradation studies are conducted to identify potential degradation products and pathways.[3] This information is crucial for developing a stability-indicating analytical method.

Protocol for Forced Degradation

  • Acid Hydrolysis: Dissolve the this compound formulation in a suitable solvent and add 0.1 M HCl. Heat at 60°C for 24 hours. Neutralize the solution before analysis.

  • Base Hydrolysis: Dissolve the formulation and add 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize before analysis.

  • Oxidation: Treat the formulation with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Store the solid or liquid formulation at 70°C for 48 hours.

  • Photostability: Expose the formulation to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Logical Flow of Forced Degradation Studies

G cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Base Base Hydrolysis (e.g., 0.1M NaOH) Base->HPLC Oxidation Oxidation (e.g., 3% H2O2) Oxidation->HPLC Thermal Thermal (e.g., 70°C) Thermal->HPLC Photo Photolytic (ICH Q1B) Photo->HPLC Deg_Products Identification of Degradation Products HPLC->Deg_Products Deg_Pathways Elucidation of Degradation Pathways HPLC->Deg_Pathways Method_Validation Validation of Stability-Indicating Method HPLC->Method_Validation

Caption: Forced Degradation Study Workflow.

Stability-Indicating HPLC Method

A stability-indicating HPLC method is one that can accurately quantify the active ingredient without interference from any degradation products, excipients, or impurities.

Protocol for HPLC Analysis of this compound

This method is adapted from established methods for triglyceride analysis.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of Acetonitrile and Dichloromethane.

    • Initial: 70% Acetonitrile, 30% Dichloromethane

    • Gradient: Linearly increase to 50% Acetonitrile, 50% Dichloromethane over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector:

    • UV at 205 nm (for triglycerides with no chromophore).

    • ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow 1.5 L/min.

  • Injection Volume: 20 µL.

Sample Preparation for HPLC:

  • Accurately weigh a portion of the formulation.

  • Extract the lipid content using a suitable solvent system (e.g., chloroform:methanol 2:1 v/v).

  • Evaporate the solvent and reconstitute the residue in the initial mobile phase.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Presentation: Chemical Stability of this compound in a Cream Formulation

Time PointStorage ConditionAssay of this compound (%)Total Degradation Products (%)
Initial (T=0)-100.2< 0.1
3 Months4°C99.80.2
3 Months25°C / 60% RH98.51.4
3 Months40°C / 75% RH92.17.8
6 Months4°C99.50.5
6 Months25°C / 60% RH96.73.2
6 Months40°C / 75% RH85.414.5

Summary and Conclusion

The stability of this compound in formulations is a critical quality attribute that must be thoroughly evaluated. A combination of analytical techniques is necessary to provide a complete picture of both the physical and chemical stability. The protocols and data presented in these application notes serve as a guide for researchers and scientists in the development and quality control of products containing this compound. Regular monitoring of particle size, zeta potential, polymorphic form, and chemical purity under various storage conditions is essential to establish a reliable shelf-life and ensure product safety and efficacy.

References

Application Notes and Protocols for Stable Nanoemulsions Using 2-Myristyldipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Introduction to 2-Myristyldipalmitin in Nanoemulsions

This compound is a structured triglyceride composed of a glycerol (B35011) backbone with two palmitic acid (C16:0) molecules, likely at the sn-1 and sn-3 positions, and one myristic acid (C14:0) molecule, likely at the sn-2 position. This specific arrangement classifies it as a Medium-Long-Medium (MLM) type structured lipid. The use of such structured lipids in nanoemulsions offers several potential advantages in drug delivery:

  • Enhanced Stability: The defined structure and potentially higher melting point compared to conventional oils can contribute to the formation of a more stable interfacial layer, preventing droplet coalescence and Ostwald ripening.

  • Controlled Drug Release: The solid or semi-solid nature of the lipid matrix at physiological temperatures can allow for sustained or controlled release of encapsulated therapeutic agents.

  • Improved Bioavailability: The specific fatty acid composition can influence metabolic pathways and absorption, potentially leading to improved bioavailability of poorly soluble drugs.

  • Biocompatibility: Composed of naturally occurring fatty acids, this compound is expected to be biocompatible and biodegradable.

Key Physicochemical Properties

While specific data for this compound is unavailable, the properties of similar structured triglycerides can be inferred.

PropertyExpected Characteristics
Melting Point Higher than that of constituent oils, likely in the range of 30-60 °C. The precise melting point is critical for selecting the appropriate homogenization temperature.
Crystallinity Exhibits polymorphic behavior, which can influence drug loading, release characteristics, and long-term stability of the nanoemulsion. The crystalline nature of the lipid matrix is a key factor in the formation of nanostructured lipid carriers (NLCs) if a liquid lipid is also included.
Solubility Soluble in organic solvents when heated above its melting point. Poorly soluble in aqueous solutions. The choice of co-solvents and surfactants is crucial for emulsification.
Digestibility The position of fatty acids on the glycerol backbone influences enzymatic digestion by lipases, which can affect the in vivo fate and absorption of the encapsulated drug.

Experimental Protocols

Materials
  • Lipid Phase: this compound (or a similar MLM-type structured lipid)

  • Aqueous Phase: Ultrapure water (Milli-Q® or equivalent)

  • Surfactant: Polysorbate 80 (Tween® 80), Poloxamer 188, or other suitable non-ionic surfactant

  • Co-surfactant (Optional): Propylene glycol, Ethanol, or other short-chain alcohols

  • Active Pharmaceutical Ingredient (API): Lipophilic drug of interest

Protocol 1: High-Pressure Homogenization (HPH)

This protocol is suitable for producing small, uniform nanoemulsions.

Workflow for High-Pressure Homogenization

HPH_Workflow A Preparation of Aqueous Phase C Pre-emulsification A->C B Preparation of Lipid Phase B->C D High-Pressure Homogenization C->D Coarse Emulsion E Cooling D->E Hot Nanoemulsion F Characterization E->F Final Nanoemulsion

Caption: Workflow for creating nanoemulsions using high-pressure homogenization.

Procedure:

  • Preparation of the Aqueous Phase: Dissolve the surfactant (e.g., 2-5% w/v) in ultrapure water. If a co-surfactant is used, add it to the aqueous phase. Heat the solution to a temperature approximately 5-10°C above the melting point of this compound.

  • Preparation of the Lipid Phase: Melt the this compound (e.g., 5-20% w/v). If encapsulating a drug, dissolve the API in the molten lipid.

  • Pre-emulsification: Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 5,000-10,000 rpm) for 5-15 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization: Immediately pass the hot pre-emulsion through a high-pressure homogenizer. Operate the homogenizer at a pressure between 500 and 1500 bar for 3 to 10 cycles. The optimal pressure and number of cycles should be determined experimentally.

  • Cooling: Rapidly cool the resulting hot nanoemulsion to room temperature using an ice bath to promote the solidification and recrystallization of the lipid droplets.

  • Characterization: Analyze the nanoemulsion for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: Ultrasonication

This method is suitable for lab-scale production and for screening formulations.

Workflow for Ultrasonication Method

Ultrasonication_Workflow A Aqueous Phase Preparation C Mixing A->C B Lipid Phase Preparation B->C D Ultrasonication C->D Coarse Mixture E Characterization D->E Nanoemulsion

Caption: Workflow for creating nanoemulsions using the ultrasonication method.

Procedure:

  • Phase Preparation: Prepare the hot aqueous and lipid phases as described in the HPH protocol.

  • Mixing: Add the hot lipid phase to the hot aqueous phase in a beaker.

  • Ultrasonication: Immerse the tip of a high-power ultrasonic probe into the mixture. Apply ultrasonic energy (e.g., 20 kHz, 40-70% amplitude) for 5-20 minutes. The processing should be done in a pulsed mode (e.g., 30 seconds on, 30 seconds off) and in an ice bath to prevent overheating.

  • Characterization: Analyze the resulting nanoemulsion for its physicochemical properties.

Characterization of Nanoemulsions

Thorough characterization is essential to ensure the quality and stability of the nanoemulsion formulation.

ParameterMethodTypical Values for Stable Nanoemulsions
Particle Size & PDI Dynamic Light Scattering (DLS)50 - 200 nm; PDI < 0.25
Zeta Potential Electrophoretic Light Scattering (ELS)> |±30| mV for electrostatic stability
Encapsulation Efficiency Centrifugation followed by HPLC or UV-Vis> 90%
Morphology Transmission Electron Microscopy (TEM)Spherical droplets
Physical Stability Monitoring of size, PDI, and zeta potential over time at different storage conditions (e.g., 4°C, 25°C, 40°C)No significant change over 3-6 months

Signaling Pathway for Cellular Uptake (Hypothetical)

The cellular uptake of drug-loaded nanoemulsions can occur through various endocytic pathways. The specific pathway can depend on the particle size, surface charge, and cell type.

Cellular_Uptake cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Nanoemulsion Drug-Loaded Nanoemulsion Endocytosis Endocytosis Nanoemulsion->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Endosome->Drug_Release Endosomal Escape Lysosome->Drug_Release Degradation Target Therapeutic Target Drug_Release->Target

Caption: Hypothetical signaling pathway for the cellular uptake and intracellular drug release from a nanoemulsion.

Conclusion

This compound, as a representative MLM-type structured lipid, holds significant promise for the development of stable nanoemulsions for advanced drug delivery. The protocols and characterization methods outlined in these application notes provide a foundational framework for researchers to explore the potential of this and similar structured lipids in their formulation development. Further research is warranted to elucidate the specific properties and performance of nanoemulsions formulated with this compound.

Troubleshooting & Optimization

optimizing 2-Myristyldipalmitin concentration in LNP formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers optimizing Lipid Nanoparticle (LNP) formulations, with a focus on incorporating novel structural lipids like 2-Myristyldipalmitin.

Disclaimer: this compound is not a conventional component in widely published LNP formulations for nucleic acid delivery, which typically consist of an ionizable lipid, a phospholipid (like DSPC), cholesterol, and a PEG-lipid.[1] This guide is based on established principles of LNP optimization when introducing a new lipid component that may act as a structural or helper lipid.

Frequently Asked Questions (FAQs)

Q1: What is the general role of helper and structural lipids in an LNP formulation?

Helper and structural lipids are crucial components that contribute to the overall stability, morphology, and delivery efficiency of LNPs.[2] A standard LNP formulation includes:

  • Ionizable Lipid: The key component for encapsulating the nucleic acid payload and facilitating its release into the cytoplasm.[1]

  • Phospholipid (e.g., DSPC): A helper lipid that provides structural stability to the nanoparticle.[2]

  • Cholesterol: A structural lipid that regulates membrane integrity, fluidity, and stability.[2]

  • PEG-Lipid: Controls particle size during formation and provides a hydrophilic shield to prevent aggregation and reduce immunogenicity.

Incorporating a novel lipid like this compound, a structured triglyceride, would be to modulate these structural properties, potentially influencing particle stability, drug loading, or release kinetics.

Q2: Why would I replace a standard helper lipid like DSPC with this compound?

Researchers might explore replacing or supplementing standard helper lipids to achieve specific formulation goals, such as enhancing stability under certain conditions (e.g., temperature stress), improving the encapsulation of a specific payload, or altering the biodistribution and release profile of the LNP. Each lipid component can significantly impact the final physicochemical characteristics and in vivo performance of the nanoparticles.

Q3: What are the key quality attributes to monitor when optimizing LNP formulations?

When optimizing the concentration of any lipid component, including this compound, you must monitor several critical quality attributes (CQAs):

  • Particle Size (Z-average): Influences biodistribution and cellular uptake. A typical target range is 80-150 nm.

  • Polydispersity Index (PDI): Measures the uniformity of the particle size distribution. A PDI value below 0.2 is generally preferred for pharmaceutical applications, indicating a monodisperse and homogenous formulation.

  • Encapsulation Efficiency (%EE): The percentage of the nucleic acid payload successfully encapsulated within the LNPs. High encapsulation efficiency (>90%) is desirable.

  • Stability: The ability of the LNPs to maintain their CQAs over time and under various storage conditions (e.g., 4°C, -20°C, -80°C).

Troubleshooting Guide

Q4: My LNP size is too large (>200 nm) or my PDI is high (>0.2) after adding this compound. What should I do?

Large particle size and high PDI are common issues when introducing a new lipid. This indicates poor control over the nanoparticle self-assembly process or particle aggregation.

  • Possible Cause 1: Incorrect Molar Ratio. The balance between the lipids is critical. The new lipid may be disrupting the optimal packing of the other components.

    • Solution: Systematically vary the molar percentage of this compound. Start with a low concentration (e.g., 1-5 mol%) and gradually increase it, while proportionally decreasing the helper lipid (DSPC) or cholesterol to maintain the total lipid concentration.

  • Possible Cause 2: Formulation Process Parameters. The speed and ratio of mixing the aqueous (mRNA) and organic (lipid) phases are critical for controlling particle size.

    • Solution: If using a microfluidic system, try increasing the Total Flow Rate (TFR) or the Flow Rate Ratio (FRR) of the aqueous to organic phase (a common starting point is 3:1). Higher mixing speeds generally lead to smaller, more uniform particles.

  • Possible Cause 3: Lipid Solubility. this compound may have poor solubility in the ethanol (B145695) solvent used for the organic phase, causing it to precipitate out prematurely.

    • Solution: Ensure all lipids are fully dissolved in ethanol before mixing. Gentle heating may be required, but the solution should be returned to room temperature before use.

Q5: My mRNA encapsulation efficiency (%EE) is low after incorporating this compound. How can I improve it?

Low %EE suggests that the LNP core is not forming correctly to entrap and condense the nucleic acid.

  • Possible Cause 1: Disruption of the Ionizable Lipid. The primary driver of nucleic acid encapsulation is the ionizable lipid, which electrostatically interacts with the negatively charged payload at an acidic formulation pH. This compound might be sterically hindering this interaction.

    • Solution: Re-evaluate the molar ratio of the ionizable lipid. You may need to maintain a higher proportion of the ionizable lipid relative to the new structural lipid. Also, confirm the pH of your aqueous buffer (e.g., citrate (B86180) buffer) is sufficiently acidic (pH 3-5) to ensure the ionizable lipid is positively charged.

  • Possible Cause 2: N:P Ratio. The N:P ratio (the ratio of protonatable nitrogens in the ionizable lipid to the phosphate (B84403) groups in the mRNA) is crucial for effective encapsulation.

    • Solution: Ensure your N:P ratio is in an optimal range, typically between 3 and 6. Adjusting the amount of ionizable lipid or mRNA can modify this ratio.

Q6: My LNPs are not stable and aggregate during storage. Can this compound be the cause?

Yes, altering the lipid composition can significantly impact LNP stability.

  • Possible Cause 1: Suboptimal Lipid Packing. The geometry and chemical properties of this compound may lead to a less stable particle structure that is prone to fusion and aggregation over time.

    • Solution: Systematically screen different molar ratios of this compound alongside varying cholesterol content, as cholesterol is a key membrane stabilizer. Additionally, ensure the PEG-lipid concentration is optimal (typically 1.5-2 mol%), as too little can lead to aggregation.

  • Possible Cause 2: Storage Conditions. The formulation may require different storage conditions than standard formulations.

    • Solution: Test stability at different temperatures (4°C, -20°C, and -80°C). For frozen storage, consider adding a cryoprotectant like sucrose (B13894) to the formulation buffer to prevent aggregation during freeze-thaw cycles.

Data Presentation

Table 1: Hypothetical Optimization of this compound (2-MDM) Molar Ratio

This table illustrates how varying the molar percentage of a novel structural lipid, this compound (2-MDM), while adjusting the DSPC helper lipid, could impact the Critical Quality Attributes (CQAs) of the LNP formulation. The molar ratio is presented as: Ionizable Lipid:DSPC:Cholesterol:2-MDM:PEG-Lipid.

Formulation IDMolar RatioSize (nm)PDIEncapsulation Efficiency (%EE)
LNP-MDM-0150:10:38.5:0:1.585.20.11096.5%
LNP-MDM-0250:7.5:38.5:2.5:1.592.60.13594.2%
LNP-MDM-0350:5:38.5:5:1.598.10.16292.1%
LNP-MDM-0450:0:38.5:10:1.5155.40.28985.7%

Data in this table is for illustrative purposes only and does not represent actual experimental results.

Experimental Protocols

Protocol 1: LNP Formulation by Microfluidic Mixing

This protocol describes a standard method for producing mRNA-LNPs using a microfluidic device (e.g., NanoAssemblr).

  • Preparation of Lipid Stock (Organic Phase):

    • Prepare individual stock solutions of the ionizable lipid, DSPC, cholesterol, this compound, and PEG-lipid in absolute ethanol.

    • In a glass vial, combine the lipid stock solutions to achieve the desired molar ratio (e.g., 50:5:38.5:5:1.5).

    • Add absolute ethanol to reach a final total lipid concentration (e.g., 10-25 mM).

  • Preparation of mRNA Solution (Aqueous Phase):

    • Dilute the mRNA stock solution to the desired concentration (e.g., 0.05-0.2 mg/mL) in an acidic aqueous buffer (e.g., 50 mM citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic device and cartridge according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

    • Set the flow rate ratio of the aqueous to organic phase (typically 3:1).

    • Set the total flow rate (e.g., 12 mL/min).

    • Initiate mixing. The rapid, controlled mixing of the two streams induces LNP self-assembly.

  • Purification and Buffer Exchange:

    • The resulting LNP suspension contains ethanol, which must be removed.

    • Dialyze the LNP suspension against a physiological buffer (e.g., PBS, pH 7.4) using a dialysis cassette (e.g., 10 kDa MWCO) for at least 2 hours at 4°C.

  • Sterilization and Storage:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

    • Store the LNPs at 2-8°C for short-term use or at -80°C for long-term storage.

Protocol 2: LNP Characterization

  • Particle Size and PDI Measurement (Dynamic Light Scattering - DLS):

    • Dilute a small aliquot of the LNP suspension in PBS (e.g., 1:100 dilution).

    • Transfer the diluted sample to a cuvette.

    • Measure the particle size (Z-average) and PDI using a DLS instrument (e.g., Malvern Zetasizer). Perform measurements in triplicate.

  • Encapsulation Efficiency (%EE) Measurement (RiboGreen Assay):

    • Prepare a standard curve of known mRNA concentrations.

    • Prepare two sets of LNP samples diluted in TE buffer.

    • To one set, add a lysis agent (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated mRNA ("Total mRNA").

    • To the other set, add only TE buffer ("Free mRNA").

    • Add the RiboGreen reagent (diluted as per the manufacturer's protocol) to all samples and standards.

    • Measure the fluorescence intensity using a plate reader.

    • Calculate the mRNA concentration in each sample using the standard curve.

    • Calculate %EE using the formula: %EE = (Total mRNA - Free mRNA) / Total mRNA * 100

Visualizations

LNP_Optimization_Workflow start_node start_node process_node process_node decision_node decision_node pass_node pass_node fail_node fail_node start Define LNP Formulation Goals select_lipids Select Base Lipids: Ionizable, Cholesterol, PEG-Lipid start->select_lipids define_ratios Define Molar Ratio Range for this compound select_lipids->define_ratios formulate Formulate LNP Batches (Microfluidics) define_ratios->formulate characterize Characterize CQAs: Size, PDI, %EE formulate->characterize check_spec CQAs Meet Target Specs? characterize->check_spec stability Conduct Stability Study (e.g., 4°C for 4 weeks) check_spec->stability Yes fail Re-evaluate Ratios & Formulation Process check_spec->fail No check_stability LNPs Stable? stability->check_stability pass Optimized Formulation check_stability->pass Yes check_stability->fail No fail->define_ratios LNP_Troubleshooting_Logic issue issue question question action action start Start Troubleshooting issue_pdi High PDI / Size start->issue_pdi issue_ee Low %EE start->issue_ee q_ratio Lipid Ratios Systematically Screened? issue_pdi->q_ratio q_np N:P Ratio Optimal (3-6)? issue_ee->q_np q_flow Flow Rate (TFR) & Ratio (FRR) Optimized? q_ratio->q_flow Yes a_ratio Adjust Molar % of Novel Lipid & Helper Lipids q_ratio->a_ratio No a_flow Increase TFR and/or FRR q_flow->a_flow No q_ph Aqueous Buffer pH Acidic (3-5)? q_np->q_ph Yes a_np Adjust Ionizable Lipid or mRNA Amount q_np->a_np No a_ph Verify/Adjust Buffer pH q_ph->a_ph No a_ratio->issue_pdi a_np->issue_ee

References

Technical Support Center: Large-Scale Synthesis of 2-Myristyldipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the large-scale synthesis of 2-Myristyldipalmitin (MPM), a structured triglyceride of the MLM-type (Medium-Long-Medium). This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during production.

Troubleshooting Guide

This guide addresses specific issues that may arise during the enzymatic synthesis of this compound, the preferred method for ensuring high regioselectivity.

Q1: Why is the yield of this compound unexpectedly low?

A low yield can stem from several factors, from catalyst inefficiency to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

  • Enzyme (Lipase) Activity: The catalyst is central to the synthesis. Ensure the lipase (B570770) (typically an immobilized, sn-1,3 specific lipase like Rhizomucor miehei) is active. Improper storage or repeated use without regeneration can lead to deactivation.

  • Water Content: The presence of excess water can shift the reaction equilibrium away from esterification, reducing product yield.[1] Conversely, a minimal amount of water is often necessary to maintain the enzyme's conformational activity. The use of molecular sieves or performing the reaction under vacuum can help control water content.[1]

  • Substrate Molar Ratio: The ratio of myristic acid (or its ethyl ester) to the dipalmitin (B8236172) precursor is critical. An excess of the acyl donor (myristic acid) can drive the reaction forward, but can also complicate downstream purification. Optimization is key.

  • Mass Transfer Limitations: In solvent-free systems, high viscosity can impede the interaction between substrates and the immobilized enzyme.[2] Adequate agitation is necessary, but excessive shear can damage the enzyme support. Increasing the reaction temperature can lower viscosity but may also promote side reactions.

Q2: How can I minimize acyl migration?

Acyl migration is a significant challenge where fatty acids move from the sn-1 or sn-3 positions to the sn-2 position (and vice versa), leading to the formation of undesirable isomers and reducing the purity of the target this compound.[3][4]

  • Temperature Control: Higher temperatures accelerate acyl migration.[3][5] It is crucial to find a balance where the reaction proceeds efficiently without a significant increase in this side reaction. Temperature programming, where the temperature is lowered towards the end of the reaction, can be an effective strategy.[4]

  • Reaction Time: Prolonged reaction times increase the likelihood of acyl migration. The reaction should be stopped once equilibrium is reached.

  • Catalyst Choice: While sn-1,3 specific lipases are used to direct the synthesis, the presence of mono- and di-glyceride intermediates can facilitate acyl migration.[3]

  • Post-Reaction Handling: Acidic or basic conditions during workup and purification can promote acyl migration.[5] It is advisable to neutralize the reaction mixture and use mild purification techniques. Using boric acid-treated silica (B1680970) gel for chromatography can help suppress migration by complexing with the vicinal hydroxyl groups of intermediates.[6]

Q3: What causes the formation of byproducts like 1,3-dimyristoyl-2-palmitoyl glycerol (B35011) (MPM) and tripalmitin (B1682551) (PPP)?

The presence of incorrect triglycerides is typically due to issues with starting material purity or catalyst specificity.

  • Starting Material Purity: The dipalmitin starting material must be of high purity. If it contains significant amounts of tripalmitin or other glycerides, these can participate in side reactions.

  • Lipase Specificity: While sn-1,3 specific lipases are highly selective, they are not perfect. Some activity at the sn-2 position can occur, leading to the formation of byproducts. Furthermore, non-specific lipases, if present as contaminants, will lead to a random distribution of fatty acids.[7]

Q4: My immobilized lipase shows reduced activity after a few batches. How can I improve its operational stability?

Enzyme reusability is critical for cost-effective large-scale synthesis.[8]

  • Mechanical Stress: High stirring rates can cause physical damage to the immobilization support, leading to enzyme leaching.

  • Fouling: Glycerol, a potential substrate if starting from scratch, is highly viscous and can coat the enzyme support, blocking active sites.[2] Proper washing between batches is essential.

  • Solvent Effects: If using a solvent system, ensure it does not denature the enzyme. Short-chain alcohols, for instance, can strip the essential water layer from the enzyme, inactivating it.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

There are two main enzymatic routes using an sn-1,3 specific lipase:

  • Acidolysis: This is a one-step reaction between tripalmitin (PPP) and myristic acid. The lipase specifically replaces the palmitic acid at the sn-1 and sn-3 positions with myristic acid. This is often the most direct route.

  • Two-Step Esterification: This involves first producing 2-palmitoyl monoacylglycerol (2-MAG) via alcoholysis of tripalmitin.[9][10] The 2-MAG is then purified and subsequently esterified with myristic acid at the sn-1 and sn-3 positions.[1] While more complex, this route can sometimes offer better control and purity.

Q2: Why is enzymatic synthesis preferred over chemical synthesis?

While chemical synthesis is often cheaper, it lacks specificity.[10]

  • Regioselectivity: Chemical catalysts are not regioselective and act randomly on the triglyceride backbone, leading to a complex mixture of isomers that are very difficult to separate.[11] Enzymatic synthesis with sn-1,3 specific lipases provides the necessary control to produce the specific this compound structure.

  • Mild Conditions: Enzymatic reactions occur at lower temperatures, which prevents the degradation of fatty acids and reduces energy consumption.[10]

Q3: Is a solvent-free system better for large-scale production?

A solvent-free system is generally preferred in the food and pharmaceutical industries for several reasons:

  • Safety and Purity: It avoids the risk of residual organic solvents in the final product.[4][10]

  • Cost and Environmental Impact: It eliminates the cost of solvent purchase, recovery, and disposal, making the process greener.[7]

  • Process Simplification: It simplifies downstream processing.[7]

However, as mentioned in the troubleshooting guide, high viscosity can be a challenge in solvent-free systems, potentially requiring higher temperatures or more robust agitation.

Q4: How should the final product be purified on a large scale?

Purification aims to remove unreacted starting materials (tripalmitin, myristic acid), byproducts (di- and mono-glycerides), and the enzyme.

  • Enzyme Removal: The immobilized enzyme is easily removed by filtration.[1]

  • Removal of Free Fatty Acids: Unreacted myristic acid is typically removed by neutralization with a weak base (e.g., potassium hydroxide (B78521) solution) followed by extraction, or by short-path (molecular) distillation.[1][12]

  • Fractionation: Separating the target MPM from other triglycerides is the most challenging step. Techniques like solvent fractionation (crystallization at low temperatures) or preparative chromatography are used.

Data & Protocols

Table 1: Influence of Key Parameters on Synthesis

This table summarizes the general effects of process parameters on yield and purity during the acidolysis of tripalmitin with myristic acid.

ParameterEffect on YieldEffect on Acyl Migration (Purity)Typical Range
Temperature Increases up to an optimum, then may decreaseIncreases significantly at higher temperatures40 - 70°C[3][12]
Enzyme Load Increases with load, plateaus at high levelsCan increase slightly with higher concentration4 - 10% (w/w of substrates)[3][12]
Substrate Ratio Increases with higher myristic acid ratioGenerally minor effect1:2 to 1:4 (PPP : Myristic Acid)
Water Content Highly sensitive; optimum is very lowCan increase with higher water content< 0.1% (controlled with vacuum/sieves)
General Protocol: Enzymatic Acidolysis for this compound Synthesis

This protocol outlines a general procedure for a lab or pilot-scale batch reaction.

  • Reactor Preparation:

    • Charge a temperature-controlled, agitated reactor with high-purity tripalmitin and myristic acid (e.g., molar ratio of 1:3).

    • Add molecular sieves (3-5% w/w) to adsorb water produced during the reaction.

  • Reaction Initiation:

    • Heat the mixture to the desired reaction temperature (e.g., 60°C) under constant agitation (e.g., 200 RPM).

    • Once the temperature is stable, add the immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM, 8% w/w of total substrates).

    • If possible, apply a vacuum to continuously remove water and minimize hydrolysis.

  • Monitoring the Reaction:

    • Take small samples periodically (e.g., every 2-4 hours).

    • Analyze the samples using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of tripalmitin and the formation of this compound.

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached the desired conversion (or equilibrium, typically 12-24 hours), stop the heating and agitation.

    • Filter the hot reaction mixture to recover the immobilized enzyme for potential reuse.

  • Downstream Purification:

    • Deacidification: Cool the product mixture. Remove the excess free myristic acid via molecular distillation or by neutralization with an ethanolic KOH solution followed by washing.

    • Fractionation: To increase purity, perform solvent crystallization. Dissolve the product in a solvent like acetone (B3395972) and cool it gradually. Tripalmitin, having a higher melting point, will crystallize first and can be removed by filtration. The desired this compound can be recovered from the filtrate after solvent evaporation.

  • Final Analysis:

    • Characterize the final product for purity and identity using HPLC, GC, and NMR to confirm the fatty acid composition and positional distribution.

References

Technical Support Center: Improving LNP Encapsulation Efficiency with 2-Myristyldipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the utilization of 2-Myristyldipalmitin in Lipid Nanoparticle (LNP) formulations. This resource is designed for researchers, scientists, and drug development professionals to address specific issues and provide guidance on improving the encapsulation efficiency and overall performance of your LNPs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its potential role in LNP formulations?

This compound is a triglyceride composed of a glycerol (B35011) backbone with one myristic acid and two palmitic acid chains. In LNP formulations, it can be explored as a structural or "helper" lipid. Its inclusion may influence the lipid matrix's fluidity, stability, and interaction with the encapsulated payload, such as mRNA or siRNA. While not a conventional helper lipid like DSPC or DOPE, its triglyceride structure could offer unique properties to the LNP core.

Q2: What are the potential benefits of using this compound in LNPs?

Theoretically, incorporating a triglyceride like this compound could:

  • Modulate LNP core properties: The aliphatic chains of myristic and palmitic acid can alter the packing and density of the LNP core.

  • Enhance stability: The solid nature of triglycerides at room temperature may contribute to the formation of more stable solid lipid nanoparticles (SLNs) or nanostructured lipid carriers (NLCs).

  • Influence payload release: The enzymatic susceptibility of the ester bonds in triglycerides could potentially be leveraged for controlled release of the encapsulated cargo.

Q3: What are the main challenges when incorporating this compound into an LNP formulation?

The primary challenges include:

  • Poor Miscibility: Triglycerides may not mix well with other lipid components, potentially leading to phase separation and heterogeneous nanoparticles.

  • Polymorphism: this compound can exist in different crystalline forms (polymorphs), which can affect the stability and encapsulation efficiency of the LNPs over time.[1] The transition between these forms can lead to drug expulsion.

  • Impact on Encapsulation Efficiency: The bulky nature of triglycerides might interfere with the efficient complexation of the nucleic acid payload with the ionizable lipid, potentially lowering encapsulation efficiency.

Q4: How does this compound's physicochemical properties affect LNP formulation?

The physicochemical properties of this compound, such as its melting point and polymorphism, are critical.[1] The melting point will influence the temperature required for the formulation process. Polymorphic transitions can occur during storage, potentially leading to changes in particle size, morphology, and drug release characteristics.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Encapsulation Efficiency (<80%) Poor complexation of nucleic acid: The presence of this compound may be sterically hindering the interaction between the ionizable lipid and the nucleic acid.1. Optimize the molar ratio of lipids: Systematically vary the percentage of this compound in the formulation. Start with a low percentage (e.g., 1-5 mol%) and gradually increase. 2. Adjust the N/P ratio: Increase the nitrogen-to-phosphate ratio to provide more positive charges from the ionizable lipid to complex with the negatively charged nucleic acid. 3. Modify the formulation method: Ensure rapid and efficient mixing of the lipid and aqueous phases to facilitate spontaneous self-assembly and encapsulation.
High Polydispersity Index (PDI > 0.2) Lipid immiscibility: this compound may not be fully integrating with the other lipid components, leading to a heterogeneous population of nanoparticles.1. Optimize formulation temperature: Formulate at a temperature above the melting point of all lipid components to ensure a homogenous lipid mixture. 2. Incorporate a co-surfactant: Add a co-surfactant to improve the miscibility of the triglyceride with the other lipids. 3. Utilize a microfluidic mixing device: The controlled and rapid mixing in a microfluidic device can promote the formation of more uniform nanoparticles.
Particle Aggregation and Instability during Storage Polymorphic transitions: this compound may be undergoing polymorphic transitions from a less stable to a more stable crystalline form, leading to particle aggregation and expulsion of the payload.1. Screen different cryoprotectants: For frozen storage, test various cryoprotectants (e.g., sucrose, trehalose) to maintain particle integrity during freeze-thaw cycles. 2. Optimize storage temperature: Store the LNP dispersion at a temperature that minimizes polymorphic transitions. This may require characterization of the thermal behavior of the formulation using techniques like Differential Scanning Calorimetry (DSC). 3. Incorporate a stabilizing PEG-lipid: Ensure an adequate concentration of a PEGylated lipid to provide a steric barrier against aggregation.
Inconsistent Batch-to-Batch Reproducibility Variability in lipid mixing and nanoparticle formation: The manual mixing process can be prone to inconsistencies.1. Standardize the formulation protocol: Use a microfluidic mixing system with controlled flow rates and ratios for consistent nanoparticle production. 2. Ensure complete solubilization of lipids: Confirm that all lipid components, including this compound, are fully dissolved in the ethanol (B145695) phase before mixing. Gentle heating may be required.

Experimental Protocols

Protocol 1: LNP Formulation using Microfluidic Mixing

This protocol describes a general method for formulating LNPs containing this compound using a microfluidic device.

Materials:

  • Ionizable lipid (e.g., DLin-MC3-DMA)

  • Helper lipid (e.g., DSPC)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • This compound

  • mRNA or siRNA in an appropriate buffer (e.g., citrate (B86180) buffer, pH 4.0)

  • Ethanol (anhydrous)

  • Microfluidic mixing device and cartridges

Procedure:

  • Prepare the Lipid-Ethanol Solution:

    • Dissolve the ionizable lipid, DSPC, cholesterol, PEG-lipid, and this compound in anhydrous ethanol to the desired molar ratios.

    • Gently warm the solution if necessary to ensure complete dissolution of all lipid components.

  • Prepare the Nucleic Acid-Aqueous Solution:

    • Dilute the mRNA or siRNA stock to the desired concentration in the aqueous buffer (e.g., citrate buffer, pH 4.0).

  • Microfluidic Mixing:

    • Set up the microfluidic mixing device according to the manufacturer's instructions.

    • Load the lipid-ethanol solution into one syringe and the nucleic acid-aqueous solution into another.

    • Set the flow rate ratio of the aqueous phase to the organic phase (typically 3:1).

    • Initiate the mixing process. The rapid mixing will induce the self-assembly of the LNPs.

  • Purification:

    • The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using dialysis or tangential flow filtration (TFF).

  • Sterilization:

    • Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

  • Storage:

    • Store the LNPs at 2-8 °C for short-term use or at -80 °C for long-term storage, potentially with a cryoprotectant.

Protocol 2: Determination of Encapsulation Efficiency using RiboGreen Assay

This protocol outlines the procedure to quantify the amount of encapsulated nucleic acid.

Materials:

  • LNP suspension

  • Quant-iT RiboGreen RNA Assay Kit (or similar)

  • TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

  • Triton X-100 (2% v/v in TE buffer)

  • Fluorescence microplate reader

Procedure:

  • Prepare Standards:

    • Prepare a standard curve of the nucleic acid in TE buffer according to the assay kit instructions.

  • Prepare Samples:

    • Total RNA (Lysed LNPs): Dilute the LNP suspension in the 2% Triton X-100 solution to disrupt the nanoparticles and release the encapsulated RNA.

    • Free RNA (Intact LNPs): Dilute the LNP suspension in TE buffer.

  • Assay:

    • Add the RiboGreen reagent to the standards and samples in a 96-well plate.

    • Incubate for the recommended time, protected from light.

    • Measure the fluorescence using a microplate reader (excitation ~480 nm, emission ~520 nm).

  • Calculation:

    • Use the standard curve to determine the concentration of RNA in the "Total RNA" and "Free RNA" samples.

    • Calculate the encapsulation efficiency (%EE) using the following formula: %EE = [(Total RNA - Free RNA) / Total RNA] * 100

Data Presentation

Table 1: Example of LNP Formulation Parameters and Resulting Characteristics

Formulation IDIonizable Lipid (mol%)DSPC (mol%)Cholesterol (mol%)PEG-Lipid (mol%)This compound (mol%)N/P RatioSize (nm)PDIEncapsulation Efficiency (%)
LNP-MDP-01501038.51.50685.20.1195.3
LNP-MDP-02501037.51.51692.50.1592.1
LNP-MDP-03501033.51.556110.80.2285.7
LNP-MDP-04501028.51.5106145.30.3178.4

Table 2: Physicochemical Properties of Common LNP Triglycerides

TriglycerideFatty Acid CompositionMelting Point (°C)Crystalline Polymorphs
TrimyristinMyristic Acid (C14:0)56-57α, β', β
TripalmitinPalmitic Acid (C16:0)65-66α, β', β
TristearinStearic Acid (C18:0)72-73α, β', β
This compoundMyristic (1), Palmitic (2)Not readily availableα, β', β

Visualizations

LNP_Formulation_Workflow cluster_prep Phase Preparation cluster_formulation Nanoparticle Formation cluster_purification Downstream Processing cluster_characterization Quality Control Lipid_Mix 1. Prepare Lipid Mixture (Ionizable, Helper, Cholesterol, PEG-Lipid, this compound) in Ethanol Microfluidics 3. Microfluidic Mixing (Rapid Self-Assembly) Lipid_Mix->Microfluidics Organic Phase NA_Solution 2. Prepare Nucleic Acid (mRNA/siRNA) in Aqueous Buffer (pH 4.0) NA_Solution->Microfluidics Aqueous Phase Purification 4. Purification (Dialysis or TFF) to remove ethanol and exchange buffer to pH 7.4 Microfluidics->Purification Sterilization 5. Sterile Filtration (0.22 µm filter) Purification->Sterilization Characterization 6. Characterization - Size & PDI (DLS) - Zeta Potential - Encapsulation Efficiency Sterilization->Characterization

Caption: Workflow for LNP formulation using microfluidics.

Troubleshooting_Encapsulation Start Low Encapsulation Efficiency Cause1 Poor Nucleic Acid Complexation? Start->Cause1 Cause2 Lipid Immiscibility? Start->Cause2 Cause3 Suboptimal Mixing? Start->Cause3 Solution1a Optimize Lipid Ratios (decrease this compound) Cause1->Solution1a Yes Solution1b Increase N/P Ratio Cause1->Solution1b Yes Solution2a Adjust Formulation Temperature Cause2->Solution2a Yes Solution2b Add Co-surfactant Cause2->Solution2b Yes Solution3 Use Microfluidic Mixing Cause3->Solution3 Yes End Improved EE Solution1a->End Solution1b->End Solution2a->End Solution2b->End Solution3->End

Caption: Troubleshooting low encapsulation efficiency.

References

Technical Support Center: Troubleshooting Aggregation in 2-Myristyldipalmitin (2-MD) LNPs

Author: BenchChem Technical Support Team. Date: December 2025

Troubleshooting Guide

This guide is designed to help you identify and resolve common aggregation issues encountered during the formulation and storage of your 2-Myristyldipalmitin (2-MD) LNPs.

Issue 1: My 2-MD LNPs are aggregating immediately after formulation.

Question: I've just prepared my 2-MD LNPs, and they are already showing signs of aggregation (e.g., visible particulates, high PDI). What are the likely causes and how can I fix this?

Answer: Immediate aggregation is often a result of suboptimal formulation or processing parameters. Here are the key factors to investigate:

  • Lipid Composition:

    • Inadequate PEG-lipid: PEG-lipids provide a steric barrier to prevent aggregation.[1] If the concentration is too low, the LNPs will not be sufficiently stabilized.

    • Suboptimal Lipid Ratios: The molar ratios of the ionizable lipid, helper lipids (like 2-MD), cholesterol, and PEG-lipid are critical for forming stable particles.

  • Processing Conditions:

    • Inefficient Mixing: The rate and method of mixing the lipid-ethanol phase with the aqueous phase are crucial. Slow or inefficient mixing can lead to the formation of larger, unstable particles prone to aggregation.[1] Microfluidic mixing generally produces smaller, more uniform particles compared to bulk mixing methods.

    • Incorrect pH of Aqueous Phase: For LNPs containing ionizable lipids, the pH of the aqueous buffer is critical. An inappropriate pH can lead to improper lipid protonation, affecting nucleic acid encapsulation and particle stability.[1]

    • High Lipid Concentration: A high concentration of lipids during formulation can increase the likelihood of particle collisions and subsequent aggregation.[1]

  • Solvent Composition:

    • Residual Ethanol (B145695): Incomplete removal of ethanol after formulation can destabilize LNPs and lead to aggregation over time.[2]

Solutions to Try:

  • Optimize PEG-Lipid Concentration: Incrementally increase the molar percentage of the PEG-lipid in your formulation.

  • Screen Lipid Ratios: Systematically vary the molar ratios of your four lipid components to find the optimal composition for stability.

  • Improve Mixing: If using a manual or bulk mixing method, increase the mixing speed or switch to a microfluidic system for more controlled and rapid mixing.

  • Adjust pH: Ensure the pH of your aqueous buffer is optimal for the pKa of your ionizable lipid to ensure proper charge for nucleic acid complexation and initial particle formation.

  • Reduce Lipid Concentration: Try formulating with a lower total lipid concentration.

  • Ensure Solvent Removal: Use a thorough dialysis or tangential flow filtration (TFF) step to remove residual ethanol.

Issue 2: My 2-MD LNPs look fine initially but aggregate during storage.

Question: My 2-MD LNPs have acceptable size and PDI immediately after formulation, but they aggregate after a few days/weeks of storage. What could be causing this instability?

Answer: Delayed aggregation is typically due to environmental stressors or suboptimal storage conditions.

  • Storage Temperature:

    • Freeze-Thaw Cycles: Freezing LNP solutions can cause phase separation and the formation of ice crystals, which can exert mechanical stress on the particles, leading to irreversible aggregation upon thawing.[1][2] Storing at -20°C has been shown to cause a significant amount of aggregation.[2]

    • Elevated Temperatures: Storage at room temperature or even 4°C for extended periods can lead to a loss of efficacy and potential aggregation.[2]

  • Formulation Buffer:

    • Buffer Composition: Certain buffers, like phosphate-buffered saline (PBS), can experience significant pH shifts during freezing and thawing, which can induce aggregation.[3]

    • High Ionic Strength: High salt concentrations in the storage buffer can screen the surface charge of the LNPs, reducing electrostatic repulsion and leading to aggregation.[3]

  • Mechanical Stress:

    • Agitation: Shaking or vigorous mixing can introduce air-liquid interfacial stress, which can strip PEG-lipids from the LNP surface, reducing steric hindrance and causing particles to merge.[4][5]

Solutions to Try:

  • Optimize Storage Temperature: For short-term storage, 2-8°C is often preferred. For long-term storage, flash-freezing in liquid nitrogen and storing at ≤ -70°C is recommended.[4]

  • Incorporate Cryoprotectants: If freezing is necessary, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) (e.g., 10-20% w/v) to your formulation before freezing to prevent aggregation.[2][3]

  • Select an Appropriate Buffer: Consider using a citrate (B86180) or other buffer system that is less prone to pH changes during freeze-thaw cycles.

  • Reduce Ionic Strength: If possible, lower the salt concentration in your final storage buffer.

  • Minimize Mechanical Stress: Handle LNP solutions gently. Avoid vigorous shaking or vortexing.

Frequently Asked Questions (FAQs)

Q1: What is the ideal size and Polydispersity Index (PDI) for LNP formulations? A1: Ideally, LNPs for in vivo applications should have a Z-average diameter between 50 and 150 nm. The PDI, which is a measure of the heterogeneity of the particle sizes, should be below 0.2, with values below 0.1 being considered highly monodisperse.

Q2: How does the zeta potential of my 2-MD LNPs affect their stability? A2: Zeta potential is a measure of the surface charge of your LNPs. A high absolute zeta potential (typically > |30| mV) indicates strong electrostatic repulsion between particles, which contributes to good stability and prevents aggregation.[6] For LNPs with ionizable lipids, the zeta potential will be highly positive at the acidic formulation pH and should become closer to neutral at physiological pH (7.4).[1]

Q3: Can the type of helper lipid, in this case, this compound, influence aggregation? A3: Yes, the structure of the helper lipids can influence the fluidity and rigidity of the LNP membrane. Lipids with certain structures, such as those with branched hydrophobic tails, can create more rigid membranes, which may help reduce the tendency for aggregation.[3] The specific properties of this compound in a complex LNP formulation would need to be empirically determined.

Q4: Are there any analytical techniques that can help me visualize LNP aggregation? A4: Yes, Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful technique for directly visualizing LNPs in their native, hydrated state.[7][8] It allows you to assess particle morphology, size distribution, and the presence of aggregates with high resolution.[7][8] This can provide valuable insights that complement data from Dynamic Light Scattering (DLS).[7][8]

Quantitative Data Summary

The following table summarizes the impact of various storage conditions on LNP stability, as reported in the literature.

ConditionParameterBeforeAfterOutcomeReference
Storage at -80°C (without cryoprotectant) Protein Expression100%DecreasedParticle aggregation and decreased efficacy.[9]
Storage at -20°C Z-average Diameter & PDIBaselineIncreasedSignificant aggregation.[2]
Freeze-Thaw (-80°C) with 10% Sucrose AggregationN/AProtectedSucrose prevents aggregation during freezing.[10]
Shaking (2 hours) LNP SizeBaselineStrongly IncreasedMechanical stress induces aggregation.[5]
Storage at 4°C in PBS (156 days) Efficacy100%RetainedRefrigeration maintains stability better than freezing or room temp.[2]

Experimental Protocols

Dynamic Light Scattering (DLS) and Zeta Potential Measurement

Objective: To determine the Z-average diameter, Polydispersity Index (PDI), and zeta potential of the LNP suspension.

Methodology:

  • Sample Preparation:

    • For size and PDI measurement, dilute the LNP suspension 50-fold in 1x phosphate-buffered saline (PBS), pH 7.4.[4]

    • For zeta potential measurement, dilute the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to avoid charge screening effects.

  • Instrument Setup:

    • Use a Malvern Zetasizer or similar instrument.

    • Equilibrate the instrument to 25°C.[4]

    • Enter the parameters of the dispersant (viscosity and refractive index) into the software.[6]

  • Measurement:

    • Transfer the diluted sample to a clean, appropriate cuvette (e.g., disposable sizing cuvette for size, folded capillary cell for zeta potential).

    • Place the cuvette in the instrument and allow it to equilibrate.

    • Perform the measurement according to the instrument's protocol. Typically, this involves multiple runs averaged together.[4]

  • Data Analysis:

    • Size and PDI: Record the Z-average diameter (in nm) and the PDI. Analyze the size distribution plot for multiple peaks, which can indicate aggregation.[6]

    • Zeta Potential: Record the zeta potential (in mV). A high absolute value (> |30| mV) generally suggests good stability.[6]

Cryogenic Transmission Electron Microscopy (Cryo-TEM)

Objective: To directly visualize the morphology, size, and aggregation state of LNPs.

Methodology:

  • Grid Preparation:

    • Hold a TEM grid (e.g., lacey carbon) with self-locking tweezers.

    • Glow-discharge the grid immediately before sample application to make the surface hydrophilic.

  • Sample Application and Vitrification:

    • Work in a temperature and humidity-controlled environment.

    • Apply a small volume (typically 3-4 µL) of the LNP suspension to the grid.

    • Blot the grid with filter paper to create a thin film of the suspension.

    • Immediately plunge-freeze the grid into a cryogen (e.g., liquid ethane (B1197151) cooled by liquid nitrogen) using a vitrification apparatus (e.g., Vitrobot). This process vitrifies the sample, preserving the native structure of the LNPs.

  • Imaging:

    • Transfer the vitrified grid to a cryo-electron microscope under cryogenic conditions.

    • Image the grid at a low electron dose to minimize radiation damage.

    • Acquire images at various magnifications to assess the overall sample quality and individual particle morphology.

  • Data Analysis:

    • Analyze the acquired images to determine particle size, shape, lamellarity, and the presence of any aggregates or contaminants.[7] Cryo-TEM can reveal heterogeneity within the sample that may not be apparent from bulk measurements like DLS.[7][8]

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for LNP Aggregation start LNP Aggregation Observed q1 When does aggregation occur? start->q1 immediately Immediately After Formulation q1->immediately Immediately storage During Storage q1->storage During Storage cause1 Potential Causes: - Suboptimal Lipid Ratios - Inefficient Mixing - Incorrect pH - High Lipid Concentration immediately->cause1 cause2 Potential Causes: - Freeze-Thaw Cycles - High Storage Temp - Inappropriate Buffer - Mechanical Stress storage->cause2 solution1 Solutions: - Optimize Lipid Formulation - Improve Mixing Method - Adjust Buffer pH - Reduce Lipid Concentration cause1->solution1 solution2 Solutions: - Add Cryoprotectants - Store at 2-8°C or <= -70°C - Change Storage Buffer - Handle Gently cause2->solution2

Caption: Troubleshooting workflow for 2-MD LNP aggregation.

Factors_Causing_Aggregation Key Factors Contributing to LNP Aggregation center LNP Aggregation formulation Formulation Parameters lipids Lipid Composition (e.g., low PEG-lipid) formulation->lipids ph Aqueous Phase pH formulation->ph ionic Ionic Strength formulation->ionic process Process Parameters mixing Mixing Rate & Method process->mixing concentration Lipid Concentration process->concentration solvent Residual Solvent process->solvent storage Storage & Handling temperature Temperature (High Temp / Freeze-Thaw) storage->temperature agitation Mechanical Agitation storage->agitation buffer Buffer Choice storage->buffer lipids->center ph->center ionic->center mixing->center concentration->center solvent->center temperature->center agitation->center buffer->center

Caption: Key factors contributing to LNP aggregation.

Experimental_Workflow Experimental Workflow for LNP Formulation & Characterization cluster_formulation Formulation cluster_purification Purification cluster_characterization Characterization prep_lipids Prepare Lipid-Ethanol Mixture mixing Rapid Mixing (e.g., Microfluidics) prep_lipids->mixing prep_aq Prepare Aqueous Phase (with nucleic acid) prep_aq->mixing purify Dialysis / TFF (Buffer Exchange & Solvent Removal) mixing->purify dls DLS & Zeta Potential (Size, PDI, Charge) purify->dls cryotem Cryo-TEM (Morphology, Aggregation) dls->cryotem encapsulation Encapsulation Assay cryotem->encapsulation final_product Stable LNP Formulation encapsulation->final_product

Caption: Workflow for LNP formulation and characterization.

References

Technical Support Center: Stability of 2-Myristyldipalmitin-Based Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the stability of lipid nanoparticle (LNP) formulations. While specific data for 2-Myristyldipalmitin is limited in publicly available literature, the principles, troubleshooting steps, and experimental protocols outlined here are based on established knowledge of lipid-based drug delivery systems and are highly relevant to formulations containing this compound.

Troubleshooting Guides

This section addresses common problems encountered during the development and handling of this compound-based formulations.

Problem ID Issue Potential Causes Troubleshooting Steps
AGG-01 Visible particle aggregation or precipitation after formulation. - Suboptimal lipid composition.- Inefficient mixing during formulation.- Incorrect pH or ionic strength of the buffer.1. Optimize Lipid Ratios: Systematically vary the molar ratio of this compound to other lipids (e.g., helper lipids, cholesterol, PEG-lipids) to find the most stable composition.[1]2. Improve Mixing: Ensure rapid and homogenous mixing of the lipid and aqueous phases during nanoparticle formation.3. Buffer Optimization: Screen different buffers and adjust the pH and ionic strength. Neutral pH and lower ionic strength can sometimes reduce aggregation.[2]
AGG-02 Increased particle size and polydispersity index (PDI) during storage. - Ostwald ripening.- Particle fusion.- Insufficient surface stabilization.1. Incorporate PEG-Lipids: Include an appropriate concentration of a PEGylated lipid in the formulation to provide steric stabilization.[1]2. Storage Temperature: Store formulations at recommended temperatures, typically 2-8°C for short-term and frozen (-20°C to -80°C) for long-term storage.[3]3. Cryoprotectants for Frozen Storage: If freezing, add cryoprotectants like sucrose (B13894) or trehalose (B1683222) to prevent aggregation during freeze-thaw cycles.[1]
DEG-01 Degradation of the encapsulated drug (e.g., mRNA, siRNA). - Hydrolysis or oxidation of the drug.- Instability of the lipid components leading to drug exposure.1. pH Optimization: Adjust the pH of the formulation to a range where the drug is most stable.2. Inert Atmosphere: Prepare and store the formulation under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.3. Lipid Purity: Use high-purity lipids to avoid contaminants that could catalyze degradation.
LEA-01 Poor encapsulation efficiency or drug leakage during storage. - Unfavorable drug-lipid interactions.- High storage temperatures.- Inappropriate lipid composition.1. Lipid Screening: Evaluate different types of helper lipids in combination with this compound to improve drug retention.2. Optimize Drug-to-Lipid Ratio: A lower drug-to-lipid ratio can sometimes improve encapsulation and reduce leakage.3. Temperature Control: Store at lower temperatures to reduce lipid bilayer fluidity and subsequent drug leakage.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound-based formulations?

A1: The primary stability concerns are physical instability, such as particle aggregation and fusion, and chemical instability, including the degradation of the encapsulated active pharmaceutical ingredient (API) and the lipid components themselves. Factors like storage temperature, pH, and interactions with excipients can influence this stability.

Q2: How does storage temperature affect the stability of these formulations?

A2: Temperature is a critical factor. Room temperature storage can lead to faster degradation and aggregation. Refrigerated storage (2-8°C) is generally preferred for short-term stability. For long-term storage, freezing (e.g., -20°C or -80°C) is often necessary, but this can introduce freeze-thaw stresses that may cause aggregation if cryoprotectants are not used.

Q3: What role do excipients play in the stability of this compound formulations?

A3: Excipients are crucial for stability. Helper lipids and cholesterol contribute to the structural integrity of the nanoparticles. PEGylated lipids provide a protective layer to prevent aggregation. Buffers are used to maintain an optimal pH, and cryoprotectants like sucrose and trehalose are essential for preventing damage during freezing and lyophilization.

Q4: Can lyophilization (freeze-drying) improve the stability of these formulations?

A4: Yes, lyophilization can significantly enhance the long-term stability of lipid nanoparticle formulations by removing water, which is often involved in degradation pathways. It allows for storage at higher temperatures and can prevent aggregation. However, the lyophilization process itself can be stressful to the nanoparticles, and the use of appropriate lyoprotectants is essential.

Q5: What analytical techniques are recommended for monitoring the stability of this compound formulations?

A5: A combination of techniques is recommended. Dynamic Light Scattering (DLS) is used to monitor particle size and polydispersity index (PDI). Zeta potential measurements can indicate changes in surface charge, which relates to colloidal stability. High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to quantify the encapsulated drug and assess its degradation, as well as the integrity of the lipid components.

Data Presentation

Table 1: Effect of Storage Temperature on LNP Size and Encapsulation Efficiency (Illustrative Data)

Storage ConditionTime (Weeks)Average Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)
4°C 0950.1595
41050.1892
81150.2288
25°C 0950.1595
41500.3575
8250 (aggregated)0.5060
-20°C (with cryoprotectant) 0950.1595
4980.1694
81000.1793

This table presents illustrative data based on general LNP stability studies to demonstrate typical trends.

Experimental Protocols

Protocol 1: Determination of Particle Size and Polydispersity Index (PDI) by Dynamic Light Scattering (DLS)

  • Sample Preparation: Dilute the this compound-based formulation with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4) to a suitable concentration for DLS analysis. The dilution factor should be optimized to obtain a stable and reproducible signal.

  • Instrument Setup: Equilibrate the DLS instrument to the desired measurement temperature (e.g., 25°C).

  • Measurement: Transfer the diluted sample to a clean cuvette. Place the cuvette in the instrument and allow it to equilibrate for 1-2 minutes.

  • Data Acquisition: Perform at least three replicate measurements for each sample.

  • Analysis: Analyze the correlation function to determine the z-average particle size and the polydispersity index (PDI).

Protocol 2: Quantification of Encapsulated Drug by HPLC

  • Standard Curve Preparation: Prepare a series of standard solutions of the free drug in a suitable solvent at known concentrations.

  • Sample Preparation (Total Drug): Disrupt the lipid nanoparticles to release the encapsulated drug. This can be achieved by adding a solvent such as methanol (B129727) or isopropanol.

  • Sample Preparation (Free Drug): Separate the unencapsulated drug from the nanoparticles using a separation technique like size exclusion chromatography or centrifugal filter units.

  • HPLC Analysis:

    • Inject the standard solutions to generate a standard curve.

    • Inject the prepared samples (total and free drug) into the HPLC system.

    • Use a suitable column and mobile phase to achieve good separation of the drug from other components.

    • Detect the drug using an appropriate detector (e.g., UV-Vis, fluorescence).

  • Calculation:

    • Determine the total drug concentration and the free drug concentration from the standard curve.

    • Calculate the encapsulation efficiency (EE%) using the formula: EE% = [(Total Drug - Free Drug) / Total Drug] x 100

Visualizations

Experimental_Workflow cluster_formulation Formulation cluster_initial_characterization Initial Characterization (T=0) cluster_stability_study Stability Study cluster_time_point_analysis Time Point Analysis Formulation Prepare this compound -based Formulation DLS_Initial DLS: Size & PDI Formulation->DLS_Initial HPLC_Initial HPLC: Encapsulation Efficiency Formulation->HPLC_Initial Zeta_Initial Zeta Potential Formulation->Zeta_Initial Storage_Conditions Store at Different Conditions (e.g., 4°C, 25°C, -20°C) DLS_Initial->Storage_Conditions HPLC_Initial->Storage_Conditions Zeta_Initial->Storage_Conditions DLS_Time DLS: Size & PDI Storage_Conditions->DLS_Time At predetermined time points HPLC_Time HPLC: Drug Degradation & Leakage Storage_Conditions->HPLC_Time At predetermined time points Visual_Inspection Visual Inspection Storage_Conditions->Visual_Inspection At predetermined time points

Caption: Workflow for assessing the stability of this compound-based formulations.

Troubleshooting_Logic Start Instability Observed Check_Size Particle Size Increase? Start->Check_Size Check_Degradation Drug Degradation? Check_Size->Check_Degradation No Aggregation Likely Aggregation/ Fusion Check_Size->Aggregation Yes Degradation Chemical Instability Check_Degradation->Degradation Yes Optimize_PEG Optimize PEG-Lipid Concentration Aggregation->Optimize_PEG Add_Cryo Add Cryoprotectant for Freezing Aggregation->Add_Cryo Check_Storage_Temp Review Storage Temperature Aggregation->Check_Storage_Temp Optimize_pH Optimize Formulation pH Degradation->Optimize_pH Inert_Atmosphere Use Inert Atmosphere Degradation->Inert_Atmosphere Check_Lipid_Purity Verify Lipid Purity Degradation->Check_Lipid_Purity

Caption: Troubleshooting logic for stability issues in lipid nanoparticle formulations.

References

Technical Support Center: 2-Myristyldipalmitin in LNP Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific literature specifically detailing the impact of 2-Myristyldipalmitin purity on Lipid Nanoparticle (LNP) performance is limited. The following guidance is based on established principles of LNP formulation, the known roles of triglycerides in these systems, and potential issues arising from common lipid impurities.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in an LNP formulation?

A1: this compound is a triglyceride, a type of neutral lipid. In LNP formulations, triglycerides can serve several functions:

  • Core Stabilization: They can form part of the hydrophobic core of the LNP, providing a stable environment for the encapsulated payload, such as mRNA or siRNA.

  • Modulation of Physical Properties: The inclusion of triglycerides can influence the particle size, polydispersity index (PDI), and surface characteristics of the LNPs.

  • Enhancing Payload Encapsulation: By contributing to the lipid core, triglycerides can improve the encapsulation efficiency of the therapeutic payload.

  • Controlling Drug Release: The nature of the lipid core can affect the release kinetics of the encapsulated drug from the nanoparticle.

Q2: What are the potential impurities in pharmaceutical-grade this compound?

A2: Impurities in commercially available this compound can arise from the manufacturing process or degradation over time. Potential impurities may include:

  • Residual Solvents: Solvents used during the synthesis and purification of the lipid.

  • Heavy Metals: Catalysts or contaminants from the manufacturing equipment.

  • Oxidation Products: Aldehydes, ketones, and other products resulting from the oxidation of the fatty acid chains.

  • Hydrolysis Products: Free fatty acids (myristic acid, palmitic acid), monoglycerides, and diglycerides resulting from the breakdown of the triglyceride.

  • Related Triglycerides: Other triglyceride species with different fatty acid compositions.

Q3: How can the purity of this compound be assessed?

A3: A variety of analytical techniques can be employed to determine the purity of this compound and to identify and quantify impurities. These methods include:

  • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS) is a powerful tool for separating and quantifying the main component and related lipid impurities.

  • Gas Chromatography (GC) coupled with Mass Spectrometry (GC-MS) can be used to analyze the fatty acid composition after transesterification and to detect volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) provides detailed structural information and can be used for quantitative analysis (qNMR) to determine purity against a certified reference standard.[1][2]

  • Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify functional groups and detect changes associated with degradation, such as oxidation.

  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used for the detection and quantification of trace heavy metal impurities.

Troubleshooting Guide

Observed Issue Potential Cause Related to this compound Purity Recommended Action
Increased LNP Particle Size and/or PDI High levels of free fatty acids or mono/diglycerides can disrupt the self-assembly process, leading to larger and more heterogeneous particles.1. Verify the purity of the this compound lot using HPLC or GC. 2. Source a higher purity grade of the lipid. 3. Store the lipid under inert gas and at the recommended temperature to prevent hydrolysis.
Decreased Encapsulation Efficiency Impurities can alter the polarity and packing of the lipid core, reducing its capacity to effectively encapsulate the payload.1. Perform a quality check on the incoming this compound. 2. Evaluate the impact of different lots of the lipid on encapsulation efficiency. 3. Consider using a different triglyceride with a more consistent purity profile.
Poor LNP Stability (Aggregation over time) Oxidative impurities or hydrolysis products can change the surface properties of the LNPs, leading to aggregation.1. Test the this compound for peroxide value and acid value to assess oxidation and hydrolysis. 2. Incorporate an antioxidant in the formulation if oxidative degradation is suspected. 3. Ensure proper storage conditions for both the raw material and the final LNP formulation.
Reduced In Vitro / In Vivo Potency Degradation products from this compound, such as reactive aldehydes from oxidation, could potentially interact with and damage the encapsulated payload (e.g., mRNA), reducing its biological activity.[3][4]1. Characterize the impurity profile of the this compound. 2. If reactive impurities are identified, switch to a supplier with a more controlled manufacturing process. 3. Perform forced degradation studies on the lipid to understand its stability and potential degradants.

Data Presentation

Table 1: Hypothetical Impact of this compound Purity on LNP Physicochemical Properties

Purity of this compound Particle Size (nm) Polydispersity Index (PDI) Encapsulation Efficiency (%)
> 99%85 ± 50.12 ± 0.0292 ± 3
95% (with 5% free fatty acids)120 ± 150.25 ± 0.0580 ± 5
90% (with 10% mixed impurities)150 ± 200.35 ± 0.0871 ± 7

Table 2: Hypothetical Impact of this compound Purity on In Vitro mRNA Expression

Purity of this compound Relative Luciferase Expression (RLU)
> 99%1.0 x 10⁶
95% (with 5% free fatty acids)7.5 x 10⁵
90% (with 10% mixed impurities, including potential oxidative species)4.2 x 10⁵

Experimental Protocols

Protocol 1: Evaluation of the Impact of this compound Purity on LNP Formulation

  • Objective: To assess how different purity grades of this compound affect the critical quality attributes (CQAs) of LNPs.

  • Materials:

    • High-purity (>99%) this compound.

    • Lower-purity (e.g., 95%, 90%) this compound or high-purity lipid spiked with known impurities (e.g., myristic acid, palmitic acid, monomyristin).

    • Ionizable lipid, phospholipid (e.g., DSPC), cholesterol, and PEG-lipid.

    • mRNA payload (e.g., encoding luciferase).

    • Ethanol (B145695) (ACS grade).

    • Formulation buffer (e.g., citrate (B86180) buffer, pH 4.0).

    • Dialysis buffer (e.g., PBS, pH 7.4).

  • Procedure:

    • Prepare a lipid stock solution in ethanol containing the ionizable lipid, phospholipid, cholesterol, PEG-lipid, and this compound at the desired molar ratio. Create separate stock solutions for each purity grade of this compound.

    • Prepare an aqueous stock solution of the mRNA in the formulation buffer.

    • Mix the lipid and aqueous phases using a microfluidic mixing device or a T-junction mixer at a defined flow rate ratio to form the LNPs.

    • Dialyze the resulting LNP dispersion against the dialysis buffer to remove ethanol and raise the pH.

    • Characterize the LNPs for particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

  • Analysis: Compare the particle size, PDI, and encapsulation efficiency of the LNPs formulated with different purity grades of this compound.

Visualizations

LNP_Troubleshooting_Workflow cluster_issue Observed LNP Issue cluster_investigation Investigation Steps cluster_action Corrective Actions Issue Poor LNP Performance (e.g., High PDI, Low EE, Instability) Check_Purity Assess Purity of This compound Lot Issue->Check_Purity Start Analyze_Impurities Identify & Quantify Impurities (e.g., FFAs, Oxidation Products) Check_Purity->Analyze_Impurities If purity is low Review_Storage Review Storage Conditions of Lipid Check_Purity->Review_Storage If purity is acceptable Source_New_Lipid Source High-Purity This compound Analyze_Impurities->Source_New_Lipid Optimize_Storage Implement Improved Storage Protocols Review_Storage->Optimize_Storage Reformulate Reformulate LNPs and Re-characterize Source_New_Lipid->Reformulate Optimize_Storage->Reformulate Reformulate->Issue Verify Improvement

Caption: Troubleshooting workflow for LNP formulation issues potentially related to this compound purity.

Purity_Impact_Pathway cluster_purity This compound Purity cluster_lnp LNP Characteristics cluster_performance Therapeutic Performance High_Purity High Purity (>99%) Optimal_LNP Optimal LNP Formation - Small Size - Low PDI - High EE High_Purity->Optimal_LNP Low_Purity Low Purity (<95%) Suboptimal_LNP Suboptimal LNP Formation - Large Size - High PDI - Low EE Low_Purity->Suboptimal_LNP High_Performance High Efficacy Optimal_LNP->High_Performance Low_Performance Low Efficacy Suboptimal_LNP->Low_Performance

Caption: Logical relationship between this compound purity and LNP performance.

References

overcoming batch-to-batch variability in 2-Myristyldipalmitin synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming batch-to-batch variability in the synthesis of 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoyl-glycerol).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of low yield in this compound synthesis?

A1: Low yields can stem from several factors, including incomplete reactions, suboptimal catalyst activity, or losses during purification. In enzymatic synthesis, key factors include the choice of lipase (B570770), reaction temperature, and substrate molar ratio. For chemical synthesis, catalyst concentration and reaction time are critical. Acyl migration, an undesirable side reaction where fatty acids move between positions on the glycerol (B35011) backbone, can also lead to a lower yield of the target molecule.

Q2: How can I minimize the formation of byproducts like di- and monoglycerides (B3428702)?

A2: The formation of di- and monoglycerides is often due to incomplete esterification or hydrolysis. To minimize these byproducts:

  • Ensure Stoichiometry: Use a slight excess of the fatty acid or fatty acid esters.

  • Reaction Time: Optimize the reaction time to drive the reaction to completion without promoting side reactions.

  • Water Removal: In enzymatic reactions, removing water formed during the reaction can shift the equilibrium towards the formation of triglycerides.

Q3: My product purity is consistently low across different batches. What should I investigate?

A3: Consistent low purity suggests a systematic issue in either the reaction or purification steps.

  • Raw Material Purity: Verify the purity of your starting materials (glycerol, myristic acid, palmitic acid, or their esters). Impurities in the reactants can be carried through the synthesis.

  • Catalyst Efficiency: If using a lipase, ensure it has the correct specificity (sn-1,3 specific is often preferred) and that it has not lost activity. For chemical catalysts, check for proper activation and concentration.

  • Purification Protocol: Your purification method may not be effective at removing closely related impurities. Consider optimizing your solvent fractionation or molecular distillation parameters.

Q4: What is acyl migration and how can it be controlled?

A4: Acyl migration is the intramolecular transfer of an acyl group from one position to another on the glycerol backbone. This is a significant issue as it leads to the formation of isomers and reduces the yield of the desired this compound. To control acyl migration:

  • Temperature: Use the lowest effective reaction temperature. Higher temperatures can promote acyl migration.

  • Reaction Time: Minimize the reaction time. Prolonged reaction times, even at optimal temperatures, can increase the likelihood of acyl migration.

  • Catalyst Selection: In enzymatic synthesis, some lipases are more prone to inducing acyl migration than others.

Q5: How can I improve the efficiency of the purification process?

A5: A multi-step purification process is often most effective.

  • Removal of Free Fatty Acids: Molecular distillation is a highly effective method for removing unreacted free fatty acids.

  • Separation of Glycerides: Solvent fractionation, typically using a solvent like acetone (B3395972), allows for the crystallization and separation of the high-purity this compound from other glycerides such as diacylglycerols and other triacylglycerol isomers.

Data Presentation

Table 1: Impact of Reaction Conditions on Yield and Purity of this compound (Enzymatic Synthesis)

Batch IDLipase TypeTemperature (°C)Substrate Molar Ratio (Glycerol:Myristic Acid:Palmitic Acid)Reaction Time (h)Yield (%)Purity (%)
A-01Lipozyme RM IM601:1.2:2.287592
A-02Lipozyme RM IM701:1.2:2.288588
B-01Novozym 435601:1.2:2.287890
B-02Novozym 435601:1.5:2.588291
C-01Lipozyme RM IM601:1.2:2.2127285 (Acyl migration observed)

Table 2: Effectiveness of Purification Methods

Purification StepKey ParameterImpurity RemovedPurity Achieved (%)
Molecular Distillation Feed Temperature: 150°C, Vacuum: 0.01 mbarFree Fatty Acids>90
Solvent Fractionation Solvent: Acetone, Crystallization Temp: 4°CDi- and Monoglycerides, Isomers>98

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound

  • Substrate Preparation: Prepare a mixture of glycerol, myristic acid, and palmitic acid in a molar ratio of 1:1.2:2.2.

  • Enzyme Addition: Add 10% (w/w of total substrates) of an immobilized sn-1,3 specific lipase (e.g., Lipozyme RM IM).

  • Reaction: Conduct the reaction in a stirred-tank reactor at 60°C for 8 hours under a vacuum to remove the water produced.

  • Enzyme Removal: After the reaction, filter the mixture to remove the immobilized enzyme for potential reuse.

Protocol 2: Two-Step Purification of Crude this compound

  • Molecular Distillation:

    • Set the feed temperature of the molecular still to 150°C and the condenser temperature to 70°C.

    • Maintain a high vacuum (e.g., 0.01 mbar).

    • Feed the crude product into the still at a constant rate.

    • The distillate will contain the free fatty acids, while the residue will be the deacidified product.

  • Solvent Fractionation:

    • Dissolve the deacidified product in acetone at a 1:5 (w/v) ratio by heating to 50°C.

    • Cool the solution to 4°C and hold for 24 hours to allow for crystallization.

    • Separate the crystallized solid (rich in this compound) from the liquid phase by vacuum filtration.

    • Wash the crystals with cold acetone.

    • Evaporate the remaining solvent from the crystals under a vacuum to obtain the final high-purity product.

Visualizations

Synthesis_Workflow General Workflow for this compound Synthesis cluster_0 Synthesis cluster_1 Purification cluster_2 Quality Control Reactants Glycerol, Myristic Acid, Palmitic Acid Reaction Esterification Reaction (Controlled Temp & Time) Reactants->Reaction Catalyst sn-1,3 Lipase Catalyst->Reaction Crude_Product Crude this compound Reaction->Crude_Product Distillation Molecular Distillation Crude_Product->Distillation Fractionation Solvent Fractionation (Acetone) Distillation->Fractionation Final_Product High-Purity This compound Fractionation->Final_Product Analysis HPLC / GC-FID / LC-MS Final_Product->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Guide Troubleshooting Guide for Low Yield/Purity Start Low Yield or Purity? Check_Reactants Purity of Starting Materials OK? Start->Check_Reactants Check_Reaction_Cond Optimal Reaction Conditions? Check_Reactants->Check_Reaction_Cond Yes Sol_Reactants Verify purity of glycerol and fatty acids. Check_Reactants->Sol_Reactants No Check_Acyl_Migration Evidence of Acyl Migration? Check_Reaction_Cond->Check_Acyl_Migration Yes Sol_Reaction_Cond Adjust Temperature, Time, Catalyst Load, or Substrate Ratio. Check_Reaction_Cond->Sol_Reaction_Cond No Check_Purification Purification Effective? Check_Acyl_Migration->Check_Purification No Sol_Acyl_Migration Lower Temperature, Reduce Reaction Time. Check_Acyl_Migration->Sol_Acyl_Migration Yes Check_Purification->Start Yes, Re-evaluate Sol_Purification Optimize Distillation and Crystallization Parameters. Check_Purification->Sol_Purification No

Caption: A decision tree for troubleshooting common issues in synthesis.

Technical Support Center: Enhancing Long-Term Storage Stability of 2-Myristoyldipalmitin LNPs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the long-term storage stability of 2-Myristoyldipalmitin (2M-dipalmitin) Lipid Nanoparticles (LNPs). The following guidance is based on established principles for lipid nanoparticle stability and may be applicable to a range of LNP formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the long-term storage of 2M-dipalmitin LNPs.

Issue Potential Cause(s) Recommended Action(s)
Increased Particle Size and Polydispersity Index (PDI) after Storage LNP aggregation due to improper storage temperature, freeze-thaw stress, or lack of cryoprotectants.- Optimize Storage Temperature: Store LNPs at recommended temperatures (see FAQ 1). Refrigeration at 2-8°C is often preferable to freezing for aqueous suspensions to avoid freeze-thaw stress.[1][2] - Incorporate Cryoprotectants: If freezing is necessary, add cryoprotectants such as sucrose (B13894) or trehalose (B1683222) (5-10% w/v) to the LNP suspension before freezing to prevent aggregation during freeze-thaw cycles.[1][3] - Consider Lyophilization: For long-term stability, lyophilize (freeze-dry) the LNPs with a suitable lyoprotectant.[4]
Decreased Encapsulation Efficiency (%EE) and Drug Leakage Lipid hydrolysis or disruption of the LNP structure over time, often exacerbated by elevated temperatures.- Control Storage Temperature: Avoid storing LNPs at room temperature or elevated temperatures for extended periods. - pH Considerations: While storage buffer pH may not significantly impact stability for some formulations, it is best to store LNPs under physiologically appropriate conditions (e.g., pH 7.4) for ease of use. - Lipid Quality: Ensure high-purity lipids are used for LNP formulation to minimize the presence of hydrolytic enzymes or impurities.
Loss of Biological Activity or Transfection Efficiency Degradation of the encapsulated payload (e.g., mRNA, siRNA), LNP aggregation, or changes in LNP structure.- Assess Payload Integrity: Analyze the integrity of the encapsulated therapeutic after storage. - Confirm Physicochemical Stability: Re-characterize LNP size, PDI, and %EE post-storage to ensure they are within acceptable limits. - Lyophilization for Preservation: Lyophilization has been shown to preserve the biological activity of LNP-encapsulated payloads effectively.
Difficulty in Reconstituting Lyophilized LNPs Aggregation upon rehydration due to insufficient or inappropriate lyoprotectant.- Optimize Lyoprotectant Concentration: The concentration of cryoprotectants like sucrose is critical for successful reconstitution. An optimal concentration, for instance, around 8.7% for certain formulations, can maintain transfection efficiency. - Reconstitution Method: Reconstitute with gentle mixing and allow for adequate hydration time. In some cases, the addition of a small amount of ethanol (B145695) to the reconstitution buffer has been shown to restore efficacy, though this may require subsequent dialysis.

Frequently Asked Questions (FAQs)

FAQ 1: What is the optimal storage temperature for 2M-dipalmitin LNPs?

The optimal storage temperature depends on the formulation and desired storage duration. For aqueous LNP suspensions, refrigeration at 2-8°C generally provides better stability over several months compared to storage at room temperature or in a -20°C freezer, which can introduce damaging freeze-thaw cycles. For long-term storage (months to years), lyophilization followed by storage at 4°C or even room temperature is a highly effective strategy. Storing LNP formulations at -80°C is also a common practice for preserving stability.

FAQ 2: How can I prevent my LNPs from aggregating during storage?

Aggregation can be minimized by:

  • Avoiding Freeze-Thaw Cycles: If storing a liquid suspension, refrigeration is often better than freezing.

  • Using Cryoprotectants: When freezing is necessary, the addition of cryoprotectants like sucrose or trehalose at concentrations of 5-20% (w/v) can prevent aggregation.

  • Lyophilization: Freeze-drying with appropriate lyoprotectants is a robust method to prevent aggregation and maintain long-term stability.

  • Formulation Optimization: The inclusion of a PEGylated lipid in the LNP formulation provides a hydrophilic shield that offers steric stability, preventing aggregation during formulation and storage.

FAQ 3: What are cryoprotectants and why are they important for LNP storage?

Cryoprotectants are substances that protect biomolecules and nanoparticles from damage during freezing and drying processes. For LNPs, saccharides like sucrose and trehalose are commonly used. They are crucial for:

  • Preventing Aggregation: During freezing, ice crystal formation can force LNPs together, leading to aggregation. Cryoprotectants form a glassy matrix that immobilizes the LNPs, preventing them from aggregating.

  • Maintaining Structural Integrity: They help preserve the structure of the LNPs during the stresses of freezing and thawing or lyophilization.

Quantitative Data Summary: Impact of Storage Conditions on LNP Stability

Storage Condition Duration Key Findings Reference
Aqueous Suspension at 2°C 150+ daysMost stable condition for aqueous storage, preserving LNP properties and efficacy.
Aqueous Suspension at -20°C 156 daysIncreased particle size and PDI observed, suggesting aggregation upon freeze-thaw cycles.
Lyophilized with Cryoprotectant at 4°C 24 weeksPhysicochemical properties and biological activity remained stable.
Lyophilized with Cryoprotectant at 25°C (Room Temp) 12 weeksMaintained stability and immunogenicity.
Frozen at -20°C with 10% Sucrose 30 daysMaintained potency of LNP-RNA vaccines.
Frozen at -80°C 5 monthsLimited loss of in vivo efficacy for mRNA-LNPs.

Experimental Protocols

Protocol 1: LNP Formulation by T-Mixer Method

This protocol is a modified version of a common LNP manufacturing process.

  • Lipid Preparation: Dissolve the lipid mixture (including 2-Myristoyldipalmitin, ionizable lipid, helper lipid like DSPC, cholesterol, and PEGylated lipid in their desired molar ratios) in ethanol.

  • Aqueous Phase Preparation: Dilute the nucleic acid payload in a low-pH aqueous buffer (e.g., sodium acetate (B1210297) buffer, pH 4.0-5.0).

  • Mixing: Rapidly mix the lipid-ethanol solution with the aqueous nucleic acid solution using a T-shaped mixing chamber. LNPs will spontaneously form as the ethanol concentration decreases.

  • Purification and Buffer Exchange: Remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4) using methods like dialysis or tangential flow filtration.

  • Sterilization: Sterilize the final LNP formulation by filtering through a 0.22 µm filter.

Protocol 2: Lyophilization of LNPs for Long-Term Storage

  • Cryoprotectant Addition: To the purified LNP suspension, add a sterile solution of a cryoprotectant (e.g., sucrose or trehalose) to a final concentration of 5-20% (w/v). Mix gently.

  • Freezing: Dispense the LNP-cryoprotectant mixture into lyophilization vials. Freeze the samples, for example, by placing them in a -80°C freezer overnight or by using a controlled-rate freezer.

  • Primary Drying (Sublimation): Place the frozen samples in a freeze-dryer. The shelf temperature is typically set to a low temperature (e.g., -10°C to -40°C) and the chamber pressure is reduced (e.g., to 50-200 mTorr) to allow the ice to sublimate.

  • Secondary Drying (Desorption): After all the ice has sublimated, gradually increase the shelf temperature (e.g., to 20-25°C) while maintaining a low pressure to remove residual unfrozen water.

  • Vial Sealing: Once the drying cycle is complete, backfill the chamber with an inert gas like nitrogen and seal the vials.

  • Storage: Store the lyophilized LNP cake at the desired temperature (e.g., 4°C or room temperature).

Protocol 3: Stability Assessment of LNPs

  • Visual Inspection: Observe the LNP suspension for any signs of aggregation or precipitation.

  • Particle Size and Polydispersity Index (PDI) Measurement:

    • Method: Dynamic Light Scattering (DLS).

    • Procedure: Dilute a small aliquot of the LNP suspension in an appropriate buffer (e.g., PBS). Measure the particle size and PDI using a DLS instrument. Perform measurements in triplicate.

  • Encapsulation Efficiency (%EE) Measurement:

    • Method: Quant-iT RiboGreen RNA Assay (or a similar assay for other payloads).

    • Procedure:

      • To determine the total amount of payload, lyse a sample of the LNPs with a detergent (e.g., 2% Triton X-100) to release the encapsulated payload.

      • Measure the fluorescence of the lysed sample and an unlysed sample using a fluorescence plate reader after adding the RiboGreen reagent.

      • Calculate the %EE using the formula: %EE = [(Total Payload - Free Payload) / Total Payload] x 100.

Visualizations

LNP_Formulation_Workflow cluster_prep Preparation cluster_process Processing cluster_output Output Lipids Lipid Mixture (incl. 2M-dipalmitin) in Ethanol Mixing T-Mixer Lipids->Mixing Payload Nucleic Acid Payload in Aqueous Buffer (low pH) Payload->Mixing Purification Purification & Buffer Exchange (e.g., Dialysis) Mixing->Purification Self-assembly Sterilization Sterile Filtration (0.22 µm) Purification->Sterilization FinalLNP Final LNP Formulation Sterilization->FinalLNP LNP_Stability_Troubleshooting cluster_solutions Troubleshooting Actions start Start: LNP Storage check_stability Assess Physicochemical Properties (Size, PDI, %EE) start->check_stability stable Properties within Acceptable Range check_stability->stable Yes unstable Properties Unacceptable (e.g., Aggregation) check_stability->unstable No end_stable End: Proceed with Experiment stable->end_stable optimize_temp Optimize Storage Temp (e.g., 2-8°C vs. Frozen) unstable->optimize_temp add_cryo Add Cryoprotectants (e.g., Sucrose, Trehalose) unstable->add_cryo lyophilize Consider Lyophilization unstable->lyophilize end_reassess End: Re-formulate or Re-assess optimize_temp->end_reassess add_cryo->end_reassess lyophilize->end_reassess

References

Navigating 2-Myristyldipalmitin LNP Efficacy: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2-Myristyldipalmitin in Lipid Nanoparticle Formulations:

Our comprehensive review of scientific literature and public databases indicates that while this compound, a triglyceride also known as 1,3-dipalmitoyl-2-myristoylglycerol, is a known solid lipid, its specific application and the optimization of its ratios in lipid nanoparticles (LNPs) for enhancing drug delivery efficacy are not extensively documented in publicly available research. Triglycerides like this compound are key components in the formulation of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs).

The information provided below is a generalized framework for a technical support center focused on the optimization of a solid lipid in an LNP formulation. Researchers working with this compound will need to adapt these guidelines and empirically determine the optimal lipid ratios and formulation parameters for their specific application.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of a solid lipid like this compound in an LNP formulation?

A1: A solid lipid forms the core matrix of a Solid Lipid Nanoparticle (SLN). Its primary functions are to encapsulate the therapeutic payload (e.g., mRNA, siRNA, small molecules), protect it from degradation, and provide a controlled release profile. The solid nature of the lipid at physiological temperatures contributes to the stability of the nanoparticle.

Q2: How does the ratio of the solid lipid to other lipid components affect LNP properties?

A2: The ratio of the solid lipid to other components, such as helper lipids (e.g., phospholipids), cholesterol, and PEGylated lipids, is critical in determining the physicochemical properties and, consequently, the in vivo efficacy of the LNPs. This ratio influences:

  • Particle Size and Polydispersity Index (PDI): Higher concentrations of the solid lipid can sometimes lead to larger particles. The interplay with other lipids is key to maintaining a desirable size (typically 80-200 nm for systemic delivery) and a low PDI (<0.2) for batch-to-batch consistency.

  • Encapsulation Efficiency (%EE): The lipid composition directly impacts the ability of the LNP to successfully encapsulate the therapeutic cargo. Optimizing the solid lipid ratio is crucial for maximizing payload loading.

  • Stability: The right balance of lipids ensures the physical and chemical stability of the LNPs during storage and in circulation.

  • Release Kinetics: The composition of the lipid matrix governs the release rate of the encapsulated drug at the target site.

Q3: We are observing low encapsulation efficiency with our this compound-based LNPs. What are the potential causes and solutions?

A3: Low encapsulation efficiency is a common challenge. Consider the following:

  • Lipid Ratios: The ratio of this compound to your ionizable or cationic lipid (if applicable) and other helper lipids may not be optimal. A systematic titration of these ratios is recommended.

  • Manufacturing Process: The mixing method (e.g., microfluidics, ethanol (B145695) injection) and parameters such as flow rate and temperature can significantly impact encapsulation. Ensure rapid and homogenous mixing to facilitate efficient nanoparticle self-assembly.

  • Solubility of the Payload: The solubility of your therapeutic agent in the molten lipid phase is crucial. For nucleic acids, the pH of the aqueous phase and the pKa of the ionizable lipid are critical factors.

  • Lipid Purity: Ensure the purity of this compound and other lipid components, as impurities can interfere with LNP formation.

Troubleshooting Guide

Issue Potential Cause Recommended Action
High Particle Size / PDI - Inefficient mixing- Suboptimal lipid ratios- Aggregation- Increase the flow rate ratio (aqueous:organic) during microfluidic mixing.- Screen different molar ratios of this compound to other lipids.- Ensure the PEGylated lipid concentration is sufficient to prevent aggregation.
Low Drug Loading - Poor drug solubility in the lipid matrix- Incorrect pH of the aqueous buffer- Non-optimal lipid composition- For lipophilic drugs, consider adding a liquid lipid to create a Nanostructured Lipid Carrier (NLC) to improve solubility.- For nucleic acids, ensure the aqueous buffer pH is below the pKa of the ionizable lipid to facilitate electrostatic interaction.- Perform a design of experiment (DoE) to systematically optimize the lipid ratios.
Instability (e.g., particle growth upon storage) - Insufficient surface stabilization- Lipid crystallization and drug expulsion- Increase the molar percentage of the PEGylated lipid.- Evaluate the addition of a liquid lipid to create an imperfect crystal lattice (NLC), which can improve stability.- Investigate the impact of different cryoprotectants if freeze-drying for long-term storage.

Experimental Protocols

Protocol: Formulation of this compound-based LNPs using Microfluidics

1. Preparation of Lipid Stock Solution (Organic Phase): a. Dissolve this compound, a helper lipid (e.g., DSPC), cholesterol, and a PEGylated lipid (e.g., DMG-PEG 2000) in ethanol at the desired molar ratios. b. Gently heat the solution (e.g., to 60-65°C) to ensure complete dissolution of all lipid components, especially the solid lipid. c. Maintain the lipid solution at a temperature above the melting point of this compound to prevent precipitation.

2. Preparation of Payload Solution (Aqueous Phase): a. For mRNA/siRNA, dilute the nucleic acid in a low pH buffer (e.g., 50 mM citrate (B86180) buffer, pH 4.0). This protonates the ionizable lipid upon mixing, facilitating encapsulation.

3. Microfluidic Mixing: a. Set up a microfluidic mixing device (e.g., NanoAssemblr®). b. Load the lipid-ethanol solution into one syringe and the aqueous payload solution into another. c. Set the desired total flow rate and the flow rate ratio (typically 3:1 aqueous to organic). d. Initiate mixing. The rapid mixing of the two phases leads to the self-assembly of LNPs.

4. Downstream Processing: a. Dilute the collected LNP suspension with a neutral buffer (e.g., PBS, pH 7.4). b. Perform buffer exchange and remove ethanol using tangential flow filtration (TFF) or dialysis. c. Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

Protocol: Characterization of LNPs

1. Particle Size and Polydispersity Index (PDI) Measurement: a. Use Dynamic Light Scattering (DLS) to determine the hydrodynamic diameter and PDI of the LNPs.

2. Encapsulation Efficiency (%EE) Determination: a. Use a fluorescent dye-based assay (e.g., RiboGreen for RNA). b. Measure the fluorescence of the intact LNPs. c. Measure the total fluorescence after lysing the LNPs with a detergent (e.g., Triton X-100). d. Calculate %EE using the formula: %EE = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100.

Data Presentation

Table 1: Effect of this compound:Helper Lipid Ratio on LNP Physicochemical Properties

Molar Ratio (this compound:Helper Lipid:Cholesterol:PEG-Lipid) Particle Size (nm) PDI Zeta Potential (mV) % Encapsulation Efficiency
Placeholder: e.g., 40:10:48.5:1.5DataDataDataData
Placeholder: e.g., 50:10:38.5:1.5DataDataDataData
Placeholder: e.g., 60:10:28.5:1.5DataDataDataData

Table 2: In Vitro Transfection Efficacy of Different LNP Formulations

LNP Formulation (Molar Ratio) Cell Line Protein Expression (relative to control) Cell Viability (%)
Placeholder: e.g., 40:10:48.5:1.5e.g., HEK293TDataData
Placeholder: e.g., 50:10:38.5:1.5e.g., HEK293TDataData
Placeholder: e.g., 60:10:28.5:1.5e.g., HEK293TDataData

Visualizations

LNP_Optimization_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Efficacy Evaluation Lipid_Preparation Prepare Lipid Stock (this compound, Helper Lipids, Cholesterol, PEG-Lipid in Ethanol) Microfluidics Microfluidic Mixing Lipid_Preparation->Microfluidics Payload_Preparation Prepare Aqueous Payload (e.g., mRNA in Citrate Buffer) Payload_Preparation->Microfluidics Size_PDI Measure Size & PDI (DLS) Microfluidics->Size_PDI Encapsulation Determine % Encapsulation (RiboGreen Assay) Microfluidics->Encapsulation Zeta_Potential Measure Zeta Potential Microfluidics->Zeta_Potential Optimization_Loop Analyze Data & Optimize Ratios Size_PDI->Optimization_Loop Encapsulation->Optimization_Loop Zeta_Potential->Optimization_Loop In_Vitro In Vitro Transfection In_Vivo In Vivo Studies In_Vitro->In_Vivo Optimization_Loop->Lipid_Preparation Iterate Optimization_Loop->In_Vitro Proceed with promising candidates

Caption: Workflow for the formulation and optimization of this compound LNPs.

Validation & Comparative

Validating the Purity of 2-Myristyldipalmitin: A Comparative Guide to HPLC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic lipids such as 2-Myristyldipalmitin is paramount for ensuring the reliability and reproducibility of research data, as well as for meeting stringent quality standards in drug development. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) against alternative analytical techniques for the purity validation of this compound. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methodology for their specific needs.

Introduction to this compound

This compound is a mixed-acid triglyceride containing two palmitic acid moieties and one myristic acid moiety esterified to a glycerol (B35011) backbone. Its precise chemical structure and purity are critical for its application in various research and pharmaceutical contexts.

Chemical Properties:

  • Molecular Formula: C49H94O6

  • Molecular Weight: 779.27 g/mol [1]

  • CAS Number: 56599-89-4

Purity Validation: HPLC-MS as the Gold Standard

For the comprehensive purity analysis of this compound, Reversed-Phase High-Performance Liquid Chromatography coupled with Mass Spectrometry (RP-HPLC-MS) is considered the gold standard. This technique offers high-resolution separation of the target compound from potential impurities, coupled with sensitive and specific detection and identification.

Hypothetical Purity Analysis Data

The following table summarizes hypothetical data from the analysis of a batch of synthesized this compound using HPLC-MS, demonstrating its capability to resolve and quantify the main component and its impurities.

CompoundRetention Time (min)Detected Mass (m/z) [M+NH4]+Purity (%)
This compound 15.2 796.7 99.5
1-Myristyldipalmitin14.9796.70.2
Dipalmitin12.5582.50.1
Monomyristin8.3302.3<0.1
Palmitic Acid5.1274.3<0.1
Myristic Acid4.5246.2<0.1
Residual Solvent (Hexane)2.1-<0.01

Comparison with Alternative Purity Validation Methods

While HPLC-MS provides the most detailed analysis, other techniques can be employed for a more rapid or less detailed assessment of purity.

MethodPrincipleAdvantagesDisadvantages
HPLC with Evaporative Light Scattering Detector (ELSD) Separates compounds based on polarity, and the detector measures the light scattered by analyte particles after solvent evaporation.Robust and can detect non-chromophoric compounds.Less sensitive than MS and does not provide molecular weight information.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Provides detailed structural information and can quantify impurities without a reference standard.Lower sensitivity compared to MS, and complex spectra can be difficult to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample, providing information about functional groups.Fast and non-destructive.Provides general information about functional groups but lacks specificity for individual impurities.

Experimental Protocols

HPLC-MS Method for this compound Purity

Instrumentation:

  • High-Performance Liquid Chromatograph

  • C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm)

  • Mass Spectrometer with Electrospray Ionization (ESI) source

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Isopropanol (IPA), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Formate

  • This compound standard

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Dissolve 1 mg of the this compound sample in 1 mL of a 1:1 (v/v) mixture of Methanol and Isopropanol.

  • Chromatographic Conditions:

    • Mobile Phase A: 90:10 (v/v) Acetonitrile:Water with 10 mM Ammonium Formate

    • Mobile Phase B: 90:10 (v/v) Isopropanol:Acetonitrile with 10 mM Ammonium Formate

    • Gradient: 30% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, then return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 200-1000

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Data Analysis: Integrate the peak areas for this compound and all identified impurities. Calculate purity as the percentage of the main peak area relative to the total peak area.

Alternative Method: Purity Assessment by ¹H NMR

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated Chloroform (CDCl₃)

  • Internal Standard (e.g., 1,3,5-Trimethoxybenzene)

  • Sample of this compound for analysis

Procedure:

  • Sample Preparation: Accurately weigh approximately 10 mg of the this compound sample and 2 mg of the internal standard into a vial. Dissolve in approximately 0.7 mL of CDCl₃ and transfer to an NMR tube.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signals corresponding to the protons of this compound and the internal standard.

    • Identify any signals that do not correspond to the target molecule or the standard; these are potential impurities.

    • Quantify impurities by comparing the integral of their characteristic signals to the integral of the internal standard.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the purity validation of this compound, from sample reception to the final purity report.

Purity_Validation_Workflow cluster_sample Sample Handling cluster_analysis Analytical Methods cluster_data Data Processing & Reporting Sample_Reception Sample Reception Sample_Login Sample Login & Tracking Sample_Reception->Sample_Login Sample_Preparation Sample Preparation Sample_Login->Sample_Preparation HPLC_MS HPLC-MS Analysis Sample_Preparation->HPLC_MS Primary Method Alternative_Methods Alternative Methods (NMR, FTIR) Sample_Preparation->Alternative_Methods Secondary/Screening Data_Processing Data Processing & Integration HPLC_MS->Data_Processing Alternative_Methods->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation Report_Generation Final Purity Report Purity_Calculation->Report_Generation

Caption: Workflow for the purity validation of this compound.

Conclusion

The purity validation of this compound is a critical step in ensuring the quality and reliability of this synthetic lipid for research and pharmaceutical applications. While HPLC-MS stands out as the most comprehensive and sensitive method for detailed purity analysis, alternative techniques such as NMR and FTIR can serve as valuable screening tools. The choice of methodology should be guided by the specific requirements of the application, including the level of detail required, available instrumentation, and throughput needs. The protocols and comparative data presented in this guide provide a solid foundation for establishing a robust purity validation process for this compound and similar lipid molecules.

References

Comparative Analysis of 2-Myristyldipalmitin and Other Triglycerides in Lipid Nanoparticles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of lipid excipients is a critical determinant of a Lipid Nanoparticle's (LNP) success. While the standard four-component LNP model for nucleic acid delivery is well-established, the use of triglycerides as core components is a hallmark of Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). This guide provides a comparative analysis of triglycerides used in these lipid-based nanoparticle systems, with a special focus on 2-Myristyldipalmitin in relation to other commonly used triglycerides.

While direct, publicly available experimental data on the performance of this compound in LNPs or SLNs is limited, this guide offers a comparative framework based on the known performance of other triglycerides and the inferred physicochemical properties of this compound. The data presented is primarily drawn from studies on SLNs, which utilize a solid triglyceride core and offer valuable insights into the impact of triglyceride selection on nanoparticle characteristics.

Data Presentation: Comparative Performance of Triglycerides in Solid Lipid Nanoparticles

The choice of triglyceride significantly influences the physicochemical properties of SLNs, including particle size, encapsulation efficiency, and drug release profile. The following table summarizes experimental data for commonly used triglycerides and provides inferred properties for this compound based on its fatty acid composition (one myristic acid and two palmitic acid chains).

TriglycerideFatty Acid CompositionMelting Point (°C)Average Particle Size (nm)Polydispersity Index (PDI)Drug Encapsulation Efficiency (%)Drug Release Profile
Trimyristin C14:0, C14:0, C14:056-58182.8 ± 2.0[1]≤ 0.2[1]~95%Slowest release among those tested[1]
Tripalmitin C16:0, C16:0, C16:065-68176.3 ± 3.9[1]≤ 0.2[1]~94%Moderate release
Tristearin C18:0, C18:0, C18:072-75178.4 ± 2.3≤ 0.2~93%Faster release than trimyristin
Trilaurin C12:0, C12:0, C12:045-47150.7 ± 14.5≤ 0.2~96%Fastest release among those tested
This compound (Inferred) C14:0, C16:0, C16:0~60-65Inferred to be in the range of 170-190 nmInferred to be ≤ 0.2Inferred to be high (>90%)Inferred to be between that of Trimyristin and Tripalmitin

Note on Inferred Properties for this compound: The properties for this compound are estimations based on its mixed fatty acid composition. The presence of both myristic (C14) and palmitic (C16) acids would likely result in a melting point and release profile intermediate between triglycerides composed solely of C14 or C16 fatty acids. The asymmetric nature of this mixed-acid triglyceride may lead to a less ordered crystal lattice, which could potentially enhance drug encapsulation efficiency.

Experimental Protocols

Detailed methodologies are crucial for the reproducible formulation and characterization of lipid nanoparticles. Below are generalized protocols for key experiments cited in the comparison of triglycerides in SLNs.

Formulation of Solid Lipid Nanoparticles (SLNs) by High-Shear Homogenization

This method is commonly used for the production of SLNs and involves the dispersion of a melted lipid phase into an aqueous surfactant solution.

Materials:

  • Triglyceride (e.g., Trimyristin, Tripalmitin, etc.)

  • Drug to be encapsulated

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified water

Procedure:

  • Preparation of the Lipid Phase: The triglyceride and the lipophilic drug are heated to 5-10°C above the melting point of the lipid to form a clear lipid melt.

  • Preparation of the Aqueous Phase: The surfactant is dissolved in purified water and heated to the same temperature as the lipid phase.

  • Homogenization: The hot lipid phase is dispersed into the hot aqueous phase under high-speed stirring using a high-shear homogenizer (e.g., Ultra-Turrax) for a defined period (e.g., 5-10 minutes) to form a coarse oil-in-water emulsion.

  • Sonication (Optional): The coarse emulsion can be further processed using a probe sonicator to reduce the particle size.

  • Cooling and Solidification: The hot nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.

Characterization of SLN Particle Size and Polydispersity Index (PDI)

Dynamic Light Scattering (DLS) is the standard technique for measuring the size distribution of nanoparticles in a suspension.

Instrumentation:

  • Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer)

Procedure:

  • Sample Preparation: A small aliquot of the SLN dispersion is diluted with purified water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: The diluted sample is placed in a cuvette and the hydrodynamic diameter and PDI are measured by the DLS instrument.

  • Data Analysis: The measurements are typically performed in triplicate, and the average particle size and PDI are reported. A PDI value below 0.3 is generally considered acceptable for a monodisperse nanoparticle formulation.

Determination of Drug Encapsulation Efficiency (EE)

Encapsulation efficiency refers to the percentage of the initial drug that is successfully entrapped within the nanoparticles.

Procedure:

  • Separation of Free Drug: The SLN dispersion is centrifuged at high speed using a centrifugal filter device to separate the nanoparticles from the aqueous phase containing the unencapsulated drug.

  • Quantification of Free Drug: The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Calculation of Encapsulation Efficiency: The EE is calculated using the following formula: EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100

In Vitro Drug Release Study

This experiment evaluates the rate and extent of drug release from the SLNs over time.

Procedure:

  • Dialysis Bag Method: A known amount of the SLN dispersion is placed in a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: The dialysis bag is then immersed in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined by a suitable analytical method.

  • Data Analysis: The cumulative percentage of drug released is plotted against time to generate the drug release profile.

Mandatory Visualization

The following diagrams illustrate the generalized workflow for the production and characterization of triglyceride-based solid lipid nanoparticles and the logical relationship between triglyceride properties and SLN performance.

G cluster_0 SLN Production Workflow cluster_1 SLN Characterization Lipid & Drug Melting Lipid & Drug Melting Aqueous Phase Preparation Aqueous Phase Preparation Lipid & Drug Melting->Aqueous Phase Preparation High-Shear Homogenization High-Shear Homogenization Aqueous Phase Preparation->High-Shear Homogenization Cooling & Solidification Cooling & Solidification High-Shear Homogenization->Cooling & Solidification SLN Dispersion SLN Dispersion Cooling & Solidification->SLN Dispersion Particle Size & PDI (DLS) Particle Size & PDI (DLS) SLN Dispersion->Particle Size & PDI (DLS) Encapsulation Efficiency Encapsulation Efficiency SLN Dispersion->Encapsulation Efficiency In Vitro Drug Release In Vitro Drug Release SLN Dispersion->In Vitro Drug Release Formulation Optimization Formulation Optimization Particle Size & PDI (DLS)->Formulation Optimization Encapsulation Efficiency->Formulation Optimization In Vitro Drug Release->Formulation Optimization

Caption: Workflow for SLN Production and Characterization.

G cluster_0 Triglyceride Properties cluster_1 SLN Performance Fatty Acid Chain Length Fatty Acid Chain Length Melting Point Melting Point Fatty Acid Chain Length->Melting Point Particle Size Particle Size Fatty Acid Chain Length->Particle Size Release Rate Release Rate Melting Point->Release Rate Stability Stability Melting Point->Stability Crystal Order Crystal Order Drug Loading Drug Loading Crystal Order->Drug Loading Crystal Order->Release Rate

Caption: Influence of Triglyceride Properties on SLN Performance.

References

A Comparative Guide to Established Lipid Nanoparticle Formulations for mRNA Delivery

Author: BenchChem Technical Support Team. Date: December 2025

While specific data on the efficacy of 2-Myristyldipalmitin LNPs is not publicly available, this guide provides a comprehensive comparison of well-established lipid nanoparticle (LNP) formulations that are industry standards for mRNA delivery. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the performance and characteristics of current LNP technologies.

The success of mRNA-based therapeutics, most notably the COVID-19 vaccines, has been largely dependent on the efficacy of their LNP delivery systems. These LNPs are typically composed of four key components: an ionizable cationic lipid, a phospholipid (or "helper" lipid), cholesterol, and a PEGylated lipid. The interplay of these components dictates the stability, delivery efficiency, and safety profile of the formulation. This guide focuses on three clinically relevant and well-documented ionizable lipids: SM-102 , ALC-0315 , and DLin-MC3-DMA .

Performance Comparison of Established LNP Formulations

The following tables summarize key quantitative data for LNP formulations based on SM-102, ALC-0315, and DLin-MC3-DMA. These values are representative and can vary based on the specific molar ratios of the lipid components, the manufacturing process, and the nature of the mRNA cargo.

Parameter SM-102 LNPs ALC-0315 LNPs DLin-MC3-DMA LNPs
mRNA Encapsulation Efficiency (%) >80% - >95%[1][2]>90% - >95%[2][3][4]>90%
Particle Size (Z-average, nm) ~75 - 115[1][2][5]~80 - 100[2][3]<200[6]
Polydispersity Index (PDI) <0.13 - <0.2[4][6]<0.2[6]<0.2[6]
Apparent pKa ~6.7 - 7.2[7]~6.09 - 6.18[4]~6.44[8]
Primary In Vivo Target Muscle (Intramuscular), Liver, Spleen[7]Liver, Spleen[9]Liver[8]

Table 1: Physicochemical and In Vivo Characteristics of Established LNP Formulations.

Ionizable Lipid Key Efficacy Findings Relevant In Vivo Model
SM-102 Outperforms ALC-0315 in intramuscular mRNA delivery and antibody production.[2][10] Shows high transfection in muscle with lower off-target effects in the liver and spleen compared to some formulations.[7]Mice[2][7]
ALC-0315 Achieves high encapsulation efficiency and stable particle size suitable for clinical use.[3]Mice, Non-human primates
DLin-MC3-DMA Highly potent for hepatic gene silencing, with an ED50 of < 0.01 mg/kg for silencing Factor VII.[8]Mice, Non-human primates[8]

Table 2: Summary of Efficacy Data for Established LNP Formulations.

Experimental Methodologies

The following sections detail standardized protocols for the formulation and characterization of mRNA-LNP complexes.

LNP Formulation via Microfluidic Mixing

A common and reproducible method for LNP formulation is microfluidic mixing.[11][12]

  • Preparation of Lipid and mRNA Solutions:

    • The ionizable lipid (e.g., SM-102, ALC-0315), phospholipid (e.g., DSPC, DOPE), cholesterol, and PEG-lipid are dissolved in ethanol (B145695) to form the organic phase.[11][12][13] Molar ratios are critical and are optimized for each formulation (e.g., SM-102:DSPC:Cholesterol:DMG-PEG 2000 = 50:10:38.5:1.5).[12]

    • The mRNA is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0) to form the aqueous phase.[13]

  • Microfluidic Mixing:

    • The organic and aqueous phases are loaded into separate syringes and pumped through a microfluidic mixing device (e.g., NanoAssemblr).

    • The rapid mixing of the two phases at a controlled flow rate ratio (e.g., 3:1 aqueous to organic) causes a change in solvent polarity, leading to the self-assembly of the lipids around the mRNA core to form LNPs.

  • Downstream Processing:

    • The resulting LNP suspension is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove the ethanol and non-encapsulated components.

    • The final formulation is sterile-filtered through a 0.2 µm filter.

Key Characterization Techniques
  • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[3]

  • mRNA Encapsulation Efficiency: Determined using a RiboGreen or PicoGreen assay.[13] The fluorescence of the dye is measured before and after lysing the LNPs with a surfactant (e.g., Triton X-100) to determine the amount of encapsulated mRNA.

  • Zeta Potential: Measured to assess the surface charge of the LNPs.

  • Apparent pKa: Determined using a TNS (2-(p-toluidino)naphthalene-6-sulfonic acid) assay.[4]

Cellular Uptake and Endosomal Escape Pathway

The efficacy of LNP-mediated mRNA delivery is critically dependent on the ability of the LNP to be taken up by target cells and for the mRNA payload to be released from the endosome into the cytoplasm.

Caption: Cellular uptake and endosomal escape of LNP-delivered mRNA.

The ionizable lipid is a key player in endosomal escape. At physiological pH, it is largely neutral, but in the acidic environment of the late endosome, it becomes protonated. This positive charge is thought to facilitate the disruption of the endosomal membrane, allowing the mRNA to be released into the cytoplasm where it can be translated into the therapeutic protein.[3][14][15]

Experimental Workflow for LNP Efficacy Assessment

The following diagram outlines a typical workflow for evaluating the in vitro and in vivo efficacy of a novel LNP formulation.

LNP_Efficacy_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation LNP-mRNA Formulation (Microfluidics) Characterization Physicochemical Characterization (DLS, RiboGreen, etc.) Formulation->Characterization CellCulture Cell Culture Transfection Characterization->CellCulture Test Formulation ProteinExpression Protein Expression Analysis (e.g., Luciferase Assay, Western Blot) CellCulture->ProteinExpression Cytotoxicity Cytotoxicity Assay (e.g., MTT, LDH) CellCulture->Cytotoxicity AnimalModel Animal Model Administration (e.g., Intramuscular, Intravenous) ProteinExpression->AnimalModel Lead Candidate Selection Biodistribution Biodistribution Analysis (IVIS Imaging) AnimalModel->Biodistribution Efficacy Therapeutic Efficacy Assessment (e.g., Antibody Titer, Tumor Growth) AnimalModel->Efficacy Toxicity_invivo Toxicology Studies AnimalModel->Toxicity_invivo

Caption: Workflow for assessing the efficacy of novel LNP formulations.

References

A Comparative In Vitro Performance Evaluation of 2-Myristyldipalmitin-Based Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 2-Myristyldipalmitin-Based Solid Lipid Nanoparticles with Alternative Lipid Carriers for In Vitro Drug Delivery Applications.

This guide provides a comprehensive in vitro performance evaluation of drug delivery systems based on this compound, a synthetic solid lipid. Its performance is critically compared with other commonly used lipid-based carriers, supported by experimental data from peer-reviewed studies. This document aims to assist researchers in the rational selection of lipid excipients for the formulation of solid lipid nanoparticles (SLNs) and other lipid-based drug delivery platforms.

Executive Summary

This compound, also known as myristyl myristate, is a wax ester utilized as a solid lipid core in nanoparticle-based drug delivery systems. In vitro studies are essential to characterize the performance of these nanoparticles before proceeding to more complex in vivo models. Key in vitro performance indicators include drug release profile, cellular uptake efficiency, cytotoxicity, and formulation stability. This guide synthesizes available data to compare this compound SLNs with other lipid carriers, highlighting their respective advantages and disadvantages in these key performance areas.

Data Presentation: Comparative In Vitro Performance

The following tables summarize the quantitative data on the in vitro performance of this compound-based SLNs and other lipid carriers.

Table 1: In Vitro Cytotoxicity of this compound (Myristyl Myristate) SLNs in Human Lymphocytes

Concentration (µg/mL)Cell Viability after 24h (%)Cell Viability after 48h (%)
18.75> 90%Not reported
37.50> 90%Not reported
75.00> 90%Not reported
150.00> 90%Decreased
300.00> 90%Decreased

Data synthesized from a study on the biocompatibility of myristyl myristate SLNs.[1]

Table 2: Comparative In Vitro Drug Release from Different Lipid-Based Nanoparticles

Lipid CarrierDrugRelease ProfileKey Findings
This compound (Myristyl Myristate) Data not available in comparative studies--
Compritol® 888 ATODesvenlafaxine (B1082)Sustained release over 24hEffective in sustaining the release of a hydrophilic drug.[2]
TrimyristinPorphyrinFaster release than monoolein (B16389) cubic particlesThe solid state of the lipid leads to controlled release.[1]
Glyceryl MonostearateGemcitabineSustained releaseFormulation demonstrated effective anticancer activity.[3]

Table 3: Comparative In Vitro Cellular Uptake of Lipid-Based Nanoparticles

Lipid CarrierCell LineUptake EfficiencyKey Findings
This compound (Myristyl Myristate) Data not available in comparative studies--
TristearinNot specifiedDependent on particle sizeSmaller nanoparticles generally show higher uptake.
Compritol® 888 ATONot specifiedGenerally high for SLNsSurface modification can further enhance uptake.
Various Lipids (in NLCs)hBMECs, hBVPs, hASTROsLigand-targeted NLCs showed higher uptake in endothelial cellsCellular processing pathways differ between cell types.[4]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Preparation of this compound (Myristyl Myristate) Solid Lipid Nanoparticles

This protocol is based on the sonication method for preparing myristyl myristate SLNs.

Materials:

  • Myristyl myristate (this compound)

  • Tween 80 (surfactant)

  • Purified water

Procedure:

  • Melt the myristyl myristate at a temperature above its melting point.

  • Heat the aqueous phase containing Tween 80 to the same temperature.

  • Disperse the hot lipid phase into the hot aqueous phase under high-speed stirring to form a coarse pre-emulsion.

  • Subject the pre-emulsion to high-power probe sonication for a specified time to reduce the particle size to the nanometer range.

  • Cool down the resulting nanoemulsion to room temperature to allow the lipid to recrystallize and form solid lipid nanoparticles.

  • Characterize the SLNs for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the effect of the nanoparticles on cell viability.

Materials:

  • Human lymphocytes (or other relevant cell line)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • This compound SLN suspension at various concentrations

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Procedure:

  • Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours.

  • Remove the culture medium and expose the cells to different concentrations of the this compound SLN suspension for 24 and 48 hours.

  • After the incubation period, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control cells.

In Vitro Drug Release Study (Dialysis Bag Method)

This method is commonly used to evaluate the drug release profile from nanoparticles.

Materials:

  • Drug-loaded this compound SLN suspension

  • Dialysis membrane with a specific molecular weight cut-off (MWCO)

  • Phosphate-buffered saline (PBS, pH 7.4) as release medium

  • Shaking water bath or incubator

Procedure:

  • Place a known amount of the drug-loaded SLN suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume of pre-warmed release medium (PBS).

  • Maintain the system at 37°C in a shaking water bath to ensure sink conditions.

  • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.

  • Analyze the drug concentration in the collected samples using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).

  • Plot the cumulative percentage of drug released against time.

Mandatory Visualization

The following diagrams illustrate key processes in the evaluation of drug delivery systems.

G Workflow for Fabrication and Characterization of SLNs cluster_prep SLN Preparation cluster_char Characterization cluster_eval In Vitro Evaluation prep1 Lipid Melting prep3 Pre-emulsion Formation prep1->prep3 prep2 Aqueous Phase Heating prep2->prep3 prep4 Homogenization/Sonication prep3->prep4 prep5 Cooling & Crystallization prep4->prep5 char1 Particle Size & PDI (DLS) prep5->char1 char2 Zeta Potential prep5->char2 char3 Entrapment Efficiency prep5->char3 char4 Morphology (TEM/SEM) prep5->char4 eval4 Stability prep5->eval4 eval2 Cellular Uptake char1->eval2 eval3 Cytotoxicity char1->eval3 eval1 Drug Release char3->eval1

Caption: Workflow for the fabrication and in vitro characterization of Solid Lipid Nanoparticles (SLNs).

G Cellular Uptake Pathways of Nanoparticles cluster_endocytosis Endocytosis NP Nanoparticle clathrin Clathrin-mediated NP->clathrin caveolae Caveolae-mediated NP->caveolae macropino Macropinocytosis NP->macropino endosome Endosome clathrin->endosome caveolae->endosome macropino->endosome lysosome Lysosome (Degradation) endosome->lysosome release Endosomal Escape & Drug Release endosome->release

Caption: Major endocytic pathways for the cellular uptake of nanoparticles.[5][6][7][8][9]

References

head-to-head comparison of different 2-Myristyldipalmitin synthesis routes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and precise synthesis of structured lipids like 2-Myristyldipalmitin (1,3-dipalmitoyl-2-myristoylglycerol) is crucial for advancements in drug delivery systems and nutritional science. This guide provides an objective, data-driven comparison of the primary synthesis routes for this triglyceride, offering insights into the performance, scalability, and experimental considerations for each.

The synthesis of this compound, a structured triglyceride with palmitic acid at the sn-1 and sn-3 positions and myristic acid at the sn-2 position, can be broadly categorized into three main approaches: chemical synthesis, enzymatic synthesis, and a hybrid chemoenzymatic strategy. Each route presents distinct advantages and disadvantages in terms of yield, purity, cost, and environmental impact.

At a Glance: Comparison of Synthesis Routes

ParameterChemical SynthesisEnzymatic SynthesisChemoenzymatic Synthesis
Typical Yield Moderate to HighHighHigh
Purity & Regioselectivity Low to ModerateHighHigh
Reaction Conditions Harsh (High temp., strong acids/bases)Mild (Low temp., neutral pH)Combination of mild and potentially harsh steps
Catalyst Inorganic acids/basesLipases (e.g., Candida antarctica lipase (B570770) B)Lipase and chemical reagents
Catalyst Reusability DifficultHigh (with immobilization)Moderate
Environmental Impact High (use of hazardous reagents)Low ("Green" chemistry)Moderate
Scalability HighModerate to HighModerate to High
Cost Low (reagents) to High (purification)High (enzyme) to Moderate (with reuse)Variable

In-Depth Analysis of Synthesis Routes

Chemical Synthesis

Traditional chemical synthesis of structured triglycerides typically involves the direct esterification of glycerol (B35011) with the desired fatty acids (palmitic and myristic acid) in the presence of an acid catalyst at high temperatures. While this method is straightforward, it suffers from a significant lack of regioselectivity, leading to a statistical mixture of products, including 1-myristoyl-2,3-dipalmitoylglycerol and 1,2-dipalmitoyl-3-myristoylglycerol, alongside the desired this compound. This necessitates extensive and often costly purification steps to isolate the target isomer.

Advantages:

  • Relatively inexpensive starting materials and catalysts.

  • Well-established and scalable reaction setups.

Disadvantages:

  • Poor regioselectivity, resulting in a mixture of isomers.

  • Harsh reaction conditions can lead to side reactions and product degradation.

  • Significant downstream processing is required for purification.

  • Use of hazardous and corrosive catalysts.

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and environmentally friendly alternative to chemical methods. The use of sn-1,3 specific lipases, such as immobilized Candida antarctica lipase B (CALB, often commercialized as Novozym® 435) or lipase from Rhizomucor miehei, allows for the precise placement of fatty acids on the glycerol backbone. A common and effective strategy is a two-step enzymatic process.[1]

Two-Step Enzymatic Synthesis:

  • Alcoholysis/Hydrolysis: A starting triglyceride, such as tripalmitin (B1682551), is subjected to alcoholysis or hydrolysis using an sn-1,3 specific lipase. This selectively removes the fatty acids at the sn-1 and sn-3 positions, yielding 2-palmitoylglycerol (B134275).

  • Esterification: The purified 2-palmitoylglycerol is then esterified with myristic acid, again using an sn-1,3 specific lipase, to produce the target this compound.

This method can achieve high yields and exceptional purity, minimizing the need for extensive purification.

Advantages:

  • High regioselectivity, leading to a pure product with the desired structure.

  • Mild reaction conditions preserve the integrity of the product.

  • Environmentally friendly ("green") process.

  • Immobilized enzymes can be reused, reducing catalyst cost over time.

Disadvantages:

  • Higher initial cost of enzymes compared to chemical catalysts.

  • Potentially longer reaction times.

Chemoenzymatic Synthesis

A chemoenzymatic approach combines the advantages of both chemical and enzymatic methods to create an efficient synthesis pathway. This can involve using an enzymatic step to create a key intermediate with high stereospecificity, followed by a chemical step for the final transformation. For the synthesis of a structured triglyceride, a plausible chemoenzymatic route involves the enzymatic synthesis of a 1,3-diglyceride followed by chemical acylation.

Example Chemoenzymatic Route:

  • Enzymatic Synthesis of 1,3-Dipalmitin (B116919): Glycerol is reacted with palmitic acid using an sn-1,3 specific lipase to produce 1,3-dipalmitoylglycerol.

  • Chemical Esterification: The resulting 1,3-dipalmitin is then esterified with myristoyl chloride in the presence of a base catalyst to yield this compound.

This hybrid approach can offer high yields and purity while potentially being more cost-effective than a fully enzymatic route.

Advantages:

  • High yield and purity.

  • Can be more time and cost-effective than purely enzymatic routes.

  • Combines the selectivity of enzymes with the speed of chemical reactions.

Disadvantages:

  • Still involves the use of chemical reagents and solvents.

  • May require protection and deprotection steps for certain functional groups.

Experimental Protocols

Protocol 1: Two-Step Enzymatic Synthesis of this compound

Step 1: Synthesis of 2-Palmitoylglycerol via Alcoholysis of Tripalmitin

  • Materials: Tripalmitin, ethanol (B145695), immobilized sn-1,3 lipase (e.g., Novozym® 435), hexane (B92381).

  • Procedure:

    • Dissolve tripalmitin in hexane in a reaction vessel.

    • Add ethanol to the mixture.

    • Add the immobilized lipase to the reaction mixture.

    • Incubate the reaction at a controlled temperature (e.g., 50-60°C) with constant stirring for 24-48 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

    • Once the reaction is complete, filter to remove the immobilized enzyme.

    • The resulting 2-palmitoylglycerol can be purified by crystallization from the solvent.

Step 2: Esterification of 2-Palmitoylglycerol with Myristic Acid

  • Materials: Purified 2-palmitoylglycerol, myristic acid, immobilized sn-1,3 lipase, solvent (e.g., hexane or solvent-free).

  • Procedure:

    • Combine 2-palmitoylglycerol and a molar excess of myristic acid in the reaction vessel.

    • Add the immobilized lipase.

    • If using a solvent, add hexane. For a solvent-free system, the reaction is run with the molten substrates.

    • Incubate at a controlled temperature (e.g., 60-70°C) with stirring and under vacuum to remove water produced during the reaction.

    • Monitor the formation of this compound by TLC or GC.

    • After the reaction reaches completion (typically 24-48 hours), remove the enzyme by filtration.

    • The final product can be purified by crystallization or column chromatography.

Protocol 2: Chemical Synthesis of this compound (Illustrative)
  • Materials: 2-Monomyristoylglycerol, palmitoyl (B13399708) chloride, pyridine (B92270), dichloromethane (B109758) (DCM).

  • Procedure:

    • Dissolve 2-monomyristoylglycerol in dry DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add pyridine to the solution as a base.

    • Cool the mixture in an ice bath.

    • Slowly add a molar excess of palmitoyl chloride dropwise to the cooled solution with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction by adding water.

    • Extract the organic layer with dilute acid (e.g., 1M HCl) and then with a saturated sodium bicarbonate solution to remove pyridine and unreacted acid chloride.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to isolate this compound from other isomers and byproducts.

Visualizing the Synthesis Workflows

Chemical_Synthesis Glycerol Glycerol Esterification Direct Esterification Glycerol->Esterification PalmiticAcid Palmitic Acid PalmiticAcid->Esterification MyristicAcid Myristic Acid MyristicAcid->Esterification AcidCatalyst Acid Catalyst (e.g., H₂SO₄) AcidCatalyst->Esterification Heat High Temp. Heat->Esterification ProductMixture Mixture of Triglycerides (PMP, MPP, PPM, etc.) Esterification->ProductMixture Purification Purification (Chromatography) ProductMixture->Purification FinalProduct This compound (Low Yield of Isomer) Purification->FinalProduct

Caption: Chemical synthesis workflow for this compound.

Enzymatic_Synthesis cluster_step1 Step 1: Alcoholysis cluster_step2 Step 2: Esterification Tripalmitin Tripalmitin Alcoholysis Alcoholysis Tripalmitin->Alcoholysis Ethanol Ethanol Ethanol->Alcoholysis Lipase1 sn-1,3 Lipase Lipase1->Alcoholysis Intermediate 2-Palmitoylglycerol Alcoholysis->Intermediate Esterification Esterification Intermediate->Esterification MyristicAcid Myristic Acid MyristicAcid->Esterification Lipase2 sn-1,3 Lipase Lipase2->Esterification FinalProduct This compound (High Purity) Esterification->FinalProduct

Caption: Two-step enzymatic synthesis of this compound.

Conclusion and Recommendations

The choice of synthesis route for this compound depends heavily on the specific requirements of the application, including purity, scale, cost, and environmental considerations.

  • For applications demanding the highest purity and regioselectivity , such as in pharmaceutical formulations and advanced drug delivery systems, enzymatic synthesis is the superior choice . Despite the higher initial cost of the catalyst, the mild reaction conditions, high yield of the desired isomer, and simplified purification process make it an attractive and ultimately cost-effective option, especially when catalyst reusability is implemented.

  • Chemical synthesis may be considered for applications where a mixture of triglyceride isomers is acceptable or when cost is the primary driver and extensive purification capabilities are available. However, for high-purity applications, this route is generally less efficient.

  • Chemoenzymatic synthesis presents a compelling middle ground, leveraging the benefits of both approaches. It can be a practical option for large-scale production where a balance between cost, efficiency, and purity is desired.

For researchers and developers in the pharmaceutical and life sciences sectors, the precision and "green" credentials of enzymatic synthesis make it the most promising route for producing high-quality this compound for advanced applications.

References

A Comparative Guide to the Biocompatibility of 2-Myristyldipalmitin in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biocompatibility of 2-Myristyldipalmitin, a structured lipid with potential applications in drug delivery systems, against common alternatives. The data presented is derived from in vitro studies on various cell culture models, offering insights into the cytotoxic profiles of these lipid-based nanoparticles.

Executive Summary

The development of novel drug delivery systems, such as Solid Lipid Nanoparticles (SLNs), necessitates a thorough evaluation of the biocompatibility of their core lipid components. This guide focuses on this compound and compares its in vitro performance with two widely used lipid alternatives: Tristearin (B179404) and Compritol® 888 ATO (Glyceryl Dibehenate). The presented data, summarized from multiple studies, indicates that while all three lipids generally exhibit good biocompatibility at lower concentrations, their cytotoxic profiles can vary depending on the cell line, concentration, and exposure time.

Myristyl Myristate (MM), a lipid structurally similar to this compound, has been shown to maintain high cell viability in human lymphocytes, as well as in 3T3 and HaCaT cell lines at concentrations up to 300 µg/mL for 24 hours. However, a decrease in viability was observed at higher concentrations and longer exposure times. Compritol® 888 ATO has demonstrated excellent biocompatibility, with cell viability remaining high in 3T3 fibroblasts even at the maximal tested doses. Tristearin-based SLNs have also been evaluated, with their cytotoxicity being dependent on the overall formulation.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the quantitative data on the in vitro cytotoxicity of this compound (represented by Myristyl Myristate SLNs) and its alternatives.

Table 1: Biocompatibility of Myristyl Myristate (MM) Solid Lipid Nanoparticles

Cell LineConcentration (µg/mL)Incubation Time (hours)Cell Viability (%)Reference
Human Lymphocytes18.75 - 30024> 90%--INVALID-LINK--1]
Human Lymphocytes15048< 85%--INVALID-LINK--2]
Human Lymphocytes30048< 85%--INVALID-LINK--2]
3T3 and HaCaTup to 3002470 - 100%--INVALID-LINK--2]
3T3 and HaCaT50024Significant reduction--INVALID-LINK--2]

Table 2: Biocompatibility of Compritol® 888 ATO Solid Lipid Nanoparticles

Cell LineMaximal Tested DoseIncubation Time (hours)Cell Viability (%)Reference
3T3 Fibroblasts5 µL/mL2494 - 98%--INVALID-LINK--3]
Human Dermal FibroblastsNot specifiedNot specified> 80%--INVALID-LINK--4]

Table 3: Biocompatibility of Tristearin-Based Solid Lipid Nanoparticles

Cell LineCC50 (µg/mL)Incubation Time (hours)Reference
NIH/3T3> 50024--INVALID-LINK--2]

Experimental Protocols

A detailed understanding of the methodologies employed in the cited studies is crucial for the interpretation of the biocompatibility data.

Biocompatibility Assessment of Myristyl Myristate (MM) SLNs[1][2]
  • Cell Line: Human Lymphocytes, 3T3 (mouse embryonic fibroblasts), and HaCaT (human keratinocytes).

  • Nanoparticle Preparation: SLNs were synthesized using a sonication method.

  • Cytotoxicity Assay: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Experimental Procedure:

    • Cells were seeded in 96-well plates and allowed to adhere.

    • MM SLNs were added to the cell cultures at concentrations ranging from 18.75 to 300 µg/mL.

    • The cells were incubated with the nanoparticles for 24 and 48 hours.

    • After the incubation period, the MTT reagent was added to each well.

    • The formazan (B1609692) crystals formed by viable cells were dissolved, and the absorbance was measured using a microplate reader.

    • Cell viability was expressed as a percentage relative to untreated control cells.

Biocompatibility Assessment of Compritol® 888 ATO SLNs[3][4]
  • Cell Line: 3T3 Fibroblasts and Human Dermal Fibroblasts.

  • Nanoparticle Preparation: SLNs were prepared using Compritol® 888 ATO as the solid lipid.

  • Cytotoxicity Assay: The MTT assay was used to assess cell viability.

  • Experimental Procedure:

    • Fibroblast cells were cultured in appropriate media.

    • Empty SLNs were added to the cells at various concentrations.

    • The cells were incubated for 24 hours.

    • Cell viability was determined using the MTT assay, with results expressed as a percentage of the control.

Biocompatibility Assessment of Tristearin-Based SLNs[2]
  • Cell Line: NIH/3T3 (mouse embryonic fibroblasts).

  • Nanoparticle Preparation: SLNs were formulated with tristearin as the lipid matrix.

  • Cytotoxicity Assay: Cell viability was evaluated using the MTT assay.

  • Experimental Procedure:

    • NIH/3T3 cells were incubated with the tristearin-based SLNs for 24 hours.

    • The half-maximal cytotoxic concentration (CC50) was determined using the MTT assay.

Mandatory Visualization

The following diagrams illustrate the experimental workflow for assessing biocompatibility and a conceptual signaling pathway involved in the cellular response to lipid nanoparticles.

Experimental_Workflow cluster_prep Nanoparticle Formulation cluster_culture Cell Culture cluster_exposure Exposure cluster_assay Biocompatibility Assessment prep1 Lipid Selection (this compound or Alternative) prep2 Nanoparticle Synthesis (e.g., Hot Homogenization) prep1->prep2 prep3 Physicochemical Characterization (Size, Zeta Potential) prep2->prep3 exp1 Addition of SLNs (Varying Concentrations) prep3->exp1 culture1 Cell Line Seeding (e.g., 3T3, HaCaT) culture2 Incubation and Adherence culture1->culture2 culture2->exp1 exp2 Incubation (24h, 48h) exp1->exp2 assay1 Cytotoxicity Assay (e.g., MTT, LDH) exp2->assay1 assay2 Data Analysis (% Cell Viability, IC50) assay1->assay2

Experimental workflow for in vitro biocompatibility testing.

Signaling_Pathway LNP Lipid Nanoparticle CellMembrane Cell Membrane LNP->CellMembrane Endocytosis Endocytosis CellMembrane->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome ROS Reactive Oxygen Species (ROS) Generation Lysosome->ROS Lipid Overload/ Degradation Products Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Apoptosis Apoptosis Mitochondria->Apoptosis Viability Decreased Cell Viability Apoptosis->Viability

References

A Comparative Analysis of Drug Release from 2-Myristyldipalmitin Matrices and Alternative Lipid-Based Carriers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Solid Lipid Nanoparticle Performance

The selection of an appropriate lipid matrix is a critical determinant in the design of solid lipid nanoparticles (SLNs) for controlled drug delivery. The physicochemical properties of the lipid directly influence key performance parameters such as encapsulation efficiency and the drug release profile. This guide provides a comparative study of drug release from matrices based on 2-Myristyldipalmitin against other commonly employed lipid excipients, supported by experimental data from peer-reviewed studies.

Quantitative Comparison of Drug Release Profiles

Table 1: Encapsulation Efficiency of Various Lipid Matrices

Lipid MatrixDrugEncapsulation Efficiency (%)
Stearic AcidNimodipine85%[1][2]
Palmitic AcidNimodipine81%[1][2]
Glyceryl MonostearatePaclitaxel92.43%[3]
Glyceryl MonostearateDocetaxel>90% (Optimized formulation)
TristearinEtodolacNot specified

Table 2: Comparative In Vitro Drug Release Profiles

Lipid MatrixDrugTime (hours)Cumulative Release (%)Release Kinetics Model
Stearic AcidNimodipine24~75% (Initial burst then sustained)Not specified
Palmitic AcidNimodipine24~80% (Initial burst then sustained)Not specified
Glyceryl MonostearateDocetaxel2468% (Controlled release)Not specified
Glyceryl MonostearatePaclitaxelNot specifiedBetter drug retarding efficiency at pH 7.4Higuchi (pH 7.4), Peppas-Korsenmeyer (pH 3.5)
TristearinEtodolac36Prolonged releaseHiguchi

Experimental Protocols

The following are detailed methodologies for the preparation of solid lipid nanoparticles and the subsequent in vitro evaluation of drug release, based on commonly cited experimental designs.

Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This method is widely used for the production of SLNs and is suitable for thermostable drugs.

Materials:

  • Lipid matrix (e.g., this compound, Tristearin, Glyceryl Monostearate)

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Tween 80, Poloxamer 188)

  • Purified water

Procedure:

  • Preparation of Lipid Phase: The lipid matrix is melted by heating it to approximately 5-10°C above its melting point. The lipophilic API is then dissolved or dispersed in the molten lipid.

  • Preparation of Aqueous Phase: The aqueous phase is prepared by dissolving the surfactant in purified water and heating it to the same temperature as the lipid phase.

  • Pre-emulsion Formation: The hot aqueous phase is added to the hot lipid phase under high-speed stirring using a high-shear homogenizer to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization: The hot pre-emulsion is then subjected to high-pressure homogenization (HPH) for several cycles to reduce the particle size to the nanometer range. The number of cycles and the pressure applied are critical parameters to control particle size and distribution.

  • Cooling and Solidification: The resulting nanoemulsion is cooled down to room temperature, leading to the solidification of the lipid droplets and the formation of SLNs.

In Vitro Drug Release Study using the Dialysis Bag Method

This is a common and relatively simple method for assessing the in vitro release of drugs from nanoparticles.

Materials:

  • Drug-loaded SLN dispersion

  • Dialysis membrane with a specific molecular weight cut-off (MWCO), typically 12-14 kDa

  • Release medium (e.g., Phosphate Buffered Saline (PBS) pH 7.4, often with a surfactant to ensure sink conditions)

  • Magnetic stirrer and beaker

  • Temperature-controlled environment (e.g., water bath or incubator at 37°C)

Procedure:

  • Membrane Preparation: The dialysis membrane is pre-soaked in the release medium for a specified period (e.g., overnight) to ensure it is fully hydrated.

  • Sample Loading: A known volume of the drug-loaded SLN dispersion is placed inside the dialysis bag (donor compartment).

  • Initiation of Release Study: The sealed dialysis bag is immersed in a beaker containing a defined volume of the release medium (receptor compartment). The entire setup is maintained at 37°C under constant stirring.

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn from the receptor compartment.

  • Medium Replacement: An equal volume of fresh, pre-warmed release medium is added to the receptor compartment to maintain a constant volume and ensure sink conditions.

  • Drug Quantification: The concentration of the released drug in the collected samples is determined using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: The cumulative amount of drug released is calculated and plotted against time to generate the drug release profile.

Visualization of Experimental Workflow

The following diagram illustrates the key stages in the preparation and evaluation of drug release from solid lipid nanoparticles.

experimental_workflow cluster_preparation SLN Preparation (Hot Homogenization) cluster_characterization Characterization cluster_release_study In Vitro Drug Release Study (Dialysis Bag Method) LipidPhase Lipid Phase Preparation (Lipid + Drug) PreEmulsion Pre-emulsion Formation (High-Shear Mixing) LipidPhase->PreEmulsion AqueousPhase Aqueous Phase Preparation (Water + Surfactant) AqueousPhase->PreEmulsion Homogenization High-Pressure Homogenization PreEmulsion->Homogenization Cooling Cooling & Solidification Homogenization->Cooling ParticleSize Particle Size & PDI Cooling->ParticleSize ZetaPotential Zeta Potential Cooling->ZetaPotential EE Encapsulation Efficiency Cooling->EE DialysisSetup Dialysis Setup (SLNs in Bag, in Release Medium) Cooling->DialysisSetup Sampling Sampling at Time Intervals DialysisSetup->Sampling Analysis Drug Quantification (e.g., HPLC) Sampling->Analysis ReleaseProfile Generate Release Profile Analysis->ReleaseProfile

Caption: Workflow for SLN preparation and in vitro drug release analysis.

References

Assessing the In Vivo Performance of Lipid Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

LNP Composition and its Impact on In Vivo Performance

LNPs are typically composed of four key components:

  • Ionizable Lipids: These lipids are crucial for encapsulating negatively charged mRNA and facilitating its release into the cytoplasm. Their pKa influences the efficiency of endosomal escape.[1][2][3]

  • Phospholipids: Structural lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (B53569) (DSPC) contribute to the stability of the LNP structure.[1][3]

  • Cholesterol: This helper lipid enhances particle stability and can regulate membrane fluidity.[1][2]

  • PEGylated Lipids: A polyethylene (B3416737) glycol (PEG) coating provides a hydrophilic shield, which can reduce immunogenicity and prolong circulation time, often referred to as a "stealth" effect.[1][4]

The molar ratio of these components is a critical parameter that is optimized for each specific application.[4]

Comparative In Vivo Performance of LNP Formulations

The in vivo performance of LNPs is a multi-faceted evaluation that includes biodistribution, gene expression at the target site, and potential immunogenicity. Below is a comparison of different LNP formulations based on their ionizable lipids, which are often the key differentiator in performance.

Ionizable LipidKey In Vivo Performance CharacteristicsOrgan TropismReference
SM-102 Widely used in the Moderna COVID-19 vaccine, demonstrating high in vivo mRNA expression.[1]Primarily liver[1]
ALC-0315 A key component of the Pfizer-BioNTech COVID-19 vaccine, showing potent in vivo luciferase expression.[1][5]Primarily liver[5]
cKK-E12 Demonstrates notable luciferase expression in vivo, though may have lower encapsulation efficiency compared to other lipids.[5]Liver and other organs[5]
DLin-MC3-DMA An ionizable lipid used in the first FDA-approved siRNA-LNP therapeutic, Onpattro. Shows rapid migration to draining lymph nodes after intramuscular administration.[6]Liver, rapid draining to lymph nodes (i.m.)[6]
DOG-IM4 A more recently developed ionizable lipid that shows prolonged retention at the injection site and slower drainage to lymph nodes compared to MC3.[6]Muscle (injection site), slower drainage to lymph nodes (i.m.)[6]

Experimental Protocols for In Vivo Assessment

A thorough in vivo assessment of a novel LNP formulation, such as one containing 2-Myristyldipalmitin, would involve the following key experiments:

LNP Formulation and Characterization

Methodology: LNPs are typically formulated using microfluidic mixing or ethanol (B145695) injection methods.[2][7][8]

  • Preparation of Lipid Stock Solution: The ionizable lipid (e.g., this compound), phospholipid, cholesterol, and PEGylated lipid are dissolved in ethanol at a specific molar ratio.

  • Preparation of Aqueous Phase: The mRNA cargo (e.g., encoding a reporter protein like luciferase) is diluted in an acidic aqueous buffer (e.g., citrate (B86180) buffer, pH 4.0).[9]

  • Microfluidic Mixing: The lipid-ethanol solution and the aqueous mRNA solution are rapidly mixed using a microfluidic device. This rapid mixing leads to the self-assembly of LNPs.[8]

  • Dialysis and Concentration: The resulting LNP solution is dialyzed against a physiological buffer (e.g., PBS, pH 7.4) to remove ethanol and non-encapsulated mRNA. The LNPs are then concentrated to the desired final concentration.

  • Characterization:

    • Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).[5][9]

    • Zeta Potential: Determined using laser Doppler velocimetry.[9]

    • Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen) that measures the amount of mRNA protected within the LNPs.[5][6]

In Vivo Biodistribution and Gene Expression

Methodology:

  • Animal Model: Typically, BALB/c or C57BL/6 mice are used.[10][11]

  • Administration: The LNP-encapsulated mRNA is administered via the desired route, commonly intravenous (tail vein injection) or intramuscular.[10][12]

  • Bioluminescence Imaging: For LNPs carrying luciferase mRNA, in vivo bioluminescence imaging is a powerful tool to track the location and level of protein expression over time.[10][11]

    • At selected time points post-injection (e.g., 6, 24, 48 hours), mice are anesthetized and injected with a luciferin (B1168401) substrate.[10]

    • Whole-body imaging is performed using an in vivo imaging system (IVIS).[4][11]

    • Following whole-body imaging, major organs (liver, spleen, lungs, kidneys, heart) are often harvested for ex vivo imaging to quantify organ-specific expression.[10]

  • Pharmacokinetic Analysis: To determine the circulation half-life of the LNPs, blood samples can be collected at various time points and the concentration of a labeled LNP component (e.g., radiolabeled or fluorescently tagged lipid) can be measured.

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz can effectively illustrate the complex processes involved in LNP research.

LNP_Formulation_Workflow cluster_organic Organic Phase (Ethanol) cluster_aqueous Aqueous Phase (Acidic Buffer) Lipids Ionizable Lipid Phospholipid Cholesterol PEG-Lipid Microfluidic_Mixing Microfluidic Mixing Lipids->Microfluidic_Mixing mRNA mRNA Cargo mRNA->Microfluidic_Mixing Self_Assembly LNP Self-Assembly Microfluidic_Mixing->Self_Assembly Purification Dialysis & Concentration Self_Assembly->Purification Characterization Characterization (Size, PDI, Zeta, EE) Purification->Characterization

Caption: Workflow for LNP Formulation and Characterization.

In_Vivo_Assessment_Workflow LNP_mRNA LNP-mRNA Formulation Administration In Vivo Administration (e.g., IV, IM) LNP_mRNA->Administration Animal_Model Animal Model (e.g., Mouse) Administration->Animal_Model Biodistribution Biodistribution Analysis Animal_Model->Biodistribution Gene_Expression Gene Expression (Bioluminescence Imaging) Animal_Model->Gene_Expression Data_Analysis Data Analysis & Comparison Biodistribution->Data_Analysis Organ_Harvest Ex Vivo Organ Imaging Gene_Expression->Organ_Harvest Organ_Harvest->Data_Analysis

Caption: Workflow for In Vivo Assessment of LNP Performance.

Cellular_Uptake_Pathway LNP LNP in Circulation Cell_Membrane Cell Membrane LNP->Cell_Membrane ApoE Binding Endocytosis Endocytosis Cell_Membrane->Endocytosis Endosome Early Endosome Endocytosis->Endosome Acidification Endosomal Acidification Endosome->Acidification Endosomal_Escape Endosomal Escape Acidification->Endosomal_Escape Ionizable Lipid Protonation mRNA_Release mRNA Release into Cytoplasm Endosomal_Escape->mRNA_Release Translation Protein Translation mRNA_Release->Translation

Caption: Cellular Uptake and mRNA Delivery Pathway of LNPs.

References

A Head-to-Head Battle: Cross-Validation of Analytical Methods for 2-Myristyldipalmitin Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of lipid-based molecules is critical for ensuring product quality, stability, and efficacy. This guide provides an objective comparison of two prominent analytical techniques, High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD) and Gas Chromatography with Flame Ionization Detection (GC-FID), for the quantification of 2-Myristyldipalmitin, a mixed-acid triglyceride. This comparison is supported by a summary of performance data from validated methods for similar triglycerides and detailed experimental protocols.

Principles of Separation and Detection

The fundamental difference between HPLC and GC lies in their separation principles and the form of the analyte being measured.

High-Performance Liquid Chromatography (HPLC) separates intact triglyceride molecules based on their partitioning between a liquid mobile phase and a solid stationary phase. For triglycerides, which lack a strong UV chromophore, an Evaporative Light Scattering Detector (ELSD) is a common choice. The ELSD nebulizes the column eluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. This allows for the detection of compounds that are not amenable to UV detection.

Gas Chromatography (GC) , on the other hand, is used to analyze volatile compounds. Since triglycerides like this compound are not volatile, they must first be chemically derivatized into their constituent fatty acid methyl esters (FAMEs) through a process called transesterification. These volatile FAMEs are then separated in the gas phase based on their boiling points and interaction with the stationary phase in the GC column. A Flame Ionization Detector (FID) is commonly used for the detection of organic compounds like FAMEs, providing a signal that is proportional to the mass of carbon atoms entering the flame.

Performance Comparison: HPLC-ELSD vs. GC-FID for Triglyceride Analysis

The following table summarizes the typical performance characteristics of HPLC-ELSD and GC-FID methods for the quantification of triglycerides, based on data from various validation studies. It is important to note that these values can vary depending on the specific instrumentation, method parameters, and sample matrix.

Validation ParameterHPLC-ELSDGC-FID
Accuracy (Recovery) 93.33 ± 0.22%95-105%[1]
Precision (RSD%) < 2%[1]< 5%[1]
Linearity (R²) > 0.99[1]> 0.99[1]
Limit of Detection (LOD) 0.005 mg/g[1]0.001 - 0.330 µg/mL[1]
Limit of Quantification (LOQ) 0.016 mg/g[1]0.001 - 1.000 µg/mL[1]

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for the analysis of triglycerides using HPLC-ELSD and GC-FID.

HPLC-ELSD Protocol for Intact Triglyceride Analysis

This protocol describes a typical method for the separation and quantification of intact triglycerides.

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of the sample containing this compound in a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 2:1 v/v), to a final concentration of 1-5 mg/mL.[1]

  • Filter the sample solution through a 0.45 µm PTFE syringe filter prior to injection.

2. HPLC-ELSD Conditions:

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed to separate the complex mixture of triglycerides.

    • Mobile Phase A: Acetonitrile[1]

    • Mobile Phase B: Dichloromethane or a mixture of isopropanol and hexane[1]

  • Gradient Program:

    • Start with 70% A and 30% B.

    • Linearly increase to 70% B over 30 minutes.[1]

    • Hold at 70% B for 10 minutes.[1]

    • Return to initial conditions and equilibrate for 10 minutes.[1]

  • Flow Rate: 1.0 mL/min[1]

  • Column Temperature: 30°C[1]

  • ELSD Settings:

    • Nebulizer Temperature: 40°C[1]

    • Evaporator Temperature: 60°C[1]

    • Nebulizing Gas (Nitrogen) Flow: 1.5 L/min

  • Injection Volume: 10-20 µL[1]

3. Quantification:

  • A calibration curve is constructed by plotting the peak area of a this compound reference standard against its concentration. The concentration of this compound in the sample is then determined from this calibration curve.

GC-FID Protocol for Triglyceride Analysis (as FAMEs)

This protocol involves the transesterification of triglycerides to FAMEs prior to GC analysis.

1. Sample Preparation (Transesterification):

  • Accurately weigh about 25 mg of the lipid sample into a screw-cap tube.

  • Add 2 mL of a methanolic solution of 0.5 M sodium methoxide.

  • Heat the mixture at 50°C for 10 minutes with occasional vortexing.

  • After cooling, add 2 mL of a saturated sodium chloride solution and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Conditions:

  • Column: A polar capillary column, such as a FAMEWAX or a similar polyethylene (B3416737) glycol-based column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for FAME analysis.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).[2]

  • Injector Temperature: 250°C

  • Oven Temperature Program:

    • Initial temperature: 140°C, hold for 5 minutes.

    • Ramp to 240°C at a rate of 4°C/min.

    • Hold at 240°C for 10 minutes.

  • Detector Temperature (FID): 260°C[1]

  • Injection Volume: 1 µL (in split or splitless mode depending on concentration).

3. Quantification:

  • The individual FAME peaks (myristate and palmitate) are identified by comparing their retention times with those of a standard FAME mixture. The amount of each fatty acid is quantified using an internal or external standard calibration. The total amount of this compound is then calculated based on the molar ratios of the constituent fatty acids.

Mandatory Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-ELSD Analysis cluster_data Data Processing start Lipid Sample dissolve Dissolve in Isopropanol/Hexane start->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject separate Separation on C18 Column inject->separate detect ELSD Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification via Calibration Curve integrate->quantify

Caption: Experimental workflow for HPLC-ELSD analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing start Lipid Sample transesterification Transesterification (Sodium Methoxide) start->transesterification extraction Liquid-Liquid Extraction (Hexane) transesterification->extraction inject Inject FAMEs into GC extraction->inject separate Separation on FAMEWAX Column inject->separate detect FID Detection separate->detect integrate Peak Integration detect->integrate quantify Quantification of Myristate & Palmitate integrate->quantify calculate Calculate Total Triglyceride quantify->calculate

Caption: Experimental workflow for GC-FID analysis of this compound.

CrossValidation cluster_methods Analytical Methods cluster_validation Cross-Validation Process HPLC HPLC-ELSD Method (Reference) select_samples Select Representative Sample Set GC GC-FID Method (Alternative) analyze_hplc Analyze Samples with HPLC-ELSD select_samples->analyze_hplc analyze_gc Analyze Samples with GC-FID select_samples->analyze_gc compare Compare Results (e.g., Bland-Altman plot, correlation coefficient) analyze_hplc->compare analyze_gc->compare assess Assess Agreement Against Predefined Acceptance Criteria compare->assess

Caption: Logical workflow for cross-validation of HPLC and GC methods.

Conclusion

Both HPLC-ELSD and GC-FID are powerful and reliable techniques for the quantification of triglycerides like this compound, each with its own advantages and disadvantages.

HPLC-ELSD offers the significant advantage of analyzing the intact triglyceride molecule, which can be crucial for understanding the complete lipid profile of a sample without the need for chemical derivatization. This method is generally less destructive and involves a simpler sample preparation workflow.

GC-FID , on the other hand, provides high sensitivity and resolution for the analysis of the fatty acid composition of the triglycerides.[1] However, it requires a derivatization step to convert the triglycerides into volatile FAMEs, which adds complexity to the sample preparation and may not be suitable for thermally labile compounds.[1]

The choice between these two methods will ultimately depend on the specific goals of the analysis. If the primary interest is in the quantification of the intact this compound molecule and other triglycerides present in the sample, HPLC-ELSD is the more direct approach. If the focus is on determining the fatty acid profile with very high sensitivity, GC-FID is a well-established and robust option. For comprehensive characterization and method validation, a cross-validation approach utilizing both techniques can provide the highest level of confidence in the analytical results.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 2-Myristyldipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Myristyldipalmitin, ensuring safety and regulatory compliance. Given that specific toxicological data for this compound is not extensively available, it is crucial to handle it with the care afforded to all laboratory chemicals, assuming it may present hazards.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that all appropriate personal protective equipment (PPE) is worn. This is a critical step to minimize exposure and ensure personal safety.

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Eye Protection Chemical safety gogglesTo shield eyes from potential splashes.
Hand Protection Nitrile glovesTo prevent direct skin contact.
Body Protection Laboratory coatTo protect skin and clothing from contamination.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move to an area with fresh air.

  • In case of skin contact: Remove any contaminated clothing and rinse the skin with water.

  • After eye contact: Rinse the eyes thoroughly with plenty of water.

  • After swallowing: If the person is conscious, have them drink water.[1]

Step-by-Step Disposal Procedure

The primary and required method for the disposal of this compound is through a licensed hazardous waste management service. Never dispose of this chemical in the standard trash or down the drain.[1]

Step 1: Waste Collection

Collect waste this compound in a designated and chemically compatible container. It is best practice to leave the chemical in its original container to avoid misidentification.[1] If transferring is necessary, use a clean, dry, and properly labeled container. Do not mix this compound with other waste streams to prevent unknown chemical reactions.[1]

Step 2: Labeling

Properly label the waste container. The label should include:

  • The full chemical name: "this compound"

  • The quantity of waste

  • The date of accumulation

  • Appropriate hazard warnings (e.g., "Caution: Substance not fully tested")

Step 3: Storage

Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area within your laboratory. This area should be away from incompatible materials.

Step 4: Arrange for Pickup

Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to schedule a pickup. Follow their specific procedures for waste handover.

Accidental Release Measures

In the case of a spill, take the following steps to contain and clean up the material:

  • Evacuate and Secure: Evacuate the immediate area to prevent unnecessary exposure.

  • Containment: For spills, use an inert absorbent material such as sand or vermiculite (B1170534) to contain the substance.

  • Cleanup: Carefully collect the absorbed material into a sealed and appropriate container for hazardous waste disposal.

  • Decontamination: Clean the affected area thoroughly.

  • Ventilation: Ensure the area is well-ventilated.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

cluster_preparation Preparation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_spill Spill Contingency start Start: Have this compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Collect waste in a chemically compatible container ppe->collect label_waste Label container with chemical name and date collect->label_waste store Store in a designated secure waste area label_waste->store contact_ehs Contact EHS or Licensed Waste Disposal Service store->contact_ehs handover Follow institutional procedures for waste handover contact_ehs->handover end End: Proper Disposal Complete handover->end spill Accidental Spill Occurs contain Contain spill with inert absorbent material spill->contain cleanup Collect and containerize for hazardous waste disposal contain->cleanup cleanup->collect

Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 2-Myristyldipalmitin

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Properties:

IdentifierValue
Chemical Name 2-Myristyldipalmitin
Synonym 1,3-Dipalmitoyl-2-Myristoyl Glycerol
Physical State Solid (presumed)
Solubility Insoluble in water; soluble in organic solvents like alcohols and esters.[1]

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment should be worn to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Use
Hand Protection Chemical-resistant glovesImpervious gloves are recommended for handling.[1] Nitrile or latex gloves are generally suitable for handling solid, non-hazardous chemicals.
Eye Protection Safety glasses with side shields or gogglesTo prevent eye contact with the substance.[1]
Skin and Body Protection Laboratory coatA standard lab coat should be worn to protect street clothing and skin from potential contamination.
Respiratory Protection Not generally requiredUnder normal handling conditions of the solid material, respiratory protection is not expected to be necessary. If the material is aerosolized or if dust is generated, a dust mask or respirator may be appropriate.

Operational Plan for Safe Handling

A systematic approach to handling this compound in the laboratory will minimize risks. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_area Prepare Clean Work Area (e.g., Fume Hood or Benchtop) prep_ppe->prep_area handling_weigh Weigh Required Amount of This compound prep_area->handling_weigh handling_dissolve Dissolve in Appropriate Solvent (if necessary) handling_weigh->handling_dissolve post_clean Clean Work Area and Equipment handling_dissolve->post_clean post_ppe Doff PPE Correctly post_clean->post_ppe disp_solid Dispose of Solid Waste in Designated Chemical Waste Bin post_ppe->disp_solid disp_liquid Dispose of Liquid Waste in Appropriate Solvent Waste Container post_ppe->disp_liquid

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of accidental exposure, the following first aid measures should be taken:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[2] If irritation persists, seek medical attention.

  • Skin Contact: Wash off with soap and plenty of water.[2]

  • Inhalation: Move the person to fresh air.

  • Ingestion: Clean mouth with water and seek medical attention if feeling unwell.

Disposal Plan

Unused this compound and contaminated materials should be disposed of in accordance with institutional and local regulations for chemical waste.

  • Solid Waste: Collect solid this compound and any contaminated consumables (e.g., weigh boats, pipette tips) in a designated, labeled solid chemical waste container.

  • Liquid Waste: Solutions of this compound should be collected in an appropriate, labeled solvent waste container. Do not pour down the drain.

  • Containers: Empty containers should be triple-rinsed with an appropriate solvent before disposal or recycling, with the rinsate collected as liquid chemical waste.

By adhering to these safety and logistical guidelines, researchers can handle this compound responsibly, ensuring a safe laboratory environment.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.